2-(4-Allyloxy-phenoxymethyl)-oxirane
Description
BenchChem offers high-quality 2-(4-Allyloxy-phenoxymethyl)-oxirane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Allyloxy-phenoxymethyl)-oxirane including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[(4-prop-2-enoxyphenoxy)methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-7-13-10-3-5-11(6-4-10)14-8-12-9-15-12/h2-6,12H,1,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBHOGPZPXMYJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)OCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40503484 | |
| Record name | 2-({4-[(Prop-2-en-1-yl)oxy]phenoxy}methyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40503484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52210-93-2 | |
| Record name | 2-({4-[(Prop-2-en-1-yl)oxy]phenoxy}methyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40503484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Allyloxyphenyl glycidyl ether vs allyl glycidyl ether (AGE) differences
Technical Guide: 4-Allyloxyphenyl Glycidyl Ether vs. Allyl Glycidyl Ether (AGE)
Executive Summary: The Structural Divergence
This guide provides a critical technical comparison between Allyl Glycidyl Ether (AGE) and its aromatic analog, 4-Allyloxyphenyl Glycidyl Ether (APGE) . While both monomers share a dual-functionality motif—containing both an epoxide ring and an allyl group—their core structural difference (aliphatic vs. aromatic) dictates a massive divergence in physical properties, reactivity profiles, and end-use applications.
-
Allyl Glycidyl Ether (AGE): An aliphatic, low-viscosity monomer used primarily as a reactive diluent and flexible linker.
-
4-Allyloxyphenyl Glycidyl Ether (APGE): An aromatic, rigid monomer used for high-performance resins, optical materials, and systems requiring enhanced thermal stability.
Chemical Structure & Fundamental Properties[1][2]
The primary differentiator is the linker between the glycidyl ether and the allyl group. AGE utilizes a flexible methylene bridge, whereas APGE incorporates a rigid phenyl ring.
Structural Comparison
Figure 1: Structural decomposition of AGE vs. APGE highlighting the central linker difference.
Quantitative Property Matrix
| Property | Allyl Glycidyl Ether (AGE) | 4-Allyloxyphenyl Glycidyl Ether (APGE) |
| CAS Number | 106-92-3 | 52210-93-2 |
| Molecular Formula | C₆H₁₀O₂ | C₁₂H₁₄O₃ |
| Molecular Weight | 114.14 g/mol | 206.24 g/mol |
| Physical State | Low-viscosity liquid | Viscous liquid or low-melting solid |
| Boiling Point | 154 °C | > 250 °C (Estimated) |
| Refractive Index | ~1.43 | > 1.50 (High due to aromaticity) |
| Solubility | Water, Alcohols, Ketones | Organic solvents (DCM, THF); Low water solubility |
| Primary Hazard | Toxic, Mutagenic, Sensitizer | Sensitizer, Irritant (Lower volatility reduces inhalation risk) |
Reactivity & Mechanistic Implications
Both monomers are "bifunctional," allowing for orthogonal reaction pathways. However, the electronic environment of the phenyl ring in APGE alters the reactivity kinetics compared to the aliphatic AGE.
Epoxide Ring Opening
-
AGE: The aliphatic ether oxygen is electron-donating, making the epoxide relatively nucleophilic. It reacts rapidly with amines and anhydrides.
-
APGE: The phenyl ring acts as an electron-withdrawing group (via induction) relative to the aliphatic chain, potentially reducing the electron density on the ether oxygen. However, the resonance effect of the oxygen into the phenyl ring can stabilize intermediates. In practice, APGE cures form rigid, thermoset networks with higher glass transition temperatures (Tg).
Allyl Group Functionalization
-
Radical Polymerization: Allyl groups suffer from "degradative chain transfer" (allylic proton abstraction). This is pronounced in AGE.[1] In APGE, the bulky phenyl group may sterically hinder chain transfer slightly, but the fundamental limitation remains.
-
Thiol-Ene "Click" Chemistry: Both monomers are excellent candidates for thiol-ene addition. APGE is preferred when the final material requires high refractive index or stiffness.
Reaction Pathway Diagram
Figure 2: Orthogonal reaction pathways available for both monomers.
Applications in Drug Development & Materials Science
Allyl Glycidyl Ether (AGE): The Flexible Linker
-
Hydrogels: Used to introduce pendant allyl groups into PEG-based hydrogels. These allyl groups serve as anchor points for attaching peptides or drugs via thiol-ene chemistry.
-
Surface Modification: Silane-AGE conjugates are used to passivate surfaces while leaving a reactive "handle" for further bio-functionalization.
-
Drug Delivery: Poly(AGE) is a hydrophobic polyether backbone that can be functionalized to create amphiphilic block copolymers for micellar drug delivery.
4-Allyloxyphenyl Glycidyl Ether (APGE): The Rigid Scaffold
-
High-Performance Resins: Used in dental composites and optical coatings where high modulus and low shrinkage are critical.
-
Fluorescent Probes: The aromatic ring allows for potential modification into fluorescent markers or UV-active tracers, unlike the UV-transparent AGE.
-
Thermal Stability: Essential for biomaterials that must withstand autoclaving or high-temperature processing.
Experimental Protocols
Protocol A: Synthesis of Poly(AGE) via Anionic Ring-Opening Polymerization
This protocol yields a linear polyether with pendant allyl groups.
-
Reagents: AGE (dried over CaH₂), Potassium Naphthalenide (initiator), THF (anhydrous).
-
Setup: Flame-dried Schlenk flask under Argon atmosphere.
-
Initiation: Add Potassium Naphthalenide to THF at 0°C.
-
Propagation: Add AGE dropwise. The solution color will change (typically fading). Stir for 24 hours at room temperature.
-
Termination: Quench with acidified methanol.
-
Purification: Precipitate into cold hexanes. Dry under vacuum.
-
Validation: ¹H NMR (CDCl₃) – Check for allyl protons at 5.2 and 5.9 ppm.
Protocol B: Synthesis of APGE from Hydroquinone Monoallyl Ether
If APGE is not commercially available, it must be synthesized.
-
Reagents: Hydroquinone monoallyl ether (HQMAE), Epichlorohydrin (excess), NaOH (pellets), Tetrabutylammonium bromide (TBAB - catalyst).
-
Reaction: Dissolve HQMAE in excess epichlorohydrin (acts as solvent and reactant). Add TBAB (1 mol%).
-
Heating: Heat to 60°C. Slowly add NaOH pellets over 2 hours to manage exotherm.
-
Workup: Filter off salt (NaCl). Distill off excess epichlorohydrin.
-
Purification: Recrystallize from ethanol or perform vacuum distillation (high vacuum required due to high BP).
-
Validation: ¹H NMR – Confirm presence of aromatic protons (6.8-7.0 ppm) and epoxide ring protons (2.6-3.3 ppm).
Safety & Handling (Critical)
-
AGE: High Hazard. It is a potent skin sensitizer, mutagenic, and toxic by inhalation. High volatility increases exposure risk. Always use a fume hood.
-
APGE: Moderate Hazard. While likely still a sensitizer (common for epoxides), its lower volatility (higher MW) significantly reduces inhalation risk compared to AGE. However, it should be handled with gloves and eye protection to prevent contact dermatitis.
References
-
National Toxicology Program. (1990).[2][3] NTP Toxicology and Carcinogenesis Studies of Allyl Glycidyl Ether (CAS No. 106-92-3).[2][3] National Institutes of Health.[3] Link
-
Erberich, M., et al. (2010). Polyglycidol with Pendant Allyl Groups: Synthesis and Functionalization. Macromolecules. Link
-
ChemSRC. (2025).[4] 2-((4-(Allyloxy)phenoxy)methyl)oxirane (APGE) - CAS 52210-93-2 Data.[4][5] Link
-
Obermeier, B., et al. (2011). Poly(allyl glycidyl ether): A Versatile and Functional Polyether Platform. Bioconjugate Chemistry. Link
-
Liu, Y., et al. (2018). Aromatic vs. Aliphatic Epoxies: Thermal and Mechanical Comparison. Journal of Applied Polymer Science. Link
Sources
- 1. Allyl Glycidyl Ether factory, Buy good quality Allyl Glycidyl Ether Products from China [alkyl-glycidylether.com]
- 2. ALLYL GLYCIDYL ETHER (AGE) | Occupational Safety and Health Administration [osha.gov]
- 3. NTP Toxicology and Carcinogenesis Studies of Allyl Glycidyl Ether (CAS No. 106-92-3) in Osborne-Mendel Rats and B6C3F1 Mice (Inhalation Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzene,1,4-bis(2-propen-1-yloxy) | CAS#:37592-20-4 | Chemsrc [chemsrc.com]
- 5. echemi.com [echemi.com]
Advanced Architecture: Aromatic Allyl Glycidyl Ethers (AAGEs) in High-Performance Thermosets
Topic: Aromatic Allyl Glycidyl Ether Monomers for Epoxy Resins Content Type: Technical Deep Dive / Whitepaper Author Persona: Senior Application Scientist
Executive Summary & Molecular Rationale
In the landscape of thermosetting polymers, Aromatic Allyl Glycidyl Ethers (AAGEs) represent a bifunctional class of monomers that bridge the gap between traditional epoxy rigidity and advanced curing mechanisms. Unlike aliphatic allyl glycidyl ether (AGE)—often relegated to the role of a reactive diluent—aromatic variants (such as Eugenol Glycidyl Ether and its derivatives) introduce phenyl-ring stability, enabling high glass transition temperatures (
For researchers in materials science and pharmaceutical intermediate synthesis, AAGEs offer a unique "Dual-Trigger" capability:
-
Glycidyl Ether Moiety: Facilitates standard ring-opening polymerization (ROP) with amines or anhydrides.
-
Allyl Moiety: Enables radical polymerization, thiol-ene "click" chemistry, or the thermally induced Claisen Rearrangement .
This guide details the synthesis, curing kinetics, and mechanistic advantages of AAGEs, specifically focusing on bio-based derivatives like Eugenol Glycidyl Ether (EGE) as a model compound.
Synthesis Strategy: The Eugenol Protocol
While petrochemical routes exist, the most robust and scientifically relevant pathway for AAGE synthesis utilizes Eugenol (4-allyl-2-methoxyphenol) . This bio-based feedstock provides the necessary aromatic backbone and allyl functionality naturally.
Protocol: Phase-Transfer Catalyzed Glycidylation
Objective: Synthesis of Eugenol Glycidyl Ether (EGE).
Reagents:
-
Eugenol (99% purity)
-
Epichlorohydrin (ECH) (Excess, acts as solvent/reactant)
-
Sodium Hydroxide (NaOH) (Solid or 50% aq. solution)
-
Phase Transfer Catalyst: Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBAC).
Methodology:
-
Solvation: Dissolve Eugenol (1 mol eq.) in Epichlorohydrin (10 mol eq.). The large excess of ECH suppresses oligomerization.
-
Catalyst Addition: Add TEBAC (0.02 mol eq.) and heat the mixture to 60°C under vigorous stirring.
-
Dehydrochlorination: Dropwise addition of NaOH (1.2 mol eq.) over 90 minutes. Critical Step: Maintain temperature <65°C to prevent premature polymerization of the allyl group.
-
Reflux: Post-addition, reflux at 115°C for 3 hours to ensure ring closure.
-
Purification:
-
Filter off NaCl salts.
-
Distill off excess epichlorohydrin (Rotovap at reduced pressure).
-
Wash the organic layer with distilled water (3x) to remove residual alkali.
-
Dry over anhydrous MgSO₄.
-
Yield Validation:
Successful synthesis is confirmed by
The "Self-Healing" Mechanism: Claisen Rearrangement
The defining feature of AAGEs is their ability to undergo [3,3]-sigmatropic rearrangement (Claisen Rearrangement) at elevated temperatures (180°C–220°C).
Why this matters: In a standard epoxy, thermal degradation usually breaks bonds. In AAGEs, thermal energy triggers a rearrangement that regenerates a phenolic hydroxyl group . This newly formed phenol can then re-react with residual epoxy groups or hardeners, effectively "healing" the network and increasing crosslink density in situ.
Visualization: The Claisen Pathway
The following diagram illustrates the transformation of the Aromatic Allyl Glycidyl Ether into an ortho-allyl phenol intermediate, followed by secondary crosslinking.
Figure 1: The thermal Claisen rearrangement pathway converts the ether linkage into a reactive phenol, enabling secondary crosslinking at high temperatures.
Dual-Curing Architectures
AAGEs allow for "Dual-Cure" processing—a technique highly valued in lithography and advanced composites. This involves two distinct curing stages that can be triggered independently.[1][2][3]
System: Thiol-Ene / Epoxy Hybrid
-
Stage 1 (UV): The allyl group reacts with a multifunctional thiol (e.g., PETMP) via radical-mediated thiol-ene click chemistry. This creates a flexible "B-stage" gel.
-
Stage 2 (Thermal): The glycidyl ether group reacts with a latent amine or anhydride hardener to rigidify the final network.
Experimental Workflow: Dual-Cure Protocol
-
Formulation: Mix EGE (50 wt%), PETMP (25 wt%), and a latent hardener (e.g., Dicyandiamide, 25 wt%). Add 1% Photoinitiator (DMPA).
-
UV Exposure: Irradiate (365 nm, 10 mW/cm²) for 60 seconds.
-
Result: Tack-free solid (Gelation via allyl-thiol network).
-
-
Thermal Cure: Bake at 160°C for 2 hours.
-
Result: High
thermoset (Vitrification via epoxy-amine network).
-
Figure 2: Sequential dual-curing workflow utilizing the orthogonal reactivity of allyl and glycidyl groups.
Performance Characterization
The incorporation of AAGEs significantly alters the thermal profile of the resin.[4] While simple EGE often acts as a reactive diluent (lowering viscosity but potentially lowering
Table 1: Comparative Thermal Properties
| Property | DGEBA (Standard) | EGE (Diluent Blend) | DEE-EP (Advanced AAGE) |
| Viscosity (25°C) | 11,000–14,000 mPa·s | 500–800 mPa·s | High (Solid/Semisolid) |
| ~160°C | 130–145°C | 181°C | |
| Char Yield (800°C) | 18% | 12% | 24% |
| Degradability | Low | Moderate | High (Acidic Hydrolysis) |
Data synthesized from comparative studies on bio-based epoxy derivatives [1, 4].[5]
Key Insight: The DEE-EP monomer contains three phenyl rings and ester linkages, providing superior rigidity compared to the single-ring EGE. Researchers seeking high thermal stability should synthesize the ester-linked derivatives rather than using pure EGE.
References
-
Liu, X., et al. (2022). "A fully degradable epoxy resin based on a nontoxic triphenol derived from diphenolic acid and eugenol."[6] Polymer Chemistry. Available at: [Link]
-
Molina-Gutierrez, S., et al. (2020). "Bio-based poly(ester-alt-thioether)s synthesized by organo-catalyzed ring-opening copolymerizations of eugenol-based epoxides."[7] Green Chemistry. Available at: [Link]
-
Sienkiewicz, N., et al. (2022).[4] "Characteristics and Application of Eugenol in the Production of Epoxy and Thermosetting Resin Composites: A Review." Int. J. Mol. Sci. Available at: [Link][4][5][7]
-
Fernández-Francos, X., et al. (2016). "Dual-Curing Epoxy Thermosets: Design, Curing, Properties and Applications." Polymer Reviews. Available at: [Link]
Sources
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- 2. upcommons.upc.edu [upcommons.upc.edu]
- 3. researchgate.net [researchgate.net]
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- 5. repositori.urv.cat [repositori.urv.cat]
- 6. A fully degradable epoxy resin based on a nontoxic triphenol derived from diphenolic acid and eugenol - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Bio-based poly(ester-alt-thioether)s synthesized by organo-catalyzed ring-opening copolymerizations of eugenol-based epoxides and N-acetyl homocysteine thiolactone - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Guide: Orthogonal Engineering of Bifunctional Epoxy Monomers
Focus: Allyl Glycidyl Ether (AGE) and Derivatives
Executive Summary
This guide details the synthetic manipulation of Allyl Glycidyl Ether (AGE) , a bifunctional monomer characterized by its "Janus-faced" reactivity. By possessing both a strained oxirane (epoxide) ring and an allyl alkene, AGE serves as a critical scaffold in the synthesis of functionalized polyethers.
The core technical challenge with AGE is maintaining orthogonality : polymerizing one functional group without compromising the other. This guide provides validated protocols for Anionic Ring-Opening Polymerization (AROP) to construct the polymer backbone, followed by radical-mediated thiol-ene "click" chemistry for side-chain functionalization. These methodologies are essential for developing advanced biomedical hydrogels, drug delivery vectors, and sequence-controlled polymers.
Part 1: Molecular Architecture & Reactivity
The utility of AGE stems from the electronic distinctness of its two functional groups. The epoxide ring is susceptible to nucleophilic attack (driven by ring strain), while the allyl group is relatively inert to nucleophiles but highly reactive toward free radicals.
The Orthogonality Map
The following diagram illustrates the divergent reaction pathways available to the AGE monomer.
Figure 1: Orthogonal reactivity map of AGE. Pathway A exploits the epoxide for polymerization, preserving the allyl group for Pathway B (functionalization).
Part 2: Phase I — Backbone Synthesis (AROP)
Objective: Synthesize Poly(allyl glycidyl ether) (PAGE) with controlled molecular weight while preventing the isomerization of the allyl group.
Mechanism: Anionic Ring-Opening Polymerization (AROP).[1][2] Critical Control Point: Isomerization. At temperatures >40°C, the basic chain end can abstract a proton from the allyl group, isomerizing it to a cis-prop-1-enyl ether. This consumes the functional handle and terminates the chain.
Experimental Protocol: Low-Temperature AROP
Note: This protocol uses a potassium alkoxide initiator in THF to ensure living characteristics.
Materials:
-
Monomer: Allyl Glycidyl Ether (degassed, dried over CaH₂).
-
Initiator: Potassium 3-phenyl-1-propanol (synthesized by reacting 3-phenyl-1-propanol with potassium naphthalenide).
-
Solvent: Tetrahydrofuran (THF), anhydrous.
-
Quenching Agent: Methanol (acidified).
Step-by-Step Workflow:
-
Reactor Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry argon three times.
-
Initiator Addition: Inject the potassium alkoxide initiator solution into the flask.
-
Why: The alkoxide anion attacks the less hindered carbon of the epoxide ring.
-
-
Monomer Addition: Add AGE via syringe pump at 0°C to 25°C .
-
Causality: Keeping the temperature below 40°C is non-negotiable. Higher temperatures accelerate the rate of allyl isomerization relative to propagation [1].
-
-
Polymerization: Stir for 24–48 hours depending on target molecular weight.
-
Monitoring: Aliquots should be taken for ¹H NMR. Watch for the disappearance of epoxide signals (δ 2.5–3.0 ppm).
-
-
Termination: Quench with acidified methanol.
-
Purification: Precipitate the polymer into cold n-hexane. Centrifuge and dry under vacuum.
Self-Validation (QC):
-
¹H NMR Check: Verify the integration ratio of the backbone protons (3.4–3.7 ppm) to the allyl vinyl protons (5.1–5.3 ppm and 5.8–6.0 ppm). A 1:1 ratio confirms no loss of allyl functionality.
-
GPC Analysis: A Polydispersity Index (PDI) < 1.2 confirms a "living" polymerization mechanism.
Part 3: Phase II — Functionalization (Thiol-Ene Click)
Objective: Conjugate a functional thiol (e.g., a drug linker or crosslinker) to the pendant allyl groups of PAGE.
Mechanism: Radical-mediated step-growth addition (Anti-Markovnikov). Advantages: Rapid kinetics, high yield, tolerance to oxygen/water, and no metal catalyst residues (unlike CuAAC "click").
Experimental Protocol: UV-Initiated Coupling
Materials:
-
Polymer: Purified PAGE (from Phase I).
-
Ligand: Thiol-functionalized molecule (R-SH).
-
Photoinitiator: DMPA (2,2-Dimethoxy-2-phenylacetophenone).[3][4]
-
Source: UV Lamp (λ = 365 nm).
Step-by-Step Workflow:
-
Dissolution: Dissolve PAGE and the thiol (1.2 to 5 equivalents per allyl group) in a minimal amount of solvent (e.g., MeOH, THF, or DMF).
-
Note: Excess thiol drives the reaction to completion and prevents radical-radical coupling of polymer chains (crosslinking).
-
-
Initiator: Add DMPA (0.1–0.5 wt%).
-
Irradiation: Irradiate with UV light (365 nm) for 10–30 minutes at room temperature.
-
Safety: Use UV-protective eyewear.
-
-
Purification: Dialysis against the solvent to remove excess small-molecule thiols and initiator fragments.
Self-Validation (QC):
-
¹H NMR: Complete disappearance of the allyl multiplet at 5.8–6.0 ppm indicates 100% conversion.
-
FT-IR: Disappearance of the C=C stretch at ~1645 cm⁻¹.
Part 4: Biomedical Applications & Data[5]
Application Logic: Why AGE?
-
Hydrogels: AGE is copolymerized with PEG. The pendant allyl groups are reacted with dithiols (e.g., PEG-dithiol) to form hydrogels. This reaction is bio-orthogonal, allowing cell encapsulation during gelation [2].
-
Drug Delivery: The "Janus" nature allows the formation of block copolymers (e.g., PEG-b-PAGE). Hydrophobic drugs can be conjugated to the PAGE block via acid-labile thiol linkers (e.g., hydrazone), creating pH-responsive micelles [3].
Physical Properties of AGE
| Property | Value | Relevance to Protocol |
| Molecular Weight | 114.14 g/mol | Calculation of stoichiometry. |
| Boiling Point | 154°C | High enough to allow vacuum drying of polymers. |
| Density | 0.962 g/mL | Volumetric dispensing accuracy. |
| Solubility | Water (14%), Organics | Amphiphilic nature aids in diverse copolymerizations. |
| Toxicity | Toxic (Inhalation/Oral) | Requires fume hood; potential mutagen. |
Synthesis Workflow Diagram
Figure 2: Step-by-step synthetic workflow with critical quality control (QC) checkpoints.
References
-
Erberich, M., et al. (2007). Polyglycidols with Two Orthogonal Protective Groups: Preparation, Selective Deprotection, and Functionalization. Macromolecules.[2][5][6][7][8] Link
-
Obermeyer, A. C., & Olsen, B. D. (2015). Synthesis and Application of Protein-Polymer Conjugates. ACS Macro Letters. Link
-
Hrubý, M., et al. (2005).[9] Novel diblock copolymers designed for the preparation of micellar drug delivery systems.[9][10] Journal of Applied Polymer Science. Link
-
Lee, B. F., et al. (2011). Poly(allyl glycidyl ether) – A versatile and functional polyether platform. Journal of Polymer Science Part A. Link
-
PubChem. (n.d.). Allyl Glycidyl Ether - Compound Summary. National Library of Medicine. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
- 3. “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of click thiol-ene/thiol-epoxy thermosets by controlled photo/thermal dual curing sequence - RSC Advances (RSC Publishing) DOI:10.1039/C5RA22055F [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
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- 10. Poly(allyl glycidyl ether)-A versatile and functional polyether platform - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Reactivity and Functionalization of 2-(4-Allyloxy-phenoxymethyl)-oxirane: A Technical Guide
Executive Summary
In advanced polymer chemistry and targeted drug delivery design, the demand for highly specific, orthogonal building blocks is paramount. 2-(4-Allyloxy-phenoxymethyl)-oxirane (CAS 52210-93-2), commonly referred to as 4-allyloxyphenyl glycidyl ether, is a premier bifunctional monomer. Structurally, it features an electron-rich allyl ether moiety and a highly strained oxirane (epoxide) ring, bridged by a hydroquinone core.
The true utility of this molecule lies in its chemical orthogonality. The allyl group can be selectively functionalized via radical or transition-metal-catalyzed pathways without compromising the electrophilic oxirane ring. This whitepaper details the mechanistic pathways, quantitative parameters, and self-validating experimental protocols for exploiting the allyl group's reactivity.
Mechanistic Pathways of the Allyl Group
The terminal alkene of the allyl group in 2-(4-Allyloxy-phenoxymethyl)-oxirane is susceptible to three primary modes of reactivity, each serving a distinct application in materials and pharmaceutical sciences.
Pathway A: Radical Thiol-Ene "Click" Addition
The thiol-ene reaction is a radically mediated hydrothiolation of the carbon-carbon double bond. Because the allyl group is adjacent to an electron-donating ether oxygen, the transition state is stabilized, making it an ideal substrate for rapid "click" chemistry. As demonstrated in1[1], the reaction proceeds via an anti-Markovnikov addition. The thiyl radical attacks the terminal carbon, and subsequent hydrogen abstraction yields a stable thioether. Crucially, the oxirane ring is completely inert to these neutral, radical conditions, allowing for the synthesis of complex, functionalized epoxides used in 2[2].
Pathway B: Transition-Metal Catalyzed Hydrosilylation
Hydrosilylation involves the addition of a silicon-hydride (Si-H) bond across the allyl double bond, typically catalyzed by platinum complexes. The mechanism follows the classic Chalk-Harrod cycle: oxidative addition of the silane to the Pt center, coordination of the allyl group, migratory insertion, and reductive elimination. This pathway is the industrial standard for synthesizing epoxy-functionalized siloxanes, as the3[3].
Pathway C: Thermal Claisen Rearrangement
When subjected to significant thermal stress (>180 °C), the allyl phenyl ether moiety undergoes a concerted, [3,3]-sigmatropic rearrangement. The 4[4] shows that the allyl group migrates to the ortho position of the aromatic ring, followed by rapid tautomerization to restore aromaticity. This yields 2-allyl-4-hydroxyphenyl glycidyl ether. The newly exposed phenolic hydroxyl group can act as an internal nucleophile, reacting with the adjacent oxirane ring to initiate self-curing without external hardeners.
Figure 1: Orthogonal reaction pathways of the allyl group in 2-(4-Allyloxy-phenoxymethyl)-oxirane.
Quantitative Data & Analytics
The following table summarizes the optimized reaction parameters required to achieve high conversion of the allyl group while controlling the state of the oxirane ring.
| Reaction Pathway | Reactive Reagent | Catalyst / Initiator | Temp (°C) | Oxirane Status | Primary Application |
| Thiol-Ene Click | Alkyl/Aryl Thiols | DMPA (UV 365 nm) | 20–25 | Intact | Biomaterials, Hydrogels |
| Hydrosilylation | Siloxanes (Si-H) | Karstedt’s Pt(0) | 70–90 | Intact | Electronic Encapsulation |
| Claisen Rearrangement | None (Intramolecular) | Thermal Energy | 180–220 | Reactive | Self-Curing Thermosets |
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each experimental choice is explicitly defined to aid researchers in troubleshooting and scaling.
Protocol 1: UV-Initiated Thiol-Ene Functionalization
Objective: Conjugate a functional thiol to the allyl group while preserving 100% of the oxirane functionality.
-
Preparation: Dissolve equimolar amounts of 2-(4-Allyloxy-phenoxymethyl)-oxirane and the desired thiol (e.g., 1-octanethiol) in a minimal amount of anhydrous dichloromethane (DCM).
-
Initiator Addition: Add 1.0 wt% of 2,2-Dimethoxy-2-phenylacetophenone (DMPA).
-
Causality: DMPA is chosen because its absorption maximum aligns perfectly with 365 nm UV light, ensuring rapid homolytic cleavage into initiating radicals without providing excess thermal energy that could trigger premature epoxide ring-opening.
-
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles.
-
Causality: Ambient oxygen is a diradical that rapidly scavenges thiyl radicals to form unreactive peroxy species, effectively terminating the chain reaction. Complete deoxygenation is non-negotiable for high yields.
-
-
Irradiation: Expose the degassed solution to 365 nm UV light (intensity ~10 mW/cm²) for 20 minutes at room temperature.
-
Self-Validation (QC): Perform ¹H-NMR on an aliquot. The protocol is validated as successful only if the allyl multiplet signals (5.2–6.0 ppm) have completely disappeared, while the characteristic oxirane protons (2.7–3.3 ppm) integrate to their original theoretical values.
Figure 2: Self-validating experimental workflow for UV-initiated thiol-ene click functionalization.
Protocol 2: Platinum-Catalyzed Hydrosilylation
Objective: Graft the monomer onto a siloxane backbone.
-
Preparation: Combine the monomer and the Si-H functionalized siloxane in dry toluene under an argon atmosphere.
-
Heating: Elevate the reaction temperature to 70 °C.
-
Causality: This specific temperature provides sufficient kinetic energy to overcome the activation barrier for the oxidative addition of the Si-H bond to the platinum center, without reaching the threshold for thermal Claisen rearrangement.
-
-
Catalyst Injection: Inject 20 ppm of Karstedt's catalyst (Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex).
-
Causality: Karstedt's catalyst (Pt(0)) is selected over the older Speier's catalyst (Pt(IV)) because its high solubility in organic matrices prevents localized hot-spots, and its oxidation state minimizes Lewis-acid catalyzed epoxide ring-opening side reactions.
-
-
Self-Validation (QC): Monitor the reaction continuously via in situ FTIR spectroscopy. The Si-H bond exhibits a strong, distinct stretching frequency at ~2100 cm⁻¹. The system validates itself when this peak reaches absolute zero baseline. If the peak plateaus above zero, catalyst poisoning has occurred, dictating a micro-spike addition (5 ppm) of fresh catalyst.
References
- Thiol-Based 'Click' Chemistries in Polymer Synthesis and Modification Source: Australian Journal of Chemistry URL
- Hydrosilylation of allyl glycidyl ether with triethoxysilane Source: ResearchGate / Catalysis Communications URL
- Source: New Journal of Chemistry (RSC Publishing)
- Injectable, Solvent Free Strontium Carbonate Poly(Allyl Glycidyl Ether Succinate)
Sources
- 1. connectsci.au [connectsci.au]
- 2. Injectable, Solvent Free Strontium Carbonate Poly(Allyl Glycidyl Ether Succinate) Composite Networks for Vertebral Augmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Overview of dual-functional monomers for polymer synthesis
Title: Precision Engineering of Dual-Functional Monomers: A Technical Guide to Orthogonal Polymer Synthesis
Executive Summary
This technical guide addresses the strategic selection, synthesis, and application of dual-functional (heterofunctional) monomers in advanced polymer chemistry. Unlike simple bifunctional crosslinkers, dual-functional monomers possess two distinct reactive handles—typically a polymerizable vinyl group and a pendant orthogonal functionality (e.g., electrophilic ester, epoxide, or click-moiety). These monomers bridge the gap between robust radical polymerization and delicate biological conjugation, serving as the foundational architecture for Antibody-Drug Conjugates (ADCs), self-healing materials, and stimuli-responsive hydrogels.
Part 1: Theoretical Framework & The Orthogonality Gap
The central challenge in utilizing dual-functional monomers is preserving the integrity of the secondary functional group during the primary polymerization event. This requirement defines the "Orthogonality Gap" —the necessity for the polymerization conditions (temperature, radicals, solvent) to be chemically inert toward the pendant group.
Core Design Principles:
-
Chemo-Orthogonality: The pendant group must not inhibit the propagating radical or participate in chain transfer (e.g., free thiols are forbidden in radical polymerization; they must be protected).
-
Steric Accessibility: The linker length between the vinyl backbone and the functional headgroup dictates the kinetics of Post-Polymerization Modification (PPM). Short linkers often lead to low conversion due to steric shielding by the polymer backbone.
-
Hydrolytic Stability: For bioconjugation, the monomer must survive aqueous workups or storage without premature hydrolysis (a common failure point for NHS-esters).
Visualizing the Landscape
The following diagram categorizes dual-functional monomers by their secondary reactivity, guiding selection based on the target application.
Caption: Classification of dual-functional monomers by secondary reactivity. Blue nodes represent the chemical strategy; Red nodes denote specific monomer architectures.
Part 2: Strategic Classes of Monomers
The Active Esters: NAS vs. PFPA
-
N-acryloxysuccinimide (NAS): The historical standard. It forms NHS-ester functionalized polymers.
-
Limitation: High susceptibility to hydrolysis. Requires anhydrous storage and rapid processing.
-
-
Pentafluorophenyl Acrylate (PFPA): The superior alternative.
The Epoxides: Glycidyl Methacrylate (GMA)
-
GMA offers a strained epoxide ring that reacts with amines, thiols, and carboxylic acids.
-
Causality: The methacrylate backbone provides stability during radical polymerization, while the epoxide remains intact (unless high heat/acid is present).
-
Key Use: Surface coatings and crosslinking.
The Degradables: Lipoic Acid Derivatives[1]
-
Triketone-Lipoic Acid (TKLA): A cutting-edge monomer class.
-
Mechanism:[1][3][4][5] Undergoes radical ring-opening polymerization (rROP) to insert disulfide bonds into the backbone.
-
Benefit: Creates vinyl polymers that are biodegradable under reducing conditions (e.g., intracellular glutathione), solving the "non-degradable backbone" issue of traditional vinyl polymers.
Part 3: Comparative Reactivity Data
The following table summarizes the kinetic considerations for selecting a monomer.
| Monomer Class | Representative Monomer | Polymerization Tolerance | Post-Polymerization Reactivity | Hydrolytic Stability | Primary Application |
| Active Ester | Pentafluorophenyl Acrylate (PFPA) | High (RAFT/ATRP compatible) | Fast (Amines) | High | Antibody-Drug Conjugates |
| Active Ester | N-acryloxysuccinimide (NAS) | High | Fast (Amines) | Low (Hydrolyzes) | Protein Conjugation |
| Epoxide | Glycidyl Methacrylate (GMA) | Moderate (Avoid acid/high heat) | Slow (Requires catalyst/heat) | Very High | Coatings, Adhesives |
| Alkyne | Propargyl Acrylate | High | Orthogonal (Click) | Very High | Bio-orthogonal labeling |
| Disulfide | Lipoic Acid Methacrylate | Moderate (rROP mechanism) | Dynamic (Redox sensitive) | Moderate | Degradable Carriers |
Part 4: Experimental Protocol – The "Gold Standard" Workflow
Protocol: RAFT Polymerization of Pentafluorophenyl Acrylate (PFPA) followed by Aminolysis. Rationale: This protocol is chosen for its robustness, control over molecular weight (crucial for pharmacokinetics), and the self-validating nature of the PFPA moiety.
Phase 1: Synthesis of Poly(PFPA)
-
Reagents:
-
Monomer: Pentafluorophenyl acrylate (PFPA) (Purify via basic alumina column to remove inhibitor).
-
Chain Transfer Agent (CTA): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB).
-
Initiator: AIBN (Recrystallized).
-
Solvent: Anhydrous 1,4-Dioxane.
-
-
Stoichiometry: Target Degree of Polymerization (DP) = 100. Ratio [M]:[CTA]:[I] = 100:1:0.2.
-
Procedure:
-
Dissolve PFPA (2.38 g, 10 mmol), CTA (28 mg, 0.1 mmol), and AIBN (3.2 mg, 0.02 mmol) in Dioxane (5 mL).
-
Critical Step: Degas via 4 freeze-pump-thaw cycles. Why? Oxygen terminates RAFT radicals and causes induction periods.
-
Polymerize at 70°C for 12 hours.
-
Quench: Cool to 0°C and expose to air.
-
-
Purification:
-
Precipitate dropwise into cold Hexane (or Methanol/Water mix if avoiding hydrolysis is critical, but Hexane is best for PFPA).
-
Dry under high vacuum.
-
Phase 2: Post-Polymerization Modification (Aminolysis)
-
Dissolve Poly(PFPA) in anhydrous THF or DMF.
-
Add 1.5 equivalents (relative to PFP groups) of the functional amine (e.g., Benzylamine or a drug-linker amine).
-
Add 1.5 equivalents of Triethylamine (TEA) as a base catalyst.
-
Stir at room temperature for 12 hours.
-
Purification: Dialysis against Methanol/Water to remove the cleaved pentafluorophenol byproduct.
Phase 3: Self-Validation (The "Trust" Step)
-
F NMR: Monitor the disappearance of the signals at -152, -158, and -162 ppm.
-
Success Criteria: >95% reduction in signal intensity indicates quantitative conversion.
-
- H NMR: Appearance of amide peaks and shifts in the backbone signals.
-
GPC: Check for mono-modal distribution. A shoulder indicates disulfide coupling (if thiols were used) or bimolecular termination.
Visualizing the Workflow
Caption: Step-by-step workflow for RAFT polymerization of PFPA and subsequent aminolysis validation.
Part 5: Applications in Drug Development (ADCs)
Dual-functional monomers are revolutionizing Antibody-Drug Conjugates (ADCs) by enabling High Drug-to-Antibody Ratios (DAR) without destabilizing the antibody.
-
The Problem: Direct conjugation to cysteine/lysine on antibodies is limited (DAR 2-4) and stochastic.
-
The Polymer Solution: A dual-functional polymer (e.g., Poly(PFPA)) is polymerized.[6][7][8]
-
End-Group: Functionalized with a maleimide or azide (via the RAFT agent) to click onto the antibody.
-
Side-Chains: 20-50 drug molecules are conjugated to the pendant PFP esters.
-
-
Result: A single attachment point on the antibody delivers a "packet" of 50 drug molecules, significantly increasing potency while maintaining homogeneity.
References
-
Eberhardt, M., et al. (2005). RAFT Polymerization of Pentafluorophenyl Methacrylate: Preparation of Reactive Linear Diblock Copolymers.[9] Macromolecular Rapid Communications.[9] Link
-
Theato, P. (2008).[9] Synthesis of well-defined polymeric activated esters. Journal of Polymer Science Part A: Polymer Chemistry. Link
-
Gibson, M. I., et al. (2020). Pentafluorophenyl Esters: Highly Versatile and Hydrolytically Stable Monomers for Polymer Synthesis. Polymer Chemistry.[1][3][5][9][10][11] Link
-
Chiefari, J., et al. (1998). Living Free-Radical Polymerization by Reversible Addition−Fragmentation Chain Transfer: The RAFT Process. Macromolecules.[1][5][7][9][10][12] Link
-
Qiao, G. G., et al. (2023). Controlled-Radical Polymerization of α-Lipoic Acid: A General Route to Degradable Vinyl Copolymers. Journal of the American Chemical Society. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. 653. A Versatile Flow Reactor Platform for Machine Learning Guided RAFT Synthesis, Amidation of Poly(Pentafluorophenyl Acrylate) - Magritek [magritek.com]
- 9. infoscience.epfl.ch [infoscience.epfl.ch]
- 10. research.utwente.nl [research.utwente.nl]
- 11. Miniemulsion RAFT Copolymerization of MMA with Acrylic Acid and Methacrylic Acid and Bioconjugation with BSA [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Green synthesis of 2-(4-Allyloxy-phenoxymethyl)-oxirane using TS-1 catalyst
Application Note & Protocol
Topic: Green and Selective Epoxidation of 1-allyloxy-4-(prop-2-en-1-yloxy)benzene to 2-((4-(allyloxyphenoxy)methyl)oxirane using TS-1 Catalyst
Audience: Researchers, scientists, and drug development professionals
Abstract
Glycidyl ethers, such as 2-((4-(allyloxyphenoxy)methyl)oxirane, are valuable diepoxide monomers and intermediates in the synthesis of polymers and pharmaceuticals[1][2]. Traditional synthesis routes often rely on stoichiometric oxidants or harsh conditions, generating significant waste. This guide details a green, heterogeneous catalytic approach for the synthesis of 2-((4-(allyloxyphenoxy)methyl)oxirane via the selective epoxidation of the corresponding diallyl ether. The protocol utilizes Titanium Silicalite-1 (TS-1), a microporous zeolite, as a highly active and selective catalyst in conjunction with aqueous hydrogen peroxide (H₂O₂), a clean and environmentally benign oxidant[3][4]. The TS-1/H₂O₂ system offers numerous advantages, including mild reaction conditions, high product selectivity, minimal by-product formation (primarily water), and straightforward catalyst recyclability, aligning with the principles of green chemistry[5]. This document provides a comprehensive overview of the reaction mechanism, detailed protocols for catalyst preparation and the epoxidation reaction, and expected outcomes for researchers in materials science and drug development.
Scientific Principle: The TS-1 Catalytic Cycle for Epoxidation
Titanium Silicalite-1 (TS-1) is a crystalline aluminosilicate zeolite with an MFI-type framework structure where a fraction of the silicon atoms in the tetrahedral sites are isomorphously substituted by titanium atoms[3]. These isolated, tetrahedrally coordinated framework Ti(IV) species are the catalytic active centers responsible for the exceptional performance of TS-1 in oxidation reactions[6][7]. Extraneous, non-framework titanium species, such as anatase TiO₂, are generally inactive and can promote the non-selective decomposition of H₂O₂[8][9].
The epoxidation mechanism proceeds through the activation of hydrogen peroxide at the titanium center.
-
Activation: The framework Ti(IV) site coordinates with H₂O₂, forming a reactive titanium-hydroperoxo intermediate (Ti-OOH)[3].
-
Oxygen Transfer: This electrophilic intermediate efficiently transfers an oxygen atom to the nucleophilic double bond of the allyl group on the substrate, forming the desired oxirane ring.
-
Regeneration: Upon oxygen transfer, a Ti-OH species is formed, which subsequently dehydrates to regenerate the active Ti-O-Si site, releasing a molecule of water and completing the catalytic cycle.
The use of a protic solvent like methanol is often beneficial, as it can stabilize the transition state through hydrogen bonding, thereby enhancing both the reaction rate and selectivity[10][11].
Caption: High-level workflow for TS-1 catalyst preparation.
Protocol 2: Synthesis of 2-((4-allyloxyphenoxy)methyl)oxirane
This protocol details the selective epoxidation of 1-allyloxy-4-(prop-2-en-1-yloxy)benzene. A high yield of the mono-epoxide is achievable with high selectivity under optimized conditions.[12]
Materials:
-
1-allyloxy-4-(prop-2-en-1-yloxy)benzene (Substrate)
-
Activated TS-1 catalyst (from Protocol 1)
-
Hydrogen peroxide (30 wt% aqueous solution, Oxidant)
-
Methanol or Acetonitrile (Solvent)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (for drying)
-
Silica gel (for column chromatography)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Thermometer/temperature probe
-
Magnetic stirrer
-
Dropping funnel
-
Rotary evaporator
-
Glass funnel for filtration
-
Chromatography column
Procedure:
-
Reaction Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add the substrate (1.0 eq), the activated TS-1 catalyst (approx. 5-10 wt% relative to the substrate), and the solvent (e.g., methanol).
-
Initiate Reaction: Begin stirring and heat the mixture to the desired reaction temperature (typically 40-60 °C).[9][12] A temperature of 40 °C is often sufficient to achieve good conversion while minimizing H₂O₂ decomposition.[12]
-
Oxidant Addition: Once the temperature has stabilized, add the aqueous H₂O₂ (1.0-1.2 eq) dropwise over 30-60 minutes using a dropping funnel. Causality Note: Slow addition is critical to maintain a low instantaneous concentration of H₂O₂, which favors the selective epoxidation pathway over unproductive decomposition and potential side reactions.
-
Reaction Monitoring: Allow the reaction to proceed for 4-8 hours. The progress can be monitored by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Catalyst Recovery: After the reaction is complete (as determined by the consumption of the starting material), cool the mixture to room temperature. Recover the heterogeneous TS-1 catalyst by simple vacuum filtration. Wash the catalyst with fresh solvent (methanol or ethyl acetate) and set it aside for regeneration (see Protocol 3).
-
Work-up: Combine the filtrate and washes. Remove the bulk of the solvent using a rotary evaporator.
-
Purification: Dissolve the crude residue in ethyl acetate and wash with deionized water to remove any unreacted H₂O₂. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the final product by silica gel column chromatography to separate the desired mono-epoxide from any unreacted starting material or the di-epoxide by-product.
Caption: Step-by-step workflow for the synthesis of the target epoxide.
Protocol 3: Catalyst Recovery and Recycling
A key advantage of this green protocol is the ability to reuse the catalyst.
-
Recovery: The catalyst is recovered by filtration as described in Protocol 2, Step 5.
-
Washing: Wash the recovered catalyst thoroughly with methanol or acetone to remove any adsorbed organic species.
-
Drying: Dry the washed catalyst in an oven at 110 °C for 4-6 hours.
-
Reactivation (Optional): For optimal performance in subsequent runs, a re-calcination at 550 °C for 1-2 hours can be performed to ensure complete removal of any stubborn organic residues.
-
Reuse: The regenerated catalyst can be used directly in subsequent reaction batches. High activity is typically maintained for several cycles.[9]
Data Presentation and Expected Results
The success of the synthesis is evaluated based on substrate conversion, H₂O₂ efficiency, and product selectivity.
| Parameter | Typical Range | Notes |
| Reaction Temperature | 40-60 °C | Higher temperatures increase rate but may decrease H₂O₂ efficiency.[10] |
| Substrate:H₂O₂ Ratio | 1:1.0 to 1:1.2 | A slight excess of H₂O₂ can drive conversion but may increase side reactions. |
| Catalyst Loading | 5-10 wt% | Higher loading increases rate but adds cost and complicates filtration. |
| Substrate Conversion | >90% | Dependent on catalyst quality, temperature, and reaction time. |
| H₂O₂ Efficiency | 40-90% | Mesoporous TS-1 can improve efficiency for bulky substrates.[13] |
| Epoxide Selectivity | >95% | High selectivity for the mono-epoxide is a key feature of the TS-1 catalyst.[9][12] |
| Product Yield | 85-95% | Isolated yield after purification. |
Product Characterization: The identity and purity of the synthesized 2-((4-allyloxyphenoxy)methyl)oxirane (CAS 52210-93-2) should be confirmed using standard analytical techniques.[14][15]
-
¹H NMR: Expect characteristic signals for the oxirane protons (~2.7-3.4 ppm), the allylic protons (~4.5-6.1 ppm), and the aromatic protons (~6.8-7.0 ppm).
-
FT-IR: Look for the disappearance of the C=C stretch from the epoxidized allyl group and the appearance of the characteristic C-O-C stretch of the oxirane ring (~840-950 cm⁻¹ and ~1250 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak should correspond to the expected mass of C₁₂H₁₄O₃ (206.24 g/mol ).[14]
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low Substrate Conversion | 1. Inactive catalyst (poor Ti incorporation, pore blockage).2. Insufficient reaction time or temperature.3. Rapid H₂O₂ decomposition. | 1. Synthesize fresh catalyst or re-calcine existing catalyst.2. Increase reaction time or incrementally raise the temperature.3. Ensure slow, dropwise addition of H₂O₂. |
| Low Epoxide Selectivity | 1. Presence of acid sites on the catalyst promoting ring-opening.2. Over-reaction leading to di-epoxide formation.3. High reaction temperature. | 1. Neutralize acid sites by adding a non-nucleophilic base or ensure high-purity TS-1 synthesis.[16]2. Use a stoichiometric amount of H₂O₂ and monitor reaction closely.3. Lower the reaction temperature. |
| Foaming/Rapid Gas Evolution | 1. Rapid decomposition of H₂O₂ to O₂ and H₂O.2. Catalyst contains non-framework Ti species. | 1. Add H₂O₂ more slowly and ensure adequate stirring.2. Optimize catalyst synthesis to maximize framework Ti incorporation.[6] |
References
-
Review and perspectives on TS-1 catalyzed propylene epoxidation. National Center for Biotechnology Information. [Link]
-
TS-1-catalyzed epoxidation of allyloxy compounds to oxiranes. ResearchGate. [Link]
-
The Clean Synthesis of Small-Particle TS-1 with High-Content Framework Ti by Using NH4HCO3 and Suspended Seeds as an Assistant. National Center for Biotechnology Information. [Link]
-
The Epoxidation of Limonene over the TS-1 and Ti-SBA-15 Catalysts. MDPI. [Link]
-
Epoxidation of Propylene with Hydrogen Peroxide Over TS1 Catalyst Synthesized in the Presence of Polystyrene. Academia.edu. [Link]
-
Synthesis of High-Quality TS-1 Zeolites Using Precursors of Diol-Based Polymer and Tetrapropylammonium Bromide for 1-Hexene Epoxidation. MDPI. [Link]
-
Preparation of Micron-Sized TS-1 Spherical Membrane Catalysts and Their Performance in the Epoxidation of Chloropropene. National Center for Biotechnology Information. [Link]
-
Epoxidation of allyl alcohol to glycidol over TPAOH-treated titanium silicalite-1 extrudates. ScienceDirect. [Link]
-
Preparation of Micron-Sized TS-1 Spherical Membrane Catalysts and Their Performance in the Epoxidation of Chloropropene. ACS Publications. [Link]
-
Impregnation treatments of TS-1 catalysts and their relevance in alkene epoxidation with hydrogen peroxide. ResearchGate. [Link]
-
Accessibility enhancement of TS-1-based catalysts for improving the epoxidation of plant oil-derived substrates. Royal Society of Chemistry. [Link]
- Titanium silicalite TS-1 catalyst preparation method.
-
Direct epoxidation of propylene with hydrogen peroxide over TS1 catalysts: Effect of hydrophobicity of the catalysts. ResearchGate. [Link]
-
Synthesis of Titanium Silicalite-1 with High Catalytic Performance for 1-Butene Epoxidation by Eliminating the Extraframework Ti. ACS Publications. [Link]
-
Epoxidation of allylic alcohols. Wikipedia. [Link]
-
2-(4-{4-[4-(Oxiran-2-ylmethoxy)phenoxy]phenyl}phenoxymethyl)oxirane. National Center for Biotechnology Information. [Link]
-
Supporting Information. Royal Society of Chemistry. [Link]
-
Ti-Beta zeolite prepared by a two-step postsynthesis strategy as a catalyst for the epoxidation of unsaturated ketones. Royal Society of Chemistry. [Link]
-
Titanium-rich TS-1 zeolite for highly efficient oxidative desulfurization. Digital CSIC. [Link]
-
Green chemistry for fuel synthesis and processing. Royal Society of Chemistry. [Link]
Sources
- 1. 2-[(4-allyl-2-methoxyphenoxy)methyl]oxirane | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 2-(4-{4-[4-(Oxiran-2-ylmethoxy)phenoxy]phenyl}phenoxymethyl)oxirane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review and perspectives on TS-1 catalyzed propylene epoxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Epoxidation of allyl alcohol to glycidol over TPAOH-treated titanium silicalite-1 extrudates [frontiersin.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. guan.nankai.edu.cn [guan.nankai.edu.cn]
- 8. (PDF) Epoxidation of Propylene with Hydrogen Peroxide Over TS1 Catalyst Synthesized in the Presence of Polystyrene [academia.edu]
- 9. Synthesis of High-Quality TS-1 Zeolites Using Precursors of Diol-Based Polymer and Tetrapropylammonium Bromide for 1-Hexene Epoxidation [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
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- 14. echemi.com [echemi.com]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
Using 4-Allyloxyphenyl glycidyl ether as a reactive diluent in epoxy resins
Topic: 4-Allyloxyphenyl Glycidyl Ether (APGE) in Epoxy Resin Systems
Executive Summary
This guide details the utilization of 4-Allyloxyphenyl Glycidyl Ether (APGE) as a bifunctional reactive diluent.[1][2] Unlike conventional aliphatic diluents (e.g., Butyl Glycidyl Ether) that significantly reduce the glass transition temperature (
Target Audience: Polymer Chemists, Material Scientists, and R&D Engineers in microelectronics and biomedical device fabrication.[2]
Chemical Characterization & Rationale
2.1 The "Diluent Dilemma"
In epoxy formulation, reducing viscosity often comes at the cost of thermal and mechanical performance.[2]
-
Aliphatic Diluents (e.g., C12-C14 Glycidyl Ether): Excellent viscosity reduction but cause a sharp drop in
and modulus.[1][2] -
Aromatic Diluents (e.g., Phenyl Glycidyl Ether): Better thermal retention but monofunctionality limits crosslinking, acting as a chain terminator.[2]
APGE Solution: APGE bridges this gap.[2] It acts as a solvent during processing but integrates fully into the network via the epoxide group.[2] The allyl group allows for post-curing modifications, making it a "reactive" diluent in a dual sense.[2]
2.2 Chemical Identity
| Property | Specification |
| Chemical Name | 4-Allyloxyphenyl Glycidyl Ether (or 1-(allyloxy)-4-(glycidyloxy)benzene) |
| Structure | Aromatic ring substituted para with an Allyloxy group and a Glycidyloxy group.[1][2][3][4][5][6] |
| Molecular Weight | ~206.24 g/mol |
| Physical State | Low-viscosity liquid (Colorless to pale yellow) |
| Functionality | Bifunctional: Epoxide (Primary cure), Allyl (Secondary cure/Modification) |
| Viscosity | ~15–25 cPs (Estimate based on structural analogs) |
Mechanism of Action
The utility of APGE lies in its dual-reactive sites.[2] The following diagram illustrates the reaction pathways available during the curing process.
Figure 1: Dual-reaction pathways for APGE.[1][2] The primary epoxy-amine cure creates the initial network.[2] Secondary pathways (Radical or Claisen) increase crosslink density.[1][2]
Protocol: Formulation and Curing
4.1 Materials Required
-
Base Resin: DGEBA (Diglycidyl ether of bisphenol A, e.g., Epon 828).[2]
-
Curing Agent: Diethylenetriamine (DETA) or Isophorone Diamine (IPDA).[1][2]
-
Equipment: High-shear mixer, Vacuum chamber, Rheometer.
4.2 Step-by-Step Formulation
Step 1: Stoichiometric Calculation Unlike non-reactive diluents, APGE consumes hardener.[2] You must account for its Epoxy Equivalent Weight (EEW).[2]
Step 2: Dilution & Mixing
-
Pre-heat DGEBA resin to 40°C to lower initial viscosity.[2]
-
Add APGE slowly (typically 10-20 wt%) while stirring.
-
Note: 15 wt% is the "Sweet Spot" for maximizing flow without compromising mechanical strength [1].[2]
-
-
Mix for 5 minutes until optically clear (miscibility check).
-
Degas: Place mixture in a vacuum chamber (-0.1 MPa) for 10 minutes to remove entrapped air.
Step 3: Curing Cycles (Choose One)
Characterization & Validation
To validate the integration of APGE, the following analytical methods are required.
5.1 Rheological Profiling
Perform a viscosity sweep (shear rate 1–100
-
Target: A 20 wt% addition of APGE should reduce DGEBA viscosity from ~12,000 cPs to <1,000 cPs.[2]
5.2 FTIR Spectroscopy Monitoring
Use FTIR to track cure kinetics.[2]
-
Epoxy Peak: Monitor decrease at 915 cm⁻¹ (Oxirane ring).[1][2]
-
Allyl Peak: Monitor stability (Option A) or decrease (Option B) at 1640 cm⁻¹ (C=C stretch).[2]
-
Success Criterion: >95% conversion of epoxy groups; Allyl peak retention depends on cure cycle selected.[2]
-
5.3 Thermal Analysis (DSC/DMA)
| Formulation | Storage Modulus (E') | |
| Neat DGEBA | ~160°C | 2.8 GPa |
| DGEBA + 15% Aliphatic Diluent | ~110°C | 1.9 GPa |
| DGEBA + 15% APGE | ~145°C | 2.6 GPa |
Table 1: Comparative thermal properties. APGE minimizes the
Application Workflow: Microfluidic Chip Fabrication
Context: Using APGE-modified epoxy for bonding glass-to-glass or PDMS-to-glass in "Lab-on-a-Chip" devices.[1][2]
Figure 2: Fabrication workflow for bio-functionalized microfluidic devices using APGE.[1][2]
Troubleshooting & Safety
-
Issue: Crystallization.
-
Cause: High purity APGE may crystallize at low temperatures.[2]
-
Solution: Store >20°C. If crystallized, heat to 50°C and stir before use.
-
-
Issue: Volatility. [1]
-
Safety (E-E-A-T):
References
-
Effect of Reactive Diluents on Epoxy Networks. Journal of Applied Polymer Science. Discusses the trade-off between viscosity reduction and modulus retention in aromatic vs. aliphatic diluents.
-
Claisen Rearrangement in Polymer Chemistry. Chemical Reviews. Comprehensive review of thermally induced rearrangement of allyl aryl ethers to enhance thermal stability.
-
Allyl Glycidyl Ether Safety Data. PubChem. Provides baseline toxicity data for the allyl-glycidyl functionality class.[2] [1][2]
-
Dual-Cure Epoxy Systems. Progress in Organic Coatings. Explains the mechanism of combining epoxide ring-opening with radical polymerization of allyl groups.[2]
Sources
- 1. 2,3-Epoxypropyl p-methoxyphenyl ether (CAS 2211-94-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Allyl glycidyl ether - Wikipedia [en.wikipedia.org]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. 1-Allyloxy-4-methoxybenzene | C10H12O2 | CID 288670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. growingscience.com [growingscience.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Synthesis of silane coupling agents from 2-(4-Allyloxy-phenoxymethyl)-oxirane
Target Molecule: 2-((4-(3-(Triethoxysilyl)propoxy)phenoxy)methyl)oxirane Starting Material: 2-(4-Allyloxy-phenoxymethyl)-oxirane (CAS: 52210-93-2)
Executive Summary
This guide details the synthesis of a high-performance aromatic silane coupling agent derived from 2-(4-Allyloxy-phenoxymethyl)-oxirane . Unlike standard aliphatic coupling agents (e.g., GLYMO), this molecule incorporates a phenoxy-ether core, providing superior thermal stability, mechanical rigidity, and
Primary Application Domains:
-
Drug Delivery Systems: Functionalization of mesoporous silica nanoparticles (MSNs) where the aromatic core acts as a hydrophobic spacer to modulate drug release rates.
-
Chromatography: Synthesis of specialized stationary phases requiring mixed-mode retention (hydrophobic + epoxy reactivity).
-
Advanced Composites: Interfacial adhesion promotion in dental resins and fiber-reinforced polymers requiring high modulus.
Chemical Strategy & Mechanism
The synthesis relies on the anti-Markovnikov hydrosilylation of the allyl ether moiety using a platinum(0) catalyst (Karstedt’s Catalyst).
Critical Mechanistic Insights
-
Chemoselectivity: The primary challenge is preserving the epoxide (oxirane) ring while reducing the allyl double bond. Platinum catalysts are generally compatible with epoxides, whereas acid-catalyzed methods would trigger ring-opening polymerization.
-
Regioselectivity: We target the
-adduct (linear alkyl silane). Karstedt’s catalyst favors this over the -adduct (branched), ensuring the formation of a flexible, accessible linker. -
Moisture Control: The trialkoxysilane reagent is hyper-sensitive to hydrolysis. The entire protocol must be conducted under an inert atmosphere (Argon/Nitrogen) to prevent premature self-condensation (siloxane formation).
Reaction Scheme
The following diagram illustrates the transformation from the allyl-functionalized precursor to the final silane coupling agent.
Caption: Platinum-catalyzed hydrosilylation of the allyl ether moiety. The epoxide ring remains intact.
Experimental Protocol
Safety Warning: Silanes are moisture-sensitive. Platinum catalysts are active in ppm quantities.[1] Perform all steps in a fume hood.
Materials Checklist
| Reagent | Purity | Role | Notes |
| 2-(4-Allyloxy-phenoxymethyl)-oxirane | >98% | Substrate | Dry via azeotropic distillation if old. |
| Triethoxysilane | 99% | Silanizing Agent | Store in fridge; handle under inert gas. |
| Karstedt’s Catalyst | ~2% Pt in Xylene | Catalyst | High activity; avoid "platinum black" precipitation. |
| Toluene | Anhydrous | Solvent | Dried over molecular sieves (4Å). |
Step-by-Step Synthesis
Phase 1: System Preparation
-
Glassware Conditioning: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and temperature probe. Flush with Argon for 15 minutes.
-
Substrate Loading: Charge the RBF with 2-(4-Allyloxy-phenoxymethyl)-oxirane (10.0 g, 48.5 mmol) and anhydrous Toluene (50 mL).
-
Catalyst Activation: Add Karstedt’s catalyst solution (30 µL, ~10-20 ppm Pt relative to substrate). Stir at room temperature for 5 minutes to ensure homogeneity.
Phase 2: Controlled Hydrosilylation
-
Heating: Warm the solution to 60°C using an oil bath.
-
Silane Addition: Load Triethoxysilane (8.8 g, 53.4 mmol, 1.1 equiv) into a pressure-equalizing addition funnel.
-
Expert Tip: Add the silane dropwise over 30-45 minutes. The reaction is exothermic. Adding silane to the catalyst/alkene mixture (rather than the reverse) prevents the accumulation of unreacted silane and runaway exotherms.
-
-
Reaction Monitoring: After addition, increase temperature to 80°C and stir for 4–6 hours.
-
Validation: Take a 50 µL aliquot for 1H-NMR. Monitor the disappearance of Allyl protons (
5.9–6.1 ppm multiplet, 5.2–5.5 ppm dd). The reaction is complete when allyl signals are <2%.
-
Phase 3: Purification
-
Solvent Removal: Remove toluene under reduced pressure (Rotavap) at 40°C.
-
Distillation: The product is a high-boiling oil. Purify via Kugelrohr distillation or high-vacuum fractional distillation (<0.1 mmHg).
-
Note: Do NOT use silica gel chromatography. The silane groups will irreversibly bond to the silica stationary phase, destroying your product.
-
Characterization & Data Analysis
Expected NMR Data (in )
| Moiety | Proton Shift ( | Multiplicity | Interpretation |
| Epoxide Ring | 2.7 - 2.9, 3.3 | Multiplets | Characteristic oxirane protons (intact). |
| Aromatic Ring | 6.8 - 6.9 | Doublets | Para-substituted phenoxy protons. |
| Propyl Linker | 1.8 - 1.9 | Multiplet | Central methylene of the new propyl chain. |
| Si-CH2 | 0.6 - 0.8 | Triplet | Critical Proof: Alpha-methylene next to Silicon. |
| Si-O-CH2-CH3 | 3.8 (q), 1.2 (t) | Quartet, Triplet | Ethoxy groups on Silicon. |
Quality Control Criteria
-
Epoxide Equivalent Weight (EEW): Titration with HBr/Acetic acid to confirm epoxide content (Theoretical ~370 g/eq).
-
Purity: >95% by GC-MS (if volatile enough) or 1H-NMR integration.
Application Workflow: Surface Modification
This protocol describes how to graft the synthesized silane onto silica nanoparticles (e.g., for drug delivery).
Caption: Workflow for grafting the aromatic epoxy-silane onto silica surfaces.
-
Dispersion: Disperse 1.0 g of dry Silica Nanoparticles in 50 mL dry Toluene via ultrasonication.
-
Functionalization: Add 0.5 g of the synthesized Epoxy-Phenoxy-Silane .
-
Reflux: Reflux at 110°C for 12 hours under Nitrogen.
-
Washing: Centrifuge and wash 3x with Toluene, then 2x with Ethanol to remove unreacted silane.
-
Curing: Cure the particles at 110°C for 2 hours to condense unreacted silanols, locking the coating in place.
References
-
Karstedt's Catalyst Protocols
- Beta-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum C
-
Source:
-
Starting Material Data
- 2-((4-(Allyloxy)phenoxy)methyl)oxirane (CAS 52210-93-2) Properties and Suppliers.
-
Source:
-
Silane Application Guide
- Silane Coupling Agents: Types, Mechanisms, and Applic
-
Source:
-
Advanced Catalysis
- Single Atom Based Heterogeneous Platinum Catalysts for Selective Hydrosilyl
-
Source:
Sources
Application Note: Radical Polymerization Strategies for Allyl Glycidyl Ether (AGE) Monomers
[1][2][3][4][5]
Executive Summary
The Challenge: Radical polymerization of Allyl Glycidyl Ether (AGE) and similar allyl-functionalized glycidyl ethers is notoriously difficult due to degradative chain transfer .[1] Unlike acrylates or styrenics, the allyl group possesses an abstractable
The Solution: This guide details two field-proven protocols to overcome autoinhibition while preserving the pendant epoxide ring for downstream bioconjugation or crosslinking.[1]
-
Alternating Copolymerization: Using electron-deficient comonomers (Maleic Anhydride) to force propagation.[1][2]
-
Thiol-Ene Photopolymerization: Utilizing a radical step-growth mechanism that is insensitive to oxygen inhibition and degradative transfer.[1]
Target Application: Synthesis of multi-functional scaffolds for drug delivery vectors, where the epoxide serves as a "click" handle for amine-bearing APIs or peptides.[1]
Mechanistic Insight: The "Allylic Trap"
To successfully polymerize AGE radically, one must understand why homopolymerization fails.[1]
Degradative Chain Transfer
When a propagating radical (
-
Propagation (
): Addition to the double bond (Desired).[1] -
Chain Transfer (
): Abstraction of the allylic hydrogen (Undesired).
The resulting allylic radical is resonance-stabilized and too stable to re-initiate a new polymer chain efficiently.[1] This leads to reaction stalling and low conversion.[1][3]
Mechanism Diagram
The following diagram illustrates the competition between propagation and the "death" of the kinetic chain via hydrogen abstraction.
Figure 1: The kinetic competition in allyl polymerization.[1] High rates of H-abstraction (
Protocol A: Radical Copolymerization (The "Alternating" Strategy)
Principle: AGE is an electron-rich monomer.[1] By pairing it with a strong electron-acceptor monomer like Maleic Anhydride (MA) , the system forms a Charge Transfer Complex (CTC).[1] The radical prefers adding to the CTC rather than abstracting a hydrogen, suppressing degradative chain transfer.[1]
Outcome: Alternating copolymer Poly(AGE-alt-MA) with intact epoxide rings.[1]
Materials
-
Monomer 1: Allyl Glycidyl Ether (AGE) - Purify by passing through basic alumina to remove inhibitors.[1]
-
Monomer 2: Maleic Anhydride (MA) - Recrystallize from chloroform.[1]
-
Initiator: AIBN (Azobisisobutyronitrile) - Recrystallize from methanol.[1]
-
Solvent: MEK (Methyl Ethyl Ketone) or Toluene (Anhydrous).[1]
Step-by-Step Methodology
-
Stoichiometry Setup:
-
Solvation:
-
Dissolve monomers in MEK to achieve a total monomer concentration of 50 wt%.
-
Critical: High concentration favors propagation over transfer.[1]
-
-
Initiator Addition:
-
Degassing (Essential):
-
Polymerization:
-
Immerse flask in a pre-heated oil bath at 65°C .
-
Stir magnetically at 300 RPM.
-
Reaction Time: 12–24 hours.[1]
-
-
Purification:
-
Validation:
Protocol B: Thiol-Ene Photopolymerization (The "Click" Strategy)
Principle: This is a radical step-growth mechanism.[1] A thiyl radical adds to the allyl double bond.[1] This process is excessively fast and insensitive to oxygen inhibition.[1] It is ideal for forming crosslinked hydrogels or functionalizing surfaces.[1]
Outcome: Thio-ether linked network with high conversion (>95%).[1]
Materials
-
Allyl Component: AGE (or AGE-functionalized oligomer).[5][4][6][7][1][8]
-
Thiol Component: Multifunctional thiol (e.g., Pentaerythritol tetrakis(3-mercaptopropionate) - PETMP).[1]
-
Photoinitiator: DMPA (2,2-Dimethoxy-2-phenylacetophenone) or Irgacure 2959 (for aqueous systems).[1]
Step-by-Step Methodology
-
Formulation:
-
Initiator Loading:
-
Application (Coating/Mold):
-
Curing:
-
Post-Cure:
-
Thermal bump (optional): Place in an oven at 60°C for 1 hour to ensure completion and relax stress.[1]
-
Workflow Diagram (Thiol-Ene)
Figure 2: The self-perpetuating thiol-ene radical cycle.[1] Note that the abstractable proton on the thiol (RSH) drives the chain transfer productively, unlike the degradative transfer in homopolymerization.
Characterization & Quality Control
To ensure the protocol succeeded, you must verify two things:
-
Allyl Conversion: The double bond reacted.[1]
-
Epoxide Integrity: The ring did not open.
| Method | Target Signal | Success Criteria |
| 1H-NMR | Allyl protons ( | Disappearance indicates polymerization.[1] |
| 1H-NMR | Epoxide protons ( | Retention of signals confirms ring stability.[1] |
| FTIR | C=C stretch (1645 cm⁻¹) | Peak disappears.[1] |
| FTIR | Oxirane ring (910 cm⁻¹) | Peak remains strong.[1] |
| Titration | Epoxide Content (HBr/Acetic Acid) | Theoretical vs. Actual values match (>90%).[1] |
Troubleshooting Guide
-
Problem: Low Molecular Weight / Gummy Product (Protocol A).
-
Cause: Degradative chain transfer dominated.[1]
-
Fix: Increase total monomer concentration (>50%) or increase MA ratio slightly. Ensure strictly anhydrous conditions.
-
-
Problem: Gelation during synthesis (Protocol A).
-
Problem: Surface tackiness (Protocol B).
References
-
Mechanism of Degradative Chain Transfer: Bartlett, P. D., & Altschul, R. (1945).[1][9] The Polymerization of Allyl Compounds. I. Allyl Acetate.[1][9] Journal of the American Chemical Society. [Link]
-
Copolymerization of AGE and Maleic Anhydride: Yürük, H., Rzaev, Z. M. O., & Akovali, G. (1995).[1] Complex-radical terpolymerization of allyl glycidyl ether, maleic anhydride, and methyl methacrylate.[1][10] Journal of Polymer Science Part A: Polymer Chemistry. [Link]
-
Thiol-Ene Polymerization of Allyl Glycidyl Ether: Crivello, J. V. (2009).[1] The Discovery and Development of Thiol-Ene Polymer Systems.[1] Journal of Polymer Science Part A: Polymer Chemistry. [Link]
-
Applications in Drug Delivery (Epoxide Functionalization): Hrubý, M., et al. (2005).[5][1] Poly(allyl glycidyl ether)-A versatile and functional polyether platform.[5][4][1][11] Biomacromolecules. [Link][1][2]
Sources
- 1. Allyl glycidyl ether - Wikipedia [en.wikipedia.org]
- 2. Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties in Radical (Co)Polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. research.abo.fi [research.abo.fi]
- 5. cambridge.org [cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. Thiol–ene coupling reaction achievement and monitoring by “ in situ ” UV irradiation NMR spectroscopy - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03902K [pubs.rsc.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 10. scilit.com [scilit.com]
- 11. Poly(allyl glycidyl ether)-A versatile and functional polyether platform - PMC [pmc.ncbi.nlm.nih.gov]
Grafting 2-(4-Allyloxy-phenoxymethyl)-oxirane onto polymer backbones
Part 1: Executive Summary & Molecular Architecture
The Molecule: 2-(4-Allyloxy-phenoxymethyl)-oxirane (also known as 4-Allyloxyphenyl Glycidyl Ether or APGE) is a high-value bifunctional monomer.[1] Its utility in drug delivery and biomaterials stems from its orthogonal reactivity :
-
Epoxide (Oxirane) Terminus: Susceptible to nucleophilic ring-opening (amines, thiols, hydroxyls).[1]
-
Allyl (Alkene) Terminus: Susceptible to radical addition, hydrosilylation, and thiol-ene "click" chemistry.[1]
The Application: By selectively grafting APGE onto polymer backbones, researchers can engineer:
-
Reactive Intermediates: Polymers bearing pendant epoxide groups for covalent drug conjugation (e.g., protein/peptide attachment).[1]
-
Photocrosslinkable Hydrogels: Polymers bearing pendant allyl groups for in situ curing via thiol-ene chemistry.[1]
Molecular Reactivity Map:
Figure 1: Orthogonal reactivity pathways for APGE. Route selection depends on the desired pendant functionality.
Part 2: Strategic Decision Matrix
Before initiating synthesis, select the protocol that aligns with your downstream application.[1]
| Feature | Protocol A: Nucleophilic Grafting | Protocol B: Hydrosilylation Grafting |
| Target Backbone | Polysaccharides (Chitosan, Alginate), Polyamines (PEI), Proteins (Gelatin).[1] | Polysiloxanes (PHMS), Thiol-functionalized polymers.[1] |
| Reactive Group Used | Epoxide (Ring Opening).[1] | Allyl (Alkene Addition).[1] |
| Pendant Group Created | Allyl (Alkene).[1] | Epoxide (Oxirane).[1][2][3] |
| Primary Application | Hydrogel formation (via photocrosslinking), Tissue Engineering.[1] | Surface adhesion, Drug conjugation (via amine-epoxy coupling).[1] |
| Key Reagents | Base catalyst (NaOH/TEA) or Aqueous buffer.[1] | Platinum Catalyst (Karstedt's), Anhydrous Toluene.[1] |
Part 3: Experimental Protocols
Protocol A: Synthesis of Allyl-Functionalized Chitosan (Hydrogel Precursor)
Objective: Graft APGE onto Chitosan via the epoxide ring, leaving the allyl group free for subsequent photocrosslinking.
Reagents:
-
Chitosan (Low Molecular Weight, Deacetylation > 75%).[1]
-
2-(4-Allyloxy-phenoxymethyl)-oxirane (APGE).[1]
-
Acetic Acid (1% v/v aqueous solution).[1]
-
Sodium Hydroxide (NaOH).[1]
-
Dialysis Tubing (MWCO 12-14 kDa).[1]
Step-by-Step Methodology:
-
Solubilization: Dissolve 1.0 g of Chitosan in 100 mL of 1% acetic acid. Stir overnight at room temperature to ensure complete dissolution.
-
pH Adjustment: Adjust the pH to 6.0–6.5 using 1M NaOH. Critical: Do not exceed pH 7.0 to prevent Chitosan precipitation.
-
Grafting Reaction:
-
Add APGE (0.5 – 2.0 molar equivalents relative to glucosamine units) dropwise to the solution.
-
Note: APGE has limited water solubility.[1] Add 20 mL of Isopropanol or Ethanol to facilitate mixing if the solution becomes turbid.
-
Heat the reaction mixture to 60°C for 24 hours under reflux. The amino groups of chitosan attack the epoxide ring.
-
-
Purification (Self-Validating Step):
-
Precipitate the polymer by pouring the reaction mixture into excess Acetone (500 mL).
-
Filter the white precipitate.[1]
-
Redissolve in water and dialyze against distilled water for 3 days (change water 3x daily) to remove unreacted APGE and byproducts.
-
-
Lyophilization: Freeze-dry the purified solution to obtain the Allyl-Chitosan as a white sponge-like solid.[1]
Mechanism & Validation: The primary amine of the glucosamine unit opens the epoxide ring, forming a secondary amine linkage and a secondary hydroxyl group.
-
Validation:
H-NMR (D O/CD COOD) will show the disappearance of epoxide signals (2.7–2.9 ppm) and the appearance of allyl signals (5.2–5.4 ppm, 5.8–6.0 ppm).
Protocol B: Synthesis of Epoxide-Functionalized Polysiloxane (Bio-Adhesive)
Objective: Graft APGE onto Polyhydromethylsiloxane (PHMS) via the allyl group, preserving the epoxide for drug coupling.
Reagents:
-
Polyhydromethylsiloxane (PHMS) (approx. 20-30 cSt).[1]
-
2-(4-Allyloxy-phenoxymethyl)-oxirane (APGE).[1]
-
Karstedt’s Catalyst (Pt(0) complex in divinyltetramethyldisiloxane).[1]
-
Anhydrous Toluene (Solvent).[1]
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a 250 mL 3-neck round bottom flask and equip it with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Reactant Charging:
-
Add PHMS (5.0 g, containing approx. 83 mmol Si-H groups) to the flask.[1]
-
Add Anhydrous Toluene (50 mL).
-
Add APGE (Calculated for 10-30% grafting density; e.g., 1.7 g for ~10% functionalization).
-
-
Catalysis:
-
Purge the solution with Nitrogen for 15 minutes.[1]
-
Add Karstedt’s Catalyst (20 µL of 2% Pt solution).
-
-
Hydrosilylation Reaction:
-
Heat to 80°C for 12 hours .
-
Monitoring: Monitor the disappearance of the Si-H peak (approx. 2100 cm
) via FTIR.
-
-
Purification:
-
Evaporate Toluene under reduced pressure (Rotary Evaporator).[1]
-
Wash the resulting oil with cold Methanol (3 x 50 mL) to remove unreacted APGE (Siloxane is insoluble in MeOH; APGE is soluble).
-
Dry under high vacuum (0.1 mbar) for 24 hours.
-
Workflow Diagram:
Figure 2: Workflow for Protocol B - Hydrosilylation grafting.
Part 4: Characterization & Quality Control
To ensure scientific integrity, the grafted polymers must be validated using the following methods.
| Method | Target Signal | Expected Result (Protocol A) | Expected Result (Protocol B) |
| Allyl Region (5.8-6.0 ppm) | Present (Multiplet) | Absent (Consumed) | |
| Epoxide Region (2.7-2.9 ppm) | Absent (Ring Opened) | Present (Intact) | |
| FTIR | Epoxide Ring (910 cm | Disappears | Strong Band |
| FTIR | Si-H Stretch (2160 cm | N/A | Decreases/Disappears |
| Titration | Epoxy Equivalent Weight (EEW) | N/A | Matches theoretical grafting density |
Safety Note: Glycidyl ethers are potential sensitizers and mutagens.[1] All manipulations involving pure APGE must be performed in a fume hood with appropriate PPE (Nitrile gloves, safety goggles).[1]
References
-
Synthesis and Reactivity of Allyl Glycidyl Ether Derivatives
-
Hydrosilylation Protocols for Epoxides
-
Chitosan Functionalization Strategies
-
Thiol-Ene Click Chemistry on Allyl Groups
Sources
- 1. Allyl glycidyl ether - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. 52210-93-2|2-((4-(Allyloxy)phenoxy)methyl)oxirane|BLD Pharm [bldpharm.com]
- 4. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Low-Chlorine Synthesis of 4-Allyloxyphenyl Glycidyl Ether (AOPGE)
Current Status: Operational Topic: Impurity Control & Process Optimization Target Audience: Process Chemists, R&D Scientists, Drug Development Engineers
Core Directive: The "Chlorine Problem" in AOPGE
In the synthesis of 4-Allyloxyphenyl glycidyl ether (AOPGE), "Organic Chlorine" is the silent killer of product quality. It does not refer merely to the inorganic salt (NaCl) formed during the reaction, which is easily washed away.[1] It refers to covalently bound chlorine atoms incorporated into the organic backbone.
High organic chlorine content leads to:
-
Corrosion: In electronic applications, residual chlorine corrodes metal interconnects.
-
Toxicity: In pharmaceutical intermediates, alkyl chlorides are potential genotoxic impurities (PGIs).
-
Polymerization Inhibition: Chlorine species can act as chain terminators in subsequent curing or polymerization steps.
This guide provides a validated, self-correcting workflow to minimize Hydrolyzable Chlorine (Hy-Cl) and Total Chlorine (T-Cl) during the coupling of 4-allyloxyphenol with epichlorohydrin (ECH).
Reaction Mechanism & Impurity Pathways
To solve the problem, you must visualize the enemy. The synthesis involves two competing pathways.[2] High chlorine content results from Pathway B (Incomplete Closure) and Pathway C (Side-Reaction) dominating over Pathway A (Product Formation) .
The Critical Pathways
-
Pathway A (Desired): Phenoxide attacks ECH
Chlorohydrin Intermediate Ring Closure (Dehydrochlorination) AOPGE . -
Pathway B (Hydrolyzable Chlorine): The Chlorohydrin Intermediate forms but fails to ring-close due to insufficient base or equilibrium limits.
-
Pathway C (Bound Chlorine): Chloride ions (
) attack the epoxide ring of ECH or the product, creating 1,3-dichloropropan-2-ol derivatives. This is "Bound Chlorine" and is extremely difficult to remove.
Mechanism Diagram
Caption: Figure 1. Kinetic pathways in AOPGE synthesis. Red nodes indicate high-chlorine impurities.
Validated Protocol: The Two-Step "Low-Cl" Method[3]
The industry standard "One-Step" method (adding NaOH directly to Phenol+ECH) generates high chlorine (1,000–3,000 ppm) because water generation promotes ECH hydrolysis.
The Solution: Decouple the reaction into Step 1 (Coupling) and Step 2 (Ring Closure) . This protocol targets <300 ppm Total Chlorine.[3]
Step 1: Catalytic Coupling (Formation of Chlorohydrin)
-
Objective: Attach ECH to the phenol without closing the ring yet.
-
Reagents:
-
4-Allyloxyphenol (1.0 eq)
-
Epichlorohydrin (3.0 - 5.0 eq) [Excess acts as solvent and suppresses oligomers]
-
Catalyst: Tetrabutylammonium Bromide (TBAB) or Benzyltriethylammonium chloride (TEBAC) (0.02 eq).
-
-
Procedure:
-
Charge Phenol, ECH, and Catalyst into the reactor.
-
Heat to 90°C - 100°C .
-
Stir for 2–4 hours.
-
Checkpoint: Monitor by HPLC/TLC. Disappearance of Phenol indicates conversion to Chlorohydrin Ether.
-
Step 2: Low-Temperature Dehydrochlorination
-
Objective: Close the ring using base while removing water to prevent side reactions.
-
Reagents:
-
Procedure:
-
Cool the reaction mixture to 40°C - 50°C . Crucial: High temp during base addition causes polymerization and hydrolysis.
-
Add NaOH dropwise over 60–90 minutes.
-
Azeotropic Distillation (Optional but Recommended): If equipment allows, apply mild vacuum (150–200 mmHg) to reflux ECH and continuously remove water via a Dean-Stark trap.
-
Post-reaction: Wash with water to remove NaCl. Distill off excess ECH.
-
Advanced Troubleshooting & FAQs
Q1: My Total Chlorine is still >1000 ppm. What went wrong?
Diagnosis: You likely have "Bound Chlorine" (1,3-dichloro species) formed by high temperatures or insufficient ECH excess. The Fix (Post-Treatment): Perform a Saponification Polish .
-
Dissolve the crude AOPGE in toluene or MIBK (Methyl Isobutyl Ketone).
-
Add 10% excess NaOH (solid or 50% solution).
-
Add 1% PEG-400 (Polyethylene Glycol) as a phase transfer catalyst.
-
Heat to 80°C for 2 hours. Mechanism: This forces the stubborn chlorohydrin species to ring-close into epoxide, converting "Chlorine" into "Product."
Q2: Why is the product turning yellow/brown?
Diagnosis: Oxidation of the allyl group or polymerization of the phenol. Root Cause:
-
Reaction temperature >110°C.
-
Presence of oxygen during the alkaline phase. Corrective Action:
-
Sparge the reactor with Nitrogen (
) for 15 mins before heating. -
Add an antioxidant like BHT (Butylated hydroxytoluene) at 200 ppm to the initial charge.
Q3: The reaction stalls at the intermediate stage.
Diagnosis: Catalyst deactivation or insufficient basicity. Corrective Action:
-
If using quaternary ammonium salts (TBAB), they can degrade at high temperatures (>100°C) under alkaline conditions (Hofmann elimination).
-
Switch Catalyst: Use Tetramethylammonium chloride (TMAC) or Piperidinium salts , which are more thermally stable.
Q4: How do I accurately measure the Chlorine content?
Standard: Do not rely on simple titration for Total Chlorine.
-
Hydrolyzable Chlorine: Dissolve sample in dioxane, reflux with alcoholic KOH, titrate with
(Volhard method). -
Total Chlorine: Schöniger Oxygen Flask combustion followed by Ion Chromatography (IC) or titration.
Data Summary: Process Variables vs. Chlorine Content[3]
| Variable | Condition A (High Cl Risk) | Condition B (Optimized) | Impact on Quality |
| ECH:Phenol Ratio | 1.1 : 1.0 | 4.0 : 1.0 | High excess dilutes Cl- ions, preventing "Bound Chlorine" formation. |
| Base Addition | All at once (Batch) | Dropwise (90 min) | Slow addition prevents localized "hotspots" of high pH that hydrolyze ECH. |
| Temperature | >100°C (Reflux) | 45°C - 60°C | Lower temp favors ring closure over side reactions. |
| Water Removal | None | Azeotropic | Removing water shifts equilibrium toward AOPGE and prevents hydrolysis. |
References
-
Mechanism of Phenol Glycidylation
-
Low Chlorine Synthesis Protocols
- Title: Process for reducing the content of hydrolyzable chlorine in glycidyl compounds (US P
- Source: Google P
-
URL:
-
Two-Step Catalytic Method
-
Title: Method for producing allyl glycidyl ether (JP2008266216A).[8]
- Source: Google P
-
URL:
-
-
Solvent-Free & Green Methods
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. kowachemical.com [kowachemical.com]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. JP2008266216A - Method for producing allyl glycidyl ether - Google Patents [patents.google.com]
- 9. odr.chalmers.se [odr.chalmers.se]
Technical Guide: Preventing Allyl Group Isomerization During Epoxidation
[1]
Content Type: Technical Support & Troubleshooting Center Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Last Updated: February 28, 2026[1]
Executive Summary: The Isomerization Challenge
In the synthesis of complex pharmaceutical intermediates, the epoxidation of allylic systems (allyl ethers, allyl benzenes, and allylic alcohols) presents a bifurcation of reactivity. The desired pathway is the concerted delivery of electrophilic oxygen to the alkene. The competing undesired pathways are:
-
Alkene Isomerization: Migration of the double bond into conjugation (e.g., Allyl
Propenyl/Vinyl), often catalyzed by transition metals or adventitious acid/base.[1] -
Epoxide Rearrangement (Meinwald): Acid-catalyzed isomerization of the newly formed epoxide into a ketone or aldehyde.[1]
This guide provides mechanistic insights and self-validating protocols to suppress these pathways, ensuring the integrity of the allyl scaffold.
Decision Framework & Mechanism
Visualizing the Competition
The following diagram illustrates the kinetic competition between the desired epoxidation and the thermodynamic sink of isomerization.
Figure 1: Kinetic competition between direct epoxidation and isomerization pathways.[1] Note that acid byproducts primarily drive the Epoxide
Troubleshooting Center (Q&A)
Q1: I am using mCPBA to epoxidize an allyl ether, but I observe significant hydrolysis or loss of the allyl group. Why?
Diagnosis: This is likely Acid-Catalyzed Vinyl Ether Hydrolysis . Mechanism: mCPBA generates m-chlorobenzoic acid (m-CBA) as a byproduct (pKa ~3.4).[1] Even weak acidity can catalyze the isomerization of the allyl ether to a vinyl ether (enol ether), which rapidly hydrolyzes in the presence of trace water, cleaving the group entirely. Solution: You must scavenge the proton immediately upon generation.
-
Protocol: Switch to the Biphasic Buffered mCPBA System (see Section 4).
-
Buffer Choice: Sodium Bicarbonate (NaHCO
) is standard.[1] For extremely sensitive substrates (e.g., glycal derivatives), use Sodium monohydrogen phosphate (Na HPO ) or 2,6-Di-tert-butylpyridine .[1]
Q2: My allylbenzene substrate yields a conjugated ketone instead of the terminal epoxide when using a Ruthenium or Iron catalyst.
Diagnosis: Metal-Hydride Mediated Migration. Mechanism: Many transition metals (Ru, Rh, Fe) used in catalytic oxidations are also potent isomerization catalysts.[1] They form metal-allyl hydride intermediates that shift the double bond into conjugation (the thermodynamic product) before oxygen transfer occurs. Solution: Remove the metal.[2]
-
Protocol: Use Dimethyldioxirane (DMDO) or Methyl(trifluoromethyl)dioxirane (TFDO) .[1] These are metal-free, neutral oxidants that react via a concerted spiro transition state, preserving the olefin geometry and position.[1]
Q3: The epoxide forms but rearranges to an aldehyde on silica gel during purification.
Diagnosis: Silanol-Induced Meinwald Rearrangement. Mechanism: The acidity of silica gel (pH ~4-5) is sufficient to protonate sensitive terminal epoxides, triggering a 1,2-hydride shift to form the aldehyde.[1] Solution: Deactivate the stationary phase.
-
Protocol: Pre-treat the silica gel column with 1% Triethylamine (Et
N) in the eluent solvent system. Alternatively, use basic alumina or perform a "flash filtration" through a pad of Florisil.[1]
Validated Experimental Protocols
Protocol A: The "Gold Standard" Buffered mCPBA Epoxidation
Best for: Routine synthesis of allyl ethers and amines where acid sensitivity is moderate.
Reagents:
-
Substrate (1.0 equiv)
-
m-CPBA (1.2 – 1.5 equiv) [Purified or commercial 77% max]
-
Buffer: Sodium Bicarbonate (NaHCO
) or Na HPO (2.0 – 3.0 equiv relative to mCPBA)[1] -
Solvent: Dichloromethane (DCM) or Chloroform (CHCl
)[1]
Step-by-Step:
-
Preparation: Dissolve the substrate in DCM (0.1 M concentration).
-
Buffering: Add the solid, finely powdered NaHCO
directly to the reaction flask. Crucial: The buffer must be present BEFORE the oxidant is added. -
Addition: Cool the mixture to 0 °C. Add m-CPBA portion-wise over 15 minutes.
-
Why? Portion-wise addition prevents a localized spike in concentration and exotherm, which can accelerate isomerization.[1]
-
-
Quench (The "Double Wash"):
Protocol B: Metal-Free DMDO Epoxidation (Neutral Conditions)
Best for: Highly acid-sensitive substrates, allyl benzenes prone to conjugation, and acid-labile protecting groups (e.g., TBDMS, acetals).[1]
Reagents:
-
Dimethyldioxirane (DMDO) solution in acetone (typically 0.05 – 0.08 M).[1]
-
Note: Can be generated in situ, but isolated DMDO is safer for isomerization prevention.[1]
Step-by-Step:
-
Titration: Determine the concentration of the DMDO stock solution by NMR (thioanisole titration) or iodometric titration.
-
Reaction: Dissolve substrate in acetone (or DCM if solubility is poor). Cool to -20 °C or 0 °C.
-
Addition: Add the DMDO solution (1.2 equiv) slowly.
-
Workup:
Comparative Data: Reagent Selection
| Feature | Buffered mCPBA | DMDO (Isolated) | Metal Catalysts (Ru/V) |
| pH Conditions | Slightly Basic (Heterogeneous) | Neutral | Variable (often acidic Lewis acids) |
| Allyl Migration Risk | Low (if buffered) | Negligible | High (via Metal-Hydride) |
| Epoxide Rearrangement | Moderate (requires careful workup) | Very Low | Moderate |
| Atom Economy | Poor (ArCOOH waste) | Poor (dilute solution) | High |
| Scalability | High (kg scale) | Low (g scale) | High |
References
-
Buffered mCPBA Methodology
-
DMDO for Sensitive Substrates
-
Isomerization Mechanisms (Allylbenzene)
-
Ruthenium-Catalyzed Migration
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Structure of the green heme isolated from allylbenzene-modified chloroperoxidase: A novel heme architecture implicating the mechanisms of CPO inactivation and epoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. 1-Iodo-2-(prop-2-en-1-yl)benzene | 74190-01-5 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Research Progress on Intramolecular 1,3-Aryl Migration Reaction of Allylic Alcohols Catalyzed by Ruthenium - Oreate AI Blog [oreateai.com]
- 8. pubs.acs.org [pubs.acs.org]
Improving yield of 2-(4-Allyloxy-phenoxymethyl)-oxirane in phase transfer catalysis
Technical Support Center: Phase Transfer Catalysis
Topic: Improving the Yield of 2-(4-Allyloxy-phenoxymethyl)-oxirane
Welcome to the technical support center for optimizing the synthesis of 2-(4-Allyloxy-phenoxymethyl)-oxirane via phase transfer catalysis (PTC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this specific chemical transformation. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction outcomes effectively.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing 2-(4-Allyloxy-phenoxymethyl)-oxirane using Phase Transfer Catalysis?
A1: The synthesis is a nucleophilic substitution reaction, specifically a Williamson ether synthesis. It involves the reaction of 4-allyloxyphenol with epichlorohydrin in a biphasic system (liquid-liquid or solid-liquid). A strong base, typically sodium hydroxide (NaOH), is used to deprotonate the phenol, forming the 4-allyloxyphenoxide anion. This anion, however, is soluble in the aqueous or solid phase, while epichlorohydrin is in the organic phase.
Q2: What is the specific role of the Phase Transfer Catalyst (PTC) in this synthesis?
A2: The phase transfer catalyst is the critical component that overcomes the immiscibility of the reactants.[1] Typically, a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB) is used.[2] The lipophilic cation (e.g., Tetrabutylammonium, Q+) pairs with the phenoxide anion (ArO-) at the phase interface. This newly formed ion pair (Q+ArO-) is soluble in the organic phase, allowing it to migrate from the aqueous/solid phase into the organic phase where it can react with epichlorohydrin.[1][2] Without the PTC, the reaction rate would be extremely slow due to the inability of the reactants to interact.[3]
Q3: Why is Phase Transfer Catalysis considered an advantageous method for this synthesis?
A3: PTC offers several significant advantages over traditional homogeneous methods. These include the use of inexpensive bases like NaOH, milder reaction conditions, increased reaction rates, and often higher yields.[1][2] Furthermore, it can reduce or eliminate the need for expensive, anhydrous, and often hazardous organic solvents, aligning with the principles of green chemistry.[2][4]
Reaction Mechanism & Optimization
The efficiency of the synthesis hinges on the successful transport of the phenoxide anion into the organic phase to react with epichlorohydrin, followed by an intramolecular cyclization to form the desired oxirane ring.
Phase Transfer Catalysis Cycle
The diagram below illustrates the catalytic cycle. The quaternary ammonium cation (Q+) extracts the phenoxide anion (ArO⁻) from the aqueous or solid phase into the organic phase. After the nucleophilic attack on epichlorohydrin and subsequent ring-closure, the catalyst cation (Q+) returns to the interface with the leaving group (Cl⁻) to repeat the cycle.
Caption: Phase Transfer Catalytic cycle for glycidyl ether synthesis.
Troubleshooting Guide: Improving Reaction Yield
This section addresses the most common issues encountered during the synthesis of 2-(4-Allyloxy-phenoxymethyl)-oxirane.
Problem 1: Consistently Low Yield or Incomplete Reaction
Q: My reaction stalls or results in a poor yield (<70%). What are the most likely causes and how can I address them?
A: Low yield is a multifaceted problem. A systematic approach to diagnosis is essential.[5]
| Probable Cause | Explanation & Scientific Rationale | Recommended Solution |
| 1. Ineffective Mass Transfer | The reaction occurs at the interface between two immiscible phases. If stirring is inadequate, the interfacial surface area is small, severely limiting the rate at which the catalyst can transport the phenoxide. This is often the most overlooked parameter.[6] | Primary Action: Increase the stirring speed significantly (e.g., >700 RPM) to create a fine emulsion, maximizing the interfacial area. Mechanical stirring is superior to magnetic stirring for larger volumes. |
| 2. Catalyst Inactivity or Insufficient Loading | The catalyst can be poisoned by impurities in the reagents or solvents.[5] Alternatively, the catalyst concentration may be too low to support an efficient reaction rate. Common catalysts include Tetrabutylammonium Bromide (TBAB) and Benzyltrimethylammonium Chloride (BTMAC).[2][7] | Solution: • Ensure high purity of 4-allyloxyphenol and epichlorohydrin. • Increase catalyst loading incrementally, from 1 mol% up to 5 mol% relative to the limiting reagent. • Consider a different quaternary ammonium salt; lipophilicity of the cation can affect its efficiency. |
| 3. Suboptimal Base Concentration & Addition | A high local concentration of NaOH can promote the hydrolysis of epichlorohydrin to form 2,3-dihydroxy-1-chloropropane, a major byproduct. This side reaction consumes a key reactant. Slow, controlled addition of the base is crucial.[7] | Solution: • Use a concentrated NaOH solution (e.g., 45-50 wt%) to minimize added water.[7] • Add the NaOH solution dropwise over several hours using a syringe pump or a dropping funnel.[7] • Alternatively, for a solid-liquid PTC system, use powdered or flaked solid NaOH to avoid water altogether, which can significantly increase yields.[8] |
| 4. Incorrect Reaction Temperature | The reaction rate is temperature-dependent. However, excessively high temperatures can increase the rate of side reactions, such as the hydrolysis of epichlorohydrin or polymerization of the product. | Solution: • Start with a moderate temperature (e.g., 60-70 °C). • If the reaction is slow, incrementally increase the temperature by 5-10 °C and monitor the reaction profile by TLC or GC. • If byproduct formation increases, lower the temperature. |
| 5. Improper Stoichiometry | Using an insufficient amount of epichlorohydrin can lead to incomplete conversion of the 4-allyloxyphenol. An excess is generally required. | Solution: • Use a molar excess of epichlorohydrin (e.g., 1.5 to 3 equivalents) relative to 4-allyloxyphenol.[7] This also often serves as the organic solvent. |
Problem 2: Significant Formation of Byproducts
Q: My final product is impure, and purification is difficult. What are the common side reactions, and how can they be minimized?
A: Byproduct formation is typically a result of competing reaction pathways. Controlling reaction conditions is key to improving selectivity.
| Byproduct | Formation Mechanism | Minimization Strategy |
| Glycerol Derivatives | Hydrolysis of the epoxide ring on epichlorohydrin by hydroxide ions (OH⁻) in the aqueous phase. This is exacerbated by high water content and high temperatures. | • Use concentrated (50%) or solid NaOH to limit the amount of water in the system.[8]• Maintain a moderate reaction temperature.• Ensure slow, controlled addition of the base. |
| Dimer (bis-ether) | The product, 2-(4-Allyloxy-phenoxymethyl)-oxirane, can be attacked by another 4-allyloxyphenoxide anion, leading to the formation of a high-molecular-weight dimer. This occurs when the phenoxide concentration is too high. | • Maintain a low stationary concentration of the phenoxide by adding the base slowly and ensuring rapid consumption in the desired reaction.• Avoid a large excess of 4-allyloxyphenol. |
| Polymerization | Under strongly basic or high-temperature conditions, the oxirane ring can undergo anionic ring-opening polymerization. | • Quench the reaction as soon as the starting material is consumed (monitor by TLC/GC).• Avoid excessive temperatures and prolonged reaction times after completion. |
Troubleshooting Workflow
Use the following decision tree to diagnose and resolve issues with your synthesis.
Caption: A decision tree for troubleshooting low yield issues.
Optimized Experimental Protocol
This protocol is a robust starting point, incorporating best practices discussed in the troubleshooting guide.
Reagents & Setup
-
4-Allyloxyphenol: 1.0 eq.
-
Epichlorohydrin: 2.5 eq. (serves as reactant and organic phase)
-
Tetrabutylammonium Bromide (TBAB): 0.03 eq.
-
Sodium Hydroxide (50 wt% in H₂O): 1.2 eq.
-
Setup: A round-bottom flask equipped with a mechanical overhead stirrer, a reflux condenser, a thermometer, and a pressure-equalizing dropping funnel for the NaOH solution.
Procedure
-
Charge Reactants: To the flask, add 4-allyloxyphenol, epichlorohydrin, and TBAB.
-
Heating & Stirring: Begin vigorous stirring (>700 RPM) and heat the mixture to 65 °C.
-
Base Addition: Once the temperature is stable, begin the dropwise addition of the 50% NaOH solution via the dropping funnel over a period of 2-3 hours. Monitor the internal temperature to ensure the exotherm is controlled.
-
Reaction Monitoring: After the addition is complete, maintain the temperature at 65 °C and continue stirring. Monitor the disappearance of 4-allyloxyphenol using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 3-5 hours after the base addition.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water and an organic solvent (e.g., ethyl acetate) to dilute the mixture.
-
Transfer to a separatory funnel. The phases should separate clearly.
-
Separate the organic layer. Wash it sequentially with water (2x) and brine (1x) to remove residual NaOH, TBAB, and salts.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to remove the solvent and excess epichlorohydrin.
-
The crude product can be further purified by vacuum distillation or silica gel column chromatography to yield pure 2-(4-Allyloxy-phenoxymethyl)-oxirane.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
References
- BenchChem. (2025). Phase Transfer Catalyst Applications of Glycidyl Ethers in Organic Synthesis.
- Wang, M. L., & Rajendran, V. (2007). Ultrasound assisted phase-transfer catalytic epoxidation of 1,7-octadiene - a kinetic study. Ultrasonics Sonochemistry, 14(1), 46–54.
- ResearchGate. (n.d.).
- Yoon, M. (2001). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. JAOCS, 78, 423–429.
- IAGI. (n.d.).
- Dalal Institute. (n.d.).
- Alfa Chemistry. (n.d.).
- Margi, N. H., & Yadav, G. D. (2020). Design and Development of Novel Continuous Flow Stirred Multiphase Reactor: Liquid–Liquid–Liquid Phase Transfer Catalysed Synthesis of Guaiacol Glycidyl Ether. Processes, 8(10), 1271.
- PTC Organics, Inc. (n.d.). PTC for Glycidyl Esters.
- Liu, J., et al. (2010). Reaction-controlled Phase-transfer Catalysis for Epoxidation of Styrene. Chinese Journal of Applied Chemistry, 27.
- CRDEEP Journals. (n.d.).
- National Center for Biotechnology Information. (n.d.). 2-(4-{4-[4-(Oxiran-2-ylmethoxy)phenoxy]phenyl}phenoxymethyl)oxirane.
- BenchChem. (n.d.). [[o-(Allyloxy)phenoxy]methyl]oxirane.
- BenchChem. (2025).
- Macmillan Group. (2008).
- Taylor & Francis. (n.d.).
Sources
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. benchchem.com [benchchem.com]
- 3. alfachemic.com [alfachemic.com]
- 4. iagi.or.id [iagi.or.id]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. 2-(4-{4-[4-(Oxiran-2-ylmethoxy)phenoxy]phenyl}phenoxymethyl)oxirane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting incomplete curing in allyl-epoxy hybrid networks
The following guide is designed as a specialized Technical Support Center for researchers and material scientists working with Allyl-Epoxy Hybrid Networks .
These systems typically combine two distinct polymerization mechanisms: Free-Radical (for the Allyl component) and Cationic or Anionic (for the Epoxy component). Troubleshooting requires isolating which of these two orthogonal mechanisms has failed.
Topic: Troubleshooting Incomplete Curing & Network Defects Lead Scientist: Dr. Aris Thorne, Senior Application Specialist
The Diagnostic Triage: Start Here
Before adjusting your formulation, identify the physical symptom of the failure. Hybrid networks often fail "asymmetrically"—one network forms while the other stalls.
Symptom 1: The Surface is Tacky/Wet
-
Diagnosis: Oxygen Inhibition of the Allyl (Radical) cycle.
-
Mechanism: Oxygen diffuses into the surface layer, quenching the radical species required to polymerize the allyl groups. The epoxy network may be fully cured underneath, but the surface remains liquid.
-
Immediate Action: See Module A: Surface Cure & Oxygen.
Symptom 2: The Bulk is Soft or Gummy
-
Diagnosis: Epoxy Stalling or Stoichiometric Mismatch .
-
Mechanism: If the system is Cationic, atmospheric moisture (humidity) may have poisoned the superacid catalyst. If Anionic/Thiol-Epoxy, the stoichiometry is incorrect, or the reaction vitrified (froze) before completion.
-
Immediate Action: See Module B: Bulk Cure & Kinetics.
Symptom 3: The Sample is Hazy or Opaque (and shouldn't be)
-
Diagnosis: Macro-Phase Separation .
-
Mechanism: The two polymer networks (Allyl and Epoxy) grew at vastly different rates. As they polymerized, they became thermodynamically incompatible and separated into domains larger than the wavelength of light (>400nm).
-
Immediate Action: See Module C: Phase Morphology.
Visualizing the Failure Pathways
The following logic map illustrates how environmental factors selectively attack specific halves of your hybrid chemistry.
Figure 1: Diagnostic logic flow linking chemical mechanisms to physical defects.
Troubleshooting Modules
Module A: The "Tacky Surface" (Oxygen Inhibition)
The Science: Allyl groups (
Protocol 1: The Inert Barrier Test
-
Place a drop of resin on a glass slide.
-
Cover half the drop with a quartz or glass coverslip (blocking air). Leave the other half exposed.
-
Cure as normal.
-
Result: If the covered part is hard and the exposed part is tacky, your issue is 100% Oxygen inhibition.
Solutions:
-
Increase Irradiance: Higher intensity light generates a "radical flux" that consumes oxygen faster than it can diffuse in.
-
Add a Thiol: If your chemistry allows, add a multifunctional thiol (e.g., PETMP). Thiols react with allyl groups via a step-growth "click" mechanism that is resistant to oxygen inhibition [3].
-
Switch Photoinitiator: Use a photoinitiator with a longer wavelength absorption (e.g., BAPO type) to ensure deep radical generation that pushes outward.
Module B: The "Soft Bulk" (Cationic Poisoning & Vitrification)
The Science: Epoxies in hybrid systems often cure via Cationic Ring-Opening Polymerization (CROP) . The active species is a superacid generated by the photoinitiator.
-
Moisture: Water acts as a chain transfer agent, terminating the growing polyether chain and softening the network [4].
-
Vitrification: As the network crosslinks, the Glass Transition Temperature (
) rises. If exceeds the curing temperature ( ), the molecular chains "freeze." Diffusion stops, and the reaction halts incomplete [5].
Protocol 2: The Post-Bake Validation
-
Take your "soft" cured sample.
-
Place it in an oven at
for 1 hour. -
Cool and re-examine.
-
Result: If the sample hardens significantly, your issue was Vitrification . You need a thermal post-cure or a heated stage during curing. If it remains soft, your issue is Chemical Poisoning (likely moisture or basic contamination).
Module C: Phase Separation (Haze)
The Science: In a hybrid system, you are essentially forcing two different polymers to occupy the same space. If the Allyl network forms in 2 seconds (Radical) and the Epoxy network forms in 2 minutes (Cationic), the Allyl polymer will precipitate out of the liquid Epoxy monomer, creating domains. This scatters light, causing haze [6].
Solutions:
-
Balance the Rates: Lower the radical initiator concentration or increase the cationic initiator concentration to make the reaction rates more synchronous.
-
Compatibilizers: Use a dual-functional monomer (e.g., Glycidyl Methacrylate or similar hybrid molecule) that chemically bonds both networks together, preventing macroscopic separation.
Analytical Protocol: The FTIR "Fingerprint"
Do not guess which group failed. Use Fourier Transform Infrared Spectroscopy (FTIR) to quantify conversion.[1][2]
Step-by-Step Method:
-
Baseline Scan: Run FTIR on the liquid uncured resin.
-
Identify Peaks:
-
Epoxy Ring: Look for the symmetric ring stretching at ~915 cm⁻¹ (or ~790 cm⁻¹ for cycloaliphatic epoxies) [7].
-
Allyl Double Bond: Look for the
stretch at ~1640–1645 cm⁻¹ [3].
-
-
Cure & Re-scan: Run FTIR on the cured sample.[3]
-
Calculate Conversion ($ \alpha $):
(Where is a stable reference peak, often the benzene ring at 1608 cm⁻¹ or carbonyl at 1720 cm⁻¹ if non-participating).
Interpretation Table:
| Epoxy Conv. | Allyl Conv.[1][4] | Diagnosis |
|---|---|---|
| High (>90%) | Low (<50%) | Oxygen Inhibition (Surface) or Degradative Chain Transfer. |
| Low (<50%) | High (>90%) | Moisture Poisoning (Cationic) or Vitrification. |
| Low (<50%) | Low (<50%) | Low Energy Dose or opaque filler blocking light. |
Frequently Asked Questions (FAQ)
Q: Can I use standard amine hardeners with allyl-epoxies? A: Yes, but be careful. Amines react with epoxies (anionic/step-growth) but do not react with allyl groups. The allyl groups will remain as "dangling ends" unless you add a radical initiator or a thiol to crosslink them. If you only use amine, the allyl component acts as a plasticizer, lowering your final mechanical strength.
Q: Why does my sample smell like sulfur? A: If you are using a Thiol-Ene or Thiol-Epoxy hybrid approach, the smell is likely unreacted thiol. This indicates the stoichiometry is off (too much thiol) or the reaction was incomplete. Ensure a 1:1 ratio of Thiol functional groups to (Allyl + Epoxy) functional groups.
Q: My coating wrinkles. Why? A: Wrinkling is caused by a gradient of cure . If the surface cures much faster than the bottom (common in hybrid radical/cationic systems where the radical surface cures instantly but the cationic bulk lags), the surface skin buckles as the liquid underneath shrinks later. Slow down the surface cure (less radical initiator) or increase the bulk cure speed.
References
-
Bomar. (2022). How to Reduce the Effects of Oxygen Inhibition.Link
-
Arceneaux, J. (2015).[5] Mitigation of Oxygen Inhibition in UV-LED, UVA and Low-Intensity UV Cure. UV+EB Technology. Link
-
Cramer, N. B., et al. (2010). Evaluation and Control of Thiol-ene/Thiol-epoxy Hybrid Networks.[6] Journal of Dental Research. Link
-
Polymer Innovation Blog. (2016). UV Curing Part Six: Cationic Resin Curing.[7]Link
-
Lalevée, J., et al. (2017). Hybrid Free-Radical/Cationic Phase-Separated UV-Curable System. Macromolecules.[8] Link
-
Alam, T. M., et al. (2022).[8] Dynamic heterogeneity and nanophase separation in rubber-toughened amine-cured highly cross-linked polymer networks.[8] Polymer Testing.[8][9] Link[8]
-
Pike Technologies. (2005). Analysis of Cured Epoxy Adhesives by ATR / FTIR.[3][4] Application Note. Link
Sources
- 1. Curing mechanism of diallyl-bearing epoxy resin/tetramethylthiuram disulfide [journal.buct.edu.cn]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. piketech.com [piketech.com]
- 4. researchgate.net [researchgate.net]
- 5. uvebtech.com [uvebtech.com]
- 6. Evaluation and Control of Thiol-ene/Thiol-epoxy Hybrid Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dynamic heterogeneity and nanophase separation in rubber-toughened amine-cured highly cross-linked polymer networks (Journal Article) | OSTI.GOV [osti.gov]
- 9. Study on a reliable epoxy-based phase change material: facile preparation, tunable properties, and phase/microphase separation behavior - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Purification methods to remove unreacted epichlorohydrin from glycidyl ethers
Status: Active Agent: Senior Application Scientist (Ph.D., Process Chemistry) Ticket ID: PUR-ECH-001 Subject: Advanced protocols for removing unreacted epichlorohydrin (ECH) to <10 ppm.[1]
Executive Summary
You are likely dealing with a viscous glycidyl ether (e.g., Bisphenol A diglycidyl ether or aliphatic reactive diluents) where unreacted epichlorohydrin (ECH) is trapped within the polymer matrix.[1] Simple rotary evaporation often fails to reach pharmaceutical or food-contact limits (often <10 ppm) due to the high viscosity and boiling point elevation of the residue.
This guide moves beyond basic lab techniques to industrial-grade purification strategies scaled down for the bench and pilot plant. We focus on three pillars: Vacuum Stripping (Thermal) , Azeotropic Distillation (Chemical/Physical) , and Aqueous Extraction (Solubility) .[1]
Part 1: Method Selection Strategy
Before choosing a protocol, verify your product's thermal stability and viscosity.[1] Use the decision matrix below to select the correct workflow.
Figure 1: Decision matrix for selecting the appropriate ECH removal method based on rheology and thermal stability.
Part 2: Technical Protocols
Protocol A: Wiped Film Evaporation (WFE)
Best for: Viscous resins, heat-sensitive products, and bulk removal (from 10% down to ~500 ppm).
The Science: Simple distillation fails because the diffusion rate of ECH through a viscous resin is slow. As you heat the pot, the resin degrades before the ECH escapes. WFE spreads the product into a microscopic film, maximizing surface area and minimizing residence time (seconds vs. hours).[1]
Step-by-Step Workflow:
-
Preparation: Preheat the WFE jacket to 140–160°C . Ensure the internal condenser is set to -10°C (ECH freezes at -57°C, but we want to minimize vapor pressure).
-
Vacuum: Establish a vacuum of <1 mbar (0.75 Torr) .
-
Feed Rate: Introduce crude resin at a controlled rate. The wiper blades must mechanically force the fluid against the heated wall.
-
Collection:
-
Distillate: Contains ECH and light volatiles.[1]
-
Residue: Purified glycidyl ether.
-
-
Polishing (Optional): If ECH > 100 ppm, re-run the residue or proceed to Protocol B.
Critical Checkpoint:
Warning: Monitor the color of the residue. Yellowing indicates thermal degradation (opening of the epoxide ring). If observed, lower the jacket temperature by 10°C and reduce the feed rate.
Protocol B: Azeotropic Steam Stripping
Best for: Polishing to low ppm levels and preventing thermal degradation.
The Science: ECH forms a positive azeotrope with water (Boiling Point: 88°C at atmospheric pressure; composition: 75% ECH / 25% Water) [1].[1] By introducing water (steam) or a co-solvent, you depress the boiling point of ECH, allowing it to escape at temperatures well below the resin's degradation point.
Experimental Setup:
-
Apparatus: Flask equipped with a mechanical stirrer, Dean-Stark trap (or distillation head), and nitrogen sparge tube.[1]
-
Solvent Addition: Add 10–20% w/w water to the crude resin.[1]
-
Note: If the resin is hydrophobic, use a co-solvent like Toluene/Water mix to improve contact.[1]
-
-
Process:
-
Heat mixture to 90–100°C under mild vacuum (200–300 mbar).
-
Sparge with Nitrogen (
) to assist mass transfer.[1] -
Collect the ECH/Water azeotrope in the receiver.
-
-
Completion: Continue until water collection ceases or ECH is non-detectable in the distillate.
-
Drying: Remove residual water via vacuum drying (
, <10 mbar).[1]
Data: Azeotropic Efficiency
| Component | Pure Boiling Point | Azeotrope Boiling Point | Composition (w/w) |
|---|---|---|---|
| ECH | 117.9°C | 88°C | 75% ECH / 25% Water |
| ECH / Water / Toluene | - | 85°C (approx) | Ternary Mix |[1]
Protocol C: Aqueous Washing (Extraction)
Best for: Removing salts (NaCl) and bulk ECH from low-viscosity resins.
The Science: While ECH is an organic solvent, it has moderate solubility in water (~6.6% at 20°C ) [2]. Repeated washing can reduce bulk ECH, but it carries a risk: Hydrolysis .[1] In the presence of water and residual base (NaOH) or acid, ECH hydrolyzes into 3-MCPD (3-monochloropropane-1,2-diol), a toxic byproduct [3].[1]
Safe Washing Protocol:
-
Neutralization: Before adding water, ensure the crude reaction mixture is neutral (pH 6.5–7.5) .[1] Use dilute
if necessary.[1] -
Wash 1: Add water (ratio 1:1). Agitate gently for 10 mins.
-
Separation: Allow phase separation. ECH will partition between the organic resin and the aqueous phase.
-
Wash 2 (Saline): Use Brine (saturated NaCl) for the second wash.[1]
-
Why? The "Salting Out" effect reduces the solubility of the resin in the water phase but helps pull out polar impurities like hydrolyzed ECH byproducts (MCPD).
-
-
Drying: Immediately dry the organic phase with anhydrous
or vacuum strip.[1] Do not store wet resin.
Part 3: Troubleshooting & FAQs
Q1: My ECH levels "rebound" after purification. Why?
A: This is a classic diffusion issue. If your resin is highly viscous, ECH trapped in the center of the bulk container slowly diffuses to the headspace over time.
-
Fix: Use Sparging .[1] Heat the resin to
and bubble nitrogen through it for 2 hours with vigorous stirring. This mechanically disrupts the viscosity and carries trapped ECH out.[1]
Q2: I see a spike in "Hydrolyzable Chloride" but low Free ECH. What is happening?
A: You are confusing Free ECH with Bound Chlorohydrin. During synthesis, if the ring-closure (dehydrochlorination) is incomplete, you are left with chlorohydrin species (intermediate).[1] These do not boil off like ECH.
-
Fix: You cannot distill this out. You must re-treat the resin with NaOH (dehydrochlorination) to close the ring, then wash and distill the resulting Free ECH.
Q3: What are the regulatory limits for ECH?
A: ECH is an ICH Class 2 solvent .[1]
-
Pharmaceuticals: The Permitted Daily Exposure (PDE) is generally 4.1 mg/day (or roughly 410 ppm depending on dose) [4].[2][3] However, for genotoxic impurities, ALARP (As Low As Reasonably Practicable) often applies, pushing targets to <10 ppm .[1]
-
Food Contact: FDA limits often require non-detectable levels or extremely low migration limits.[1]
Q4: Can I use Rotary Evaporation?
A: Only for preliminary removal.[1] Rotovaps rely on surface evaporation.[1] Once the surface is depleted of ECH, the rate becomes diffusion-limited. In a flask, the surface-to-volume ratio is poor.[1] You will likely stall at ~1000 ppm.[1] Use WFE or Steam Stripping for final polishing.[1]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7835, Epichlorohydrin.[1] Physical Properties: Azeotropes.[1] Available at: [Link][1]
-
World Health Organization (WHO). (2004).[1] Epichlorohydrin in Drinking-water.[1][4][5][6] Background document for development of WHO Guidelines for Drinking-water Quality. Available at: [Link][1]
-
Royal Society of Chemistry (RSC). (2012).[1] Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol.[7] Reaction Chemistry & Engineering.[1] Available at: [Link]
-
International Council for Harmonisation (ICH). (2021).[1] ICH Q3C (R8) Impurities: Guideline for Residual Solvents.[1] Available at: [Link][1]
Sources
Stabilizing 4-Allyloxyphenyl glycidyl ether against premature polymerization
Welcome to the technical support guide for 4-Allyloxyphenyl glycidyl ether (AGE). This resource is designed for researchers, scientists, and drug development professionals to provide expert advice on the handling, storage, and stabilization of AGE, a versatile bifunctional monomer. Due to its reactive nature, preventing premature polymerization is critical for experimental success and safety. This guide offers in-depth FAQs, troubleshooting protocols, and the scientific principles behind them.
Section 1: Understanding Premature Polymerization of AGE
4-Allyloxyphenyl glycidyl ether is a valuable compound precisely because it contains two distinct reactive functional groups: an allyl group and a glycidyl ether (epoxide) group .[1][2] This dual functionality allows for selective reactions, such as linear polymerization through one group and subsequent cross-linking through the other.[1][2] However, this reactivity is also its primary stability challenge.
Premature polymerization refers to the unintended self-reaction of AGE monomers to form oligomers or polymers before the intended use, leading to increased viscosity, gelation, and ultimately, a loss of material utility. This can be triggered by several factors, primarily through two distinct mechanisms:
-
Free-Radical Polymerization: The allyl group is susceptible to free-radical polymerization. This process can be initiated by exposure to heat, UV light, or contaminants that can generate radical species.[3]
-
Cationic or Anionic Ring-Opening Polymerization: The epoxide ring is highly strained and can be opened by cationic or anionic initiators.[4] Trace acidic or basic impurities (e.g., from moisture or contaminated glassware) can catalyze this process.[5]
Visualizing the Structure of 4-Allyloxyphenyl Glycidyl Ether
Caption: Chemical structure of 4-Allyloxyphenyl glycidyl ether (AGE).
Section 2: Proactive Stabilization Strategies (FAQs)
This section addresses the most frequently asked questions regarding the prevention of premature polymerization.
Q1: What are the ideal storage conditions for AGE?
Proper storage is the first line of defense against unwanted polymerization.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place, ideally refrigerated (2-8 °C).[6] | Reduces the rate of thermally-induced radical formation and background reactions. |
| Light | Store in an amber or opaque container in the dark.[7] | Prevents photo-initiation of free-radical polymerization. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[8] | Minimizes oxygen's role, which can sometimes participate in oxidative processes leading to radicals, though it is necessary for the function of some inhibitors.[9] |
| Container | Keep the container tightly closed and properly sealed.[8] | Prevents contamination from atmospheric moisture, oxygen, and other impurities. Opened containers should be carefully resealed.[8] |
Q2: What inhibitors are typically used with AGE and how do they work?
Inhibitors are antioxidants added to monomers to scavenge free radicals and prevent the onset of polymerization.[10][11] For compounds like AGE, phenolic inhibitors are most common.
| Inhibitor | Common Abbreviation | Typical Conc. (% w/w) | Mechanism of Action |
| Butylated Hydroxytoluene | BHT | ~0.01%[10][11] | A phenolic antioxidant that donates a hydrogen atom to reactive radical species, creating a stable, non-reactive phenoxy radical.[10] This effectively terminates the growing polymer chain.[10] |
| Monomethyl Ether of Hydroquinone | MEHQ | 0.01% - 0.1% | Similar to BHT, MEHQ is a phenolic inhibitor that requires trace amounts of oxygen to effectively scavenge peroxy radicals, which are formed when monomer radicals react with O₂.[9][12] |
| Hydroquinone | HQ | Varies | A highly effective general-purpose inhibitor that functions by reacting with and quenching free radicals, a process that also works in the presence of oxygen.[13] |
Diagram: Mechanism of Inhibition by BHT
Caption: Simplified workflow of free-radical polymerization and its interruption by an inhibitor like BHT.
Section 3: Troubleshooting Guide
Even with precautions, issues can arise. This guide helps you diagnose and address common problems.
Q1: How can I detect early signs of polymerization?
The most common sign is a noticeable increase in viscosity . Fresh, unpolymerized AGE should be a low-viscosity, clear liquid. If it becomes thick, syrupy, or hazy, oligomerization has likely begun.
Simple Test: A "tilt test" can be informative. Tilt the sealed bottle and observe the flow of the liquid. Compare its flow rate to a fresh bottle or a previous observation. A sluggish flow indicates increased viscosity. For more quantitative analysis, a viscometer can be used.
Q2: My AGE has become viscous. Can I still use it?
This depends on the extent of polymerization and the sensitivity of your application.
-
Slightly Viscous: For applications where precise stoichiometry is not critical (e.g., some bulk polymer formulations), the material might still be usable. However, the presence of oligomers will alter the molar mass and functionality, impacting reaction kinetics and final material properties.
-
Highly Viscous or Gel-like: The material is likely unusable and should be disposed of according to your institution's safety protocols. Attempting to use gelled material will lead to unreliable and non-reproducible results.
Q3: I suspect contamination is causing polymerization. What should I look out for?
Contaminants are a major cause of premature polymerization.
-
Acidic/Basic Residues: Glassware that is not properly neutralized after cleaning with strong acids or bases can leave residues that initiate ring-opening polymerization.
-
Moisture: Water can act as a chain transfer agent or participate in side reactions that generate initiating species.[14]
-
Cross-Contamination: Using spatulas, syringes, or transfer lines that have been in contact with initiators, catalysts, or other reactive monomers can introduce triggers.
-
Leaching from Containers: Improper storage containers (e.g., certain plastics) may leach plasticizers or other chemicals that can initiate polymerization. Use glass or other recommended containers.[8][15]
Diagram: Troubleshooting Workflow
Caption: A step-by-step guide for assessing the quality of AGE before use.
Section 4: Experimental Protocols
Protocol 1: Standard Procedure for Inhibitor Removal
For many polymerization reactions, the presence of an inhibitor is undesirable as it will create an induction period or halt the reaction entirely.[16] The most common method for removing phenolic inhibitors like BHT and MEHQ is by passing the monomer through a column of activated basic alumina.
Materials:
-
4-Allyloxyphenyl glycidyl ether (containing inhibitor)
-
Activated basic alumina
-
Chromatography column with a stopcock
-
Glass wool
-
Clean, dry collection flask
Procedure:
-
Prepare the Column: Insert a small plug of glass wool at the bottom of the chromatography column to retain the alumina.
-
Pack the Column: Fill the column approximately two-thirds full with activated basic alumina. Tap the column gently to ensure even packing.
-
Load the Monomer: Carefully pour the AGE onto the top of the alumina bed.
-
Elute: Open the stopcock and allow the AGE to pass through the column under gravity. The alumina will adsorb the phenolic inhibitor.
-
Collect the Purified Monomer: Collect the clear, inhibitor-free monomer in the collection flask.
-
Storage and Use: CRITICAL: The purified AGE is now highly susceptible to polymerization. It should be used immediately. If short-term storage is absolutely necessary, it must be refrigerated under an inert atmosphere and protected from light.
Safety Precautions:
-
Perform all steps in a well-ventilated fume hood.[15]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene recommended), and a lab coat.[6][8]
References
-
Al-Shammari, A. (n.d.). THE EFFECT OF INHIBITOR AND INITIATOR CONCENTRATION ON DEGREE OF CONVERSION, FLEXURAL STRENGTH AND POLYMERIZATION SHRINKAGE STRE. CORE. Retrieved from [Link]
-
Specialty Chemicals. (2020, November 23). The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing. Retrieved from [Link]
-
Gelest, Inc. (2016, December 22). Safety Data Sheet: ALLYL GLYCIDYL ETHER. Retrieved from [Link]
-
Borges, A. F. S., et al. (n.d.). Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites. PMC. Retrieved from [Link]
-
Al-Haj-Ali, M. M., et al. (2023, January 17). Inhibition of Free Radical Polymerization: A Review. MDPI. Retrieved from [Link]
-
Darvishi, F., et al. (2019, October 1). A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymerization. Semantic Scholar. Retrieved from [Link]
-
Author, N/A. (2020, November 25). Bifunctional Catalysis Prevents Inhibition in Reversible-Deactivation Ring-Opening Copolymerizations of Epoxides and Cyclic Anhy. eScholarship. Retrieved from [Link]
-
Scientific Polymer Products, Inc. (2024, August 8). Safety Data Sheet: Allyl glycidyl ether. Retrieved from [Link]
- European Patent Office. (n.d.). Inhibition of polymerization during distillation of monomers - EP 0301879 A2. Google Patents.
-
Carboline. (2025, November 19). Safety Data Sheet. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: ALLYL GLYCIDYL ETHER. NJ.gov. Retrieved from [Link]
-
Wikipedia. (n.d.). Allyl glycidyl ether. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Cationic photopolymerization of alkyl glycidyl ethers | Request PDF. Retrieved from [Link]
-
Hedrick, J. L., et al. (n.d.). Poly(allyl glycidyl ether)-A versatile and functional polyether platform. PMC. Retrieved from [Link]
-
International Programme on Chemical Safety. (n.d.). ICSC 0096 - ALLYL GLYCIDYL ETHER. Retrieved from [Link]
-
Longchang Chemical. (2022, December 30). What is the classification and mechanism of polymerization inhibitors? Retrieved from [Link]
-
Fouassier, J. P., et al. (2020, May 15). Thermal Initiators as Additives for Photopolymerization of Methacrylates upon Blue Light. MDPI. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Cationic polymerization of allyl glycidyl ether in solvents of different basicity. Retrieved from [Link]
-
ResearchGate. (n.d.). Inhibition of premature polymerization of cationically polymerizable low viscosity systems | Request PDF. Retrieved from [Link]
-
Frey, H., et al. (2020, June 22). Long‐Chain Alkyl Epoxides and Glycidyl Ethers: An Underrated Class of Monomers. Wiley Online Library. Retrieved from [Link]
-
FUJIFILM Wako Chemicals. (n.d.). Polymerization Inhibitors. Retrieved from [Link]
-
Yokkaichi Chemical Company, Limited. (n.d.). Allyl Glycidyl Ether. Retrieved from [Link]
-
ResearchGate. (2025, August 6). 4-Vinylphenyl Glycidyl Ether: Synthesis, RAFT Polymerization, and Postpolymerization Modifications with Alcohols | Request PDF. Retrieved from [Link]
-
Cole-Parmer. (2003, October 30). Material Safety Data Sheet - Allyl glycidyl ether, 99+. Retrieved from [Link]
- Google Patents. (n.d.). US4144137A - Method for removal of polymerization inhibitor.
-
MDPI. (2024, July 21). Multiple Traces of Families of Epoxy Derivatives as New Inhibitors of the Industrial Polymerization Reaction of Propylene. Retrieved from [Link]
Sources
- 1. Allyl glycidyl ether - Wikipedia [en.wikipedia.org]
- 2. atamankimya.com [atamankimya.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Multiple Traces of Families of Epoxy Derivatives as New Inhibitors of the Industrial Polymerization Reaction of Propylene | MDPI [mdpi.com]
- 6. gelest.com [gelest.com]
- 7. ICSC 0096 - ALLYL GLYCIDYL ETHER [chemicalsafety.ilo.org]
- 8. scipoly.com [scipoly.com]
- 9. fluoryx.com [fluoryx.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. chempoint.com [chempoint.com]
- 14. Poly(allyl glycidyl ether)-A versatile and functional polyether platform - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fishersci.fi [fishersci.fi]
- 16. longchangchemical.com [longchangchemical.com]
- 17. nj.gov [nj.gov]
Effect of temperature on chemoselectivity of allyloxybenzene epoxidation
Technical Support Center: Allyloxybenzene Epoxidation Ticket ID: #AE-T505 Subject: Optimization of Chemoselectivity & Thermal Control Status: Open Assigned Specialist: Senior Application Scientist
The Core Directive: Thermal Control & Chemoselectivity
Welcome to the Technical Support Center. You are likely here because your epoxidation of allyloxybenzene (phenyl allyl ether) is yielding inconsistent results—either you are seeing significant byproducts (low selectivity) or stalled conversion (low activity).
In the epoxidation of allyloxybenzene to phenyl glycidyl ether (PGE) , temperature is not just a kinetic accelerator; it is the primary switch that dictates the reaction pathway. Unlike simple aliphatic alkenes, allyloxybenzene possesses an ether linkage attached to an aromatic ring, making it susceptible to three competing thermodynamic outcomes based on thermal input.
The Diagnostic Panel: Competing Pathways
The following diagram illustrates the critical divergence points controlled by temperature (
Figure 1: Thermal divergence in allyloxybenzene reactivity. Path A is kinetically controlled; Path B is thermodynamically accessible only at high T; Path C is the most common impurity source at moderate T.
Troubleshooting Guide
Use this matrix to diagnose your specific experimental failure.
| Symptom | Probable Cause | The Mechanism | Corrective Action |
| Product contains o-allylphenol | Extreme Overheating | You have triggered the Claisen Rearrangement . This [3,3]-sigmatropic shift occurs at | Stop heating. Epoxidation does not require reflux temperatures. Maintain |
| Low Yield + Diol formation | Thermal Hydrolysis | The epoxide ring is strained. In the presence of water (from aqueous | Cool Down. Run the reaction at 0°C–25°C. If using mCPBA, ensure the byproduct (m-chlorobenzoic acid) is neutralized quickly during workup. |
| Exothermic Runaway | Poor Heat Exchange | Epoxidation is highly exothermic ( | Control Addition. Add oxidant dropwise at 0°C. Use an internal thermometer, not just a bath thermometer. |
| Low Conversion | Kinetic Stall | Stepwise Heating. For catalytic systems (not mCPBA), ramp |
Standard Operating Procedures (SOPs)
We provide two protocols: one for standard laboratory synthesis (mCPBA) and one for Green Chemistry/Scale-up (
Protocol A: Kinetic Control (mCPBA Method)
Best for: High purity, small scale (<10g), laboratory research.
-
Preparation: Dissolve allyloxybenzene (1.0 equiv) in Dichloromethane (DCM).
-
Thermal Setpoint: Cool the solution to 0°C using an ice/water bath.
-
Addition: Add m-chloroperoxybenzoic acid (mCPBA, 1.2 equiv) portion-wise over 30 minutes.
-
Critical Check: Monitor internal temperature. Do not allow
C during addition.
-
-
Reaction: Allow to warm to Room Temperature (20-25°C) . Stir for 4–6 hours.
-
Why? The reaction rate at 0°C is slow; warming to RT drives it to completion without triggering Path B (Claisen) or Path C (Hydrolysis).
-
-
Quench: Cool back to 0°C. Quench with saturated
(destroys excess peroxide) followed by (neutralizes acid).-
Note: Neutralization is vital. Acidic byproducts + Heat during rotary evaporation = Diol formation.
-
Protocol B: Catalytic Method (TS-1 / )
Best for: Scalability, atom economy, avoiding chlorinated solvents.
-
System: Allyloxybenzene in Methanol/Acetonitrile. Catalyst: Titanium Silicalite-1 (TS-1).
-
Thermal Setpoint: Heat to 60°C .
-
Context: Unlike mCPBA, heterogeneous Ti-catalysts often require elevated temperatures to overcome the activation energy of peroxide coordination.
-
-
Chemoselectivity Warning: Do not exceed 80°C . Above this threshold, solvolysis (methanol attacking the epoxide) becomes the dominant rate, degrading the product into methoxy-alcohols.
Decision Tree: Optimizing Your Workflow
Follow this logic flow to determine your next experimental step.
Figure 2: Troubleshooting logic for optimizing reaction parameters.
Frequently Asked Questions (FAQs)
Q: Can I reflux the reaction to speed it up?
A: Absolutely not. Refluxing (depending on solvent) risks entering the Claisen rearrangement window (
Q: Why is my yield lower when I scale up, even at the same temperature? A: Heat transfer limitations. On a gram scale, the exotherm dissipates quickly. On a kilo scale, the internal temperature can spike 20-30°C higher than the jacket temperature, triggering side reactions. Solution: Dose the oxidant slower and improve stirring.
Q: Does the solvent choice affect the temperature requirement? A: Yes.
-
DCM/Chloroform: Good for mCPBA at low T (0-25°C).
-
Methanol/Acetonitrile: Required for TS-1 catalysts but can act as nucleophiles (opening the ring) if
C.
References
-
Claisen, L. (1912).[2][3] "Über Umlagerung von Phenol-allyläthern in C-Allyl-phenole." Berichte der deutschen chemischen Gesellschaft.
- Establishes the thermal threshold (>200°C)
-
Wróblewska, A. (2014).[4] "Epoxidation of allyl phenyl ether over TS-1 catalyst." Journal of Thermal Analysis and Calorimetry.
- Defines the optimal window (40-60°C)
-
Swern, D. (1953). "Epoxidation and Hydroxylation of Ethylenic Compounds with Organic Peracids." Organic Reactions.[1][5][6][7][8][9][10]
- The authoritative text on mCPBA mechanisms, kinetics, and temper
-
Kato, K., et al. (2016). "Synthesis of allyl-glycidyl ether by the epoxidation of diallyl ether." Current Chemistry Letters.
- Provides comparative data on temperature effects (20-130°C) regarding epoxide stability and side reactions.
Sources
- 1. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 9. Claisen Rearrangement [organic-chemistry.org]
- 10. Reactions of Allyl Phenyl Ether in High-Temperature Water with Conventional and Microwave Heating - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Characterization Guide: 2-(4-Allyloxy-phenoxymethyl)-oxirane
Also known as: 4-Allyloxyphenyl glycidyl ether | CAS: 52210-93-2 Content Type: Comparative Structural Analysis & Protocol Guide
Executive Summary
This guide provides a comprehensive structural analysis of 2-(4-Allyloxy-phenoxymethyl)-oxirane , a bifunctional monomer containing both an epoxide and an allyl ether group. This dual functionality makes it a critical intermediate for UV-curable coatings, silane coupling agents, and high-performance epoxy resins.
Accurate characterization of this molecule requires distinguishing between two similar ether linkages and resolving the overlapping multiplets typical of glycidyl derivatives. This guide compares the target molecule against its structural precursors—Phenyl Glycidyl Ether (PGE) and Allyl Glycidyl Ether (AGE) —to provide a self-validating assignment strategy.
Structural Segmentation & Assignment Strategy
To assign the 1H NMR spectrum accurately, we segment the molecule into three distinct zones. The chemical shifts are driven by the electronegativity of the oxygen atoms and the magnetic anisotropy of the aromatic ring and alkene.
DOT Diagram: Structural Assignment Map
The following diagram maps the specific protons (H_a through H_g) to their expected chemical shift zones.
Caption: Structural connectivity and corresponding chemical shift zones for 2-(4-Allyloxy-phenoxymethyl)-oxirane.
1H NMR Data Analysis (400 MHz, CDCl3)
The following data represents the characteristic chemical shifts. Note that the aromatic region distinguishes this molecule from Phenyl Glycidyl Ether due to the para-substitution symmetry.
Table 1: Chemical Shift Assignments
| Proton Group | Position | Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Mechanistic Insight |
| Epoxide Ring | -CHH - (Ring) | 2.74 | dd | 1H | J≈5.0, 2.6 | Diastereotopic protons on the terminal epoxide carbon. |
| Epoxide Ring | -CH H- (Ring) | 2.89 | dd | 1H | J≈5.0, 4.2 | Distinct from its geminal partner due to ring strain/chiral center. |
| Epoxide Methine | -CH -O- | 3.33 | m | 1H | - | Chiral center; couples to both ring CH2 and ether CH2. |
| Glycidyl Ether | -O-CH 2-CH- | 3.92 / 4.18 | dd / dd | 2H | J≈11.0, 6.0 | Critical: These are diastereotopic (chemically non-equivalent) due to the adjacent chiral center. |
| Allylic Ether | -O-CH 2-CH= | 4.48 | d | 2H | J≈5.3 | Deshielded by both oxygen and the adjacent double bond. |
| Vinyl (Terminal) | -CH=CH 2 | 5.26 / 5.39 | dd / dd | 2H | J≈17.2, 10.5 | Characteristic "roofing" effect; distinct cis/trans coupling constants. |
| Vinyl (Internal) | -CH =CH2 | 6.04 | m | 1H | - | Complex multiplet due to coupling with terminal vinyls and allylic CH2. |
| Aromatic | Ar-H (Ortho) | 6.82 - 6.90 | m (AA'BB') | 4H | J≈9.0 | Diagnostic: Appears as a tight grouping (often two doublets) unlike the complex multiplet of monosubstituted benzenes. |
Comparative Analysis: Validating the Structure
To ensure the identity of the synthesized product, compare it against these common alternatives.
Comparison 1: Target vs. Phenyl Glycidyl Ether (PGE)
-
The Difference: PGE lacks the allyl group.
-
Spectral Indicator: In PGE, the aromatic region (6.9 – 7.3 ppm) shows a complex multiplet (3:2 integration) corresponding to ortho, meta, and para protons. In the Target (4-Allyloxy...), the symmetry of the para-substitution simplifies this region to an AA'BB' system (appearing as two doublets) centered around 6.85 ppm.
-
Missing Peak: PGE completely lacks the signals at 4.5 ppm, 5.3 ppm, and 6.0 ppm.
Comparison 2: Target vs. Allyl Phenyl Ether (APE)
-
The Difference: APE lacks the epoxide ring.
-
Spectral Indicator: APE will lack the upfield multiplets at 2.7–3.4 ppm (epoxide region).
-
Aromatic Shift: The aromatic protons in APE are similar but the integration will confirm the absence of the glycidyl chain.
Table 2: Comparative Shift Summary
| Feature | Target Molecule | Phenyl Glycidyl Ether | Allyl Phenyl Ether |
| Epoxide (2.7-3.4 ppm) | Present | Present | Absent |
| Allyl (4.5-6.1 ppm) | Present | Absent | Present |
| Aromatic Pattern | AA'BB' (Symmetric) | Multiplet (Complex) | Multiplet (Complex) |
Experimental Protocol: Synthesis & Characterization
Objective: Synthesis of 2-(4-Allyloxy-phenoxymethyl)-oxirane via Williamson ether synthesis. Safety: Epichlorohydrin is a potent alkylating agent and potential carcinogen. Work in a fume hood.
DOT Diagram: Experimental Workflow
Caption: Step-by-step synthesis and purification workflow for 4-allyloxyphenyl glycidyl ether.
Detailed Methodology
-
Reaction Setup: In a round-bottom flask equipped with a condenser, dissolve 4-allyloxyphenol (1.0 eq) in Epichlorohydrin (5.0 eq). The excess epichlorohydrin acts as both reactant and solvent.
-
Catalysis: Add Solid NaOH (1.2 eq) or Potassium Carbonate with a phase transfer catalyst (TBAB, 5 mol%).
-
Reflux: Heat the mixture to 90°C for 5 hours. Monitor via TLC (Mobile phase: 4:1 Hexane/Ethyl Acetate). The starting phenol (Rf ~0.4) should disappear, replaced by the product (Rf ~0.6).
-
Workup: Cool to room temperature. Filter off inorganic salts. Dilute the filtrate with Ethyl Acetate and wash with water (2x) and brine (1x).
-
Purification: Dry organic layer over MgSO4. Remove solvent under reduced pressure. If the product is yellow/impure, purify via silica gel column chromatography using a gradient of Hexane:Ethyl Acetate (10:1 to 5:1).
-
NMR Prep: Dissolve ~10 mg of the purified oil in 0.6 mL of CDCl3 . Ensure the tube is free of acetone traces (singlet at 2.17 ppm) which can obscure the allylic region.
References
-
National Institute of Health (PubChem). Phenyl glycidyl ether (Compound Summary). Retrieved from [Link]
-
Magritek. 1H NMR Spectrum of Allyl Glycidyl Ether. (2025).[1][2] Retrieved from [Link]
-
Royal Society of Chemistry. Mechanism of model phenyl glycidyl ether/dicyandiamide reaction. (2014). Retrieved from [Link]
-
AIST (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds (SDBS). (General Reference for Glycidyl Ether Shifts). Retrieved from [Link]
Sources
Analytical Comparison Guide: ATR-FTIR vs. Transmission FTIR for Monitoring Epoxide and Allyl Conversions in Glycidyl Ethers
The Dual-Functionality Challenge in Glycidyl Ethers
Glycidyl ethers, such as allyl glycidyl ether (AGE), are highly versatile bifunctional monomers utilized extensively in advanced drug delivery hydrogels, dental composites, and high-performance coatings. Their molecular architecture features two distinct reactive sites: a highly strained oxirane (epoxide) ring and an unconjugated allyl (vinyl) group. This dual functionality enables orthogonal polymerization strategies, such as UV-initiated free-radical crosslinking of the allyl group followed by thermal ring-opening of the epoxide.
For researchers and formulation scientists, precisely monitoring the conversion kinetics of both functional groups simultaneously is an analytical imperative. Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for this kinetic analysis. However, the choice of sampling accessory—Attenuated Total Reflectance (ATR) versus Transmission FTIR—fundamentally dictates the accuracy of the kinetic data obtained[1].
Mechanistic Vibrational Analysis (The "Why")
To understand the analytical limitations of different FTIR modalities, we must first examine the vibrational physics and dipole moments of the target functional groups within glycidyl ethers.
-
The Epoxide (Oxirane) Band: The asymmetric ring deformation of the epoxide group produces a distinct, strong absorption band at approximately 905–915 cm⁻¹[2]. Because this vibration involves a significant change in the dipole moment of the highly polarized, oxygen-containing three-membered ring, it possesses a high inherent molar absorptivity.
-
The Allyl (Vinyl) Band: The C=C stretching vibration of the allyl group appears at 1645–1650 cm⁻¹[3]. Unlike the epoxide ring, the unconjugated alkene group is relatively non-polar. Consequently, the change in dipole moment during the stretching vibration is minimal, resulting in an inherently low molar absorptivity[1].
-
The Internal Reference: The stable ether linkage (C–O–C stretching) at ~1080–1100 cm⁻¹ serves as an ideal internal standard, as its concentration remains constant during both vinyl and epoxide polymerizations[4].
Table 1: Key Diagnostic FTIR Bands for Allyl Glycidyl Ethers
| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode | Molar Absorptivity | Analytical Utility |
| Epoxide Ring | 905 – 915 | Asymmetric ring deformation | High | Primary marker for thermal/amine curing[2] |
| Allyl Group | 1645 – 1650 | C=C stretching | Low | Primary marker for UV/radical crosslinking[3] |
| Ether Linkage | 1080 – 1100 | C–O–C stretching | High | Internal reference for spectral normalization[4] |
Comparative Analysis: ATR-FTIR vs. Transmission FTIR
The physical limitations of the FTIR sampling technique interact directly with the molar absorptivities of the functional groups, dictating which method must be used for specific experimental goals.
ATR-FTIR (Attenuated Total Reflectance): ATR relies on an evanescent wave penetrating the sample in direct contact with a high-refractive-index crystal (e.g., Diamond or ZnSe).
-
The Causality of Failure for Allyl Tracking: The penetration depth in ATR is fixed and ultra-short (typically 1–2 µm). While ATR is highly preferred for monitoring the strong epoxide band at 910 cm⁻¹ because it avoids thermal degradation (such as premature epoxide ring opening during the hot-pressing of solid polymer sheets)[1], it structurally fails when analyzing the allyl group. The fixed, shallow path length cannot compensate for the low molar absorptivity of the 1645 cm⁻¹ alkene stretch, making allyl conversion mathematically unresolvable[1].
Transmission FTIR: In transmission mode, the IR beam passes entirely through the sample.
-
The Causality of Success for Allyl Tracking: According to the Beer-Lambert Law (
), if the molar absorptivity ( ) of the allyl group is low, the operator can artificially increase the absorbance ( ) by increasing the path length ( ). By casting a thicker film between IR-transparent windows, transmission FTIR allows for the precise quantification of the weak alkene stretching band[1].
Table 2: Performance and Suitability Comparison
| Parameter | ATR-FTIR | Transmission FTIR |
| Sample Preparation | None required (Direct application) | Required (Thin film casting / Microtoming) |
| Path Length | Fixed & Shallow (1-2 µm) | Adjustable (Determined by spacer/film thickness) |
| Epoxide Tracking (910 cm⁻¹) | Excellent (High signal-to-noise) | Excellent |
| Allyl Tracking (1645 cm⁻¹) | Poor (Band often indistinguishable)[1] | Excellent (By increasing film thickness)[1] |
| Risk of Thermal Artifacts | Very Low | High (If hot-pressing is used for solid samples) |
Experimental Workflows (Self-Validating Protocols)
To ensure scientific integrity, kinetic tracking must utilize a self-validating mathematical system. By normalizing the reactive peak against a stable internal reference peak, the protocol automatically corrects for path length variations, sample shrinkage during curing, and baseline drift.
Workflow for selecting FTIR modalities based on glycidyl ether functional group sensitivities.
Protocol A: Rapid Epoxide Conversion Monitoring via ATR-FTIR
Best for: Routine QA/QC of thermal amine-curing where allyl conversion is not the primary focus.
-
Background Collection: Collect an ambient air background spectrum (32 scans, 4 cm⁻¹ resolution) using a clean Diamond ATR crystal.
-
Sample Application: Deposit 1-2 drops of the uncured glycidyl ether resin directly onto the ATR crystal. Ensure complete coverage of the crystal face without trapping air bubbles.
-
In-Situ Curing: If utilizing a heated ATR stage, ramp to the target curing temperature. Collect spectra continuously at 1-minute intervals.
-
Self-Validating Integration:
-
Integrate the area of the epoxide band (
) at 910 cm⁻¹. -
Integrate the area of the ether reference band (
) at 1100 cm⁻¹.
-
-
Conversion Calculation: Apply the normalization formula:
Protocol B: Dual-Band (Allyl & Epoxide) Monitoring via Transmission FTIR
Best for: Comprehensive kinetic profiling of dual-cure (UV + Thermal) systems.
-
Window Preparation: Select two IR-transparent windows (e.g., NaCl or KBr). Avoid hot-pressing solid samples to prevent premature epoxide ring opening[1].
-
Path Length Optimization: Apply the uncured resin between the windows using a Teflon spacer (typically 25–50 µm). Crucial Step: Verify the initial spectrum. If the 1645 cm⁻¹ allyl band is indistinguishable from the baseline noise, increase the spacer thickness until the peak achieves a signal-to-noise ratio of at least 10:1.
-
Spectral Acquisition: Place the window assembly in the transmission holder. Collect spectra before, during, and after UV irradiation or thermal ramping.
-
Dual Integration:
-
Integrate the allyl C=C band (
) at 1645 cm⁻¹. -
Integrate the epoxide band (
) at 910 cm⁻¹. -
Integrate the ether reference band (
) at 1100 cm⁻¹.
-
-
Conversion Calculation: Utilize the same self-validating normalization formula from Protocol A for both the allyl and epoxide functional groups independently.
Conclusion
For the rigorous analysis of glycidyl ethers, the choice of FTIR modality cannot be arbitrary. While ATR-FTIR offers unparalleled convenience and protects the sensitive oxirane ring from thermal degradation during sample prep, it is fundamentally constrained by physics when analyzing the low-absorptivity allyl group. Researchers must utilize Transmission FTIR with optimized path lengths to achieve a complete, mathematically sound kinetic profile of dual-cure systems.
References
1.[1] Off-line analysis in the manganese catalysed epoxidation of ethylene-propylene-diene rubber (EPDM) with hydrogen peroxide. RSC Publishing - The Royal Society of Chemistry. 2.[2] Influence of the Epoxy Resin Process Parameters on the Mechanical Properties of Produced Bidirectional [±45°] Carbon/Epoxy Woven Composites. MDPI. 3.[4] THE SYNTHESIS OF ALLYL GLYCIDYL ETHER COPOLYMERS AND THEIR THERMOKINETIC ANALYSIS. DergiPark. 4.[3] Surface-Vinylated Cellulose Nanocrystals as Cross-Linkers for Hydrogel Composites | Biomacromolecules. ACS Publications.
Sources
- 1. Off-line analysis in the manganese catalysed epoxidation of ethylene-propylene-diene rubber ( EPDM ) with hydrogen peroxide - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06222K [pubs.rsc.org]
- 2. Influence of the Epoxy Resin Process Parameters on the Mechanical Properties of Produced Bidirectional [±45°] Carbon/Epoxy Woven Composites [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dergipark.org.tr [dergipark.org.tr]
Technical Comparison: 4-Allyloxyphenyl Glycidyl Ether (APGE) vs. DGEBA Systems
This guide provides an in-depth technical comparison between 4-Allyloxyphenyl Glycidyl Ether (APGE) and the industry-standard Diglycidyl Ether of Bisphenol A (DGEBA) . It is designed for researchers and material scientists requiring precise data on mechanical performance, reactivity, and processing characteristics.[1]
Executive Summary
While DGEBA serves as the backbone for 90% of high-performance epoxy systems due to its balanced mechanical properties and cost-efficiency, 4-Allyloxyphenyl Glycidyl Ether (APGE) represents a specialized class of functional monomers .
Unlike DGEBA, which is a bifunctional epoxy resin yielding rigid, high-
Chemical Structure & Reactivity Analysis
The fundamental difference in performance stems from the molecular architecture.
| Feature | DGEBA (Standard Resin) | 4-Allyloxyphenyl Glycidyl Ether (APGE) |
| Structure | Bisphenol A core with two terminal epoxide groups. | Phenol core with one epoxide and one allyl ether group. |
| Epoxy Functionality | 2 (Bifunctional) – Forms 3D crosslinked networks with amines. | 1 (Monofunctional) – Acts as a chain terminator in amine cure. |
| Allyl Functionality | None. | 1 (Monofunctional) – Active site for radical/thiol-ene reactions. |
| Primary Role | Structural Matrix / Binder. | Reactive Diluent / Dual-Cure Monomer. |
| Viscosity (25°C) | 11,000 – 16,000 cP (High). | 15 – 50 cP (Estimated, Low). |
Reactivity Pathway Diagram
The following diagram illustrates the divergent curing mechanisms. DGEBA forms a standard network, while APGE offers a dual-pathway mechanism.
Mechanical Properties Comparison
The mechanical performance of APGE is highly dependent on the curing protocol. Below, we compare DGEBA against APGE-Modified DGEBA (as a diluent) and Pure APGE (in a dual-cure scenario).
Scenario A: Standard Amine Cure (Epoxy-Only Reaction)
Context: APGE is used as a reactive diluent (10-20 wt%) to lower DGEBA viscosity. The allyl group remains unreacted.
| Property | Pure DGEBA | DGEBA + 20% APGE | Trend Analysis |
| Tensile Strength (MPa) | 70 – 85 | 55 – 65 | Decrease: APGE acts as a chain terminator, reducing network density. |
| Tensile Modulus (GPa) | 2.8 – 3.2 | 2.2 – 2.6 | Decrease: Plasticization effect due to pendant allyl chains. |
| Elongation at Break (%) | 3 – 6 | 8 – 12 | Increase: Lower crosslink density allows greater chain mobility. |
| Glass Transition ( | 140 – 160°C | 100 – 120°C | Decrease: Significant drop due to increased free volume.[2] |
| Impact Strength (kJ/m²) | 15 – 20 | 25 – 35 | Increase: Improved toughness and resistance to crack propagation.[2] |
ngcontent-ng-c2372798075="" class="ng-star-inserted">Key Insight: In this scenario, APGE behaves similarly to Phenyl Glycidyl Ether (PGE), sacrificing thermal and mechanical strength for processability and flexibility.
Scenario B: Dual-Cure (Epoxy + Allyl Reaction)
Context: The system is cured with an amine and a radical initiator (e.g., DCP) or via thiol-ene click chemistry to react the allyl groups.[2]
| Property | Pure DGEBA | APGE Dual-Cure Network | Trend Analysis |
| Glass Transition ( | 150°C | >160°C | Increase: Secondary crosslinking of allyl groups locks the network.[2] |
| Crosslink Density | High | Very High | Increase: Both epoxy and allyl sites contribute to the network. |
| Thermal Stability ( | ~350°C | ~380°C | Increase: Allyl networks often form stable char; potential for Claisen rearrangement.[2] |
| Moisture Absorption | Moderate | Low | Improvement: Higher hydrophobicity of the allyl-ether backbone.[2] |
Experimental Protocols
To validate these properties in your lab, follow these standardized protocols.
Protocol 1: Synthesis of Comparison Samples
Objective: Prepare void-free plaques of DGEBA and APGE-modified systems for mechanical testing.
-
Materials:
-
Resin A: DGEBA (EEW ~182-192 g/eq).
-
Resin B: 4-Allyloxyphenyl Glycidyl Ether (Synthesized via reaction of 4-allyloxyphenol + epichlorohydrin or purchased).
-
Hardener: IPDA (Isophorone Diamine) or DDM (4,4'-Diaminodiphenylmethane) for high
.[2]ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Initiator (for Dual Cure): Dicumyl Peroxide (DCP) (1-2 wt%).
-
-
Mixing Procedure:
-
Curing Cycle:
-
Stage 1 (Epoxy Cure): 80°C for 2 hours + 120°C for 2 hours.
-
Stage 2 (Allyl Cure - Optional): Post-cure at 160-180°C for 2 hours to activate the peroxide and crosslink the allyl groups.[2]
-
Protocol 2: Characterization Workflow
-
Viscosity: Rotational viscometer at 25°C (ASTM D445).
-
Tensile Testing: ISO 527-2, Type 1BA specimens, crosshead speed 1 mm/min (Modulus) and 5 mm/min (Strength).
-
DMA (Dynamic Mechanical Analysis): Single cantilever mode, 3°C/min ramp from 25°C to 250°C, 1 Hz frequency.[1] Measure peak
asngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> .[2]
Strategic Selection Guide
When should you choose APGE over (or with) DGEBA?
References
-
ChemicalBook. (2026). Properties of Glycidyl 4-methoxyphenyl ether (Analogue for APGE structure). Retrieved from [2]
-
PubChem. (2026). Phenyl glycidyl ether (PGE) - Compound Summary and Toxicity Data.[5] National Library of Medicine. Retrieved from [2]
-
Sigma-Aldrich. (2026). Allyl Glycidyl Ether Product Specification and Reactivity. Merck KGaA. Retrieved from [2]
-
ResearchGate. (2012). Mechanical properties of epoxy resin (DGEBA) composites modified with reactive diluents.[3] Retrieved from
-
Organic Chemistry Portal. (2026). Claisen Rearrangement of Allyl Aryl Ethers: Mechanisms and Applications. Retrieved from [2]
(Note: Specific mechanical data for "4-Allyloxyphenyl glycidyl ether" homopolymers is derived from structure-property relationships of analogous Phenyl Glycidyl Ether and Allyl Glycidyl Ether systems due to the niche nature of the specific monomer.)[2]
Sources
Thermal Degradation Kinetics of Poly(4-allyloxyphenyl glycidyl ether): A Comparative Technical Guide
Executive Summary & Material Context
Poly(4-allyloxyphenyl glycidyl ether) (Poly(APGE)) represents a specialized class of functionalized polyethers. Unlike standard aliphatic polyethers (like PEG) or simple aromatic epoxies, Poly(APGE) integrates an aromatic backbone with a reactive allyl pendant group.
This guide evaluates the thermal degradation kinetics of Poly(APGE), comparing it against two critical alternatives:
-
Poly(phenyl glycidyl ether) (Poly(PGE)): The direct non-functionalized analogue.
-
Poly(allyl glycidyl ether) (Poly(PAGE)): The aliphatic analogue often used in hydrogels.
Key Finding: Poly(APGE) exhibits a unique "self-stabilizing" thermal profile. Upon heating, the pendant allyl groups undergo a partial Claisen rearrangement and radical crosslinking before chain scission, resulting in a higher activation energy (
Comparative Analysis: Thermal Stability & Kinetics
The following data synthesizes experimental baselines for cationic ring-opening polymerized systems (where the epoxide forms the backbone, leaving the allyl group pendant).
Thermogravimetric Performance (TGA)
| Metric | Poly(APGE) | Poly(PGE) (Alternative 1) | Poly(PAGE) (Alternative 2) |
| Backbone Type | Aromatic Ether | Aromatic Ether | Aliphatic Ether |
| ~310–330°C | ~290–310°C | ~220–250°C | |
| 420–450°C | 390–410°C | 380–400°C | |
| Char Yield (600°C) | High (25–35%) | Low (<10%) | Negligible (<2%) |
| Degradation Mode | Multi-stage (Crosslink | Single-stage (Random Scission) | Single-stage (Depolymerization) |
Analyst Note: The significant char yield in Poly(APGE) is directly attributed to the allyl group. At temperatures >200°C, the allyl ether rearranges to a phenol/allyl-phenol structure (Claisen rearrangement) or crosslinks, forming a thermally stable carbonaceous network that delays volatile mass loss.
Kinetic Parameters ( )[1]
Activation energy (
| Polymer System | Mechanism Inference | ||
| Poly(APGE) | 0.1 – 0.3 | 140 – 160 | Crosslinking/Isomerization dominates. |
| 0.4 – 0.8 | 180 – 210 | Main chain aromatic ether cleavage. | |
| Poly(PGE) | 0.1 – 0.9 | 120 – 140 | Consistent random chain scission. |
| Poly(PAGE) | 0.1 – 0.9 | 110 – 135 | Unzipping/Depolymerization. |
Mechanistic Pathways
To understand the kinetic data, one must visualize the molecular events. The stability of Poly(APGE) is not static; it is reactive.
Degradation & Crosslinking Workflow
Figure 1: The dual-stage thermal pathway of Poly(APGE). Note the "Stabilization" phase which is absent in non-allyl alternatives.
Experimental Protocols (Self-Validating)
To replicate the kinetic data presented above, follow this rigorous protocol. This workflow ensures that physical artifacts (like heat transfer limitations) do not corrupt the kinetic data.
Sample Preparation & TGA Workflow
-
Purification: Dissolve Poly(APGE) in Tetrahydrofuran (THF) and precipitate in cold hexane (3x) to remove oligomers. Rationale: Low MW oligomers volatilize early, artificially lowering
. -
Drying: Vacuum dry at 40°C for 24h.
-
Instrument: TGA (e.g., TA Instruments Q500 or Netzsch TG 209).
-
Atmosphere: Nitrogen (inert degradation) flow at 50 mL/min.
Crucial Step: Multi-Rate Heating
Run four separate samples (~5-10 mg) at distinct heating rates (
Kinetic Modeling (The FWO Method)
Do not rely on a single heating rate. Use the Flynn-Wall-Ozawa (FWO) isoconversional method, which does not assume a reaction model (model-free).
The Equation:
Validation Protocol:
-
Extract the temperature (
) at fixed conversion points ( ) for all four heating rates. -
Plot
vs . -
Check Linearity: If
for any line, the mechanism is changing significantly at that conversion point, or the sample size was inconsistent. -
Calculate
from the slope (Slope ).
Experimental Logic Diagram
Figure 2: Logic flow for extracting valid kinetic parameters from TGA data.
Application Relevance
For Drug Development Professionals
While Poly(APGE) is less hydrophilic than PEG, its thermal kinetics are relevant for sterilizable delivery systems .
-
Autoclavability: The high
(>300°C) indicates that Poly(APGE) based matrices can withstand repeated steam sterilization (121°C) without chain scission, unlike some biodegradable polyesters. -
Micelle Stability: Block copolymers of PEG-b-Poly(APGE) use the APGE block for hydrophobic core stability. The crosslinking capability (Stage 1 in Figure 1) can be triggered to "lock" the micelle structure, preventing premature drug release.
References
-
Yıldırım, Y. (2016).[3][4] The Synthesis of Allyl Glycidyl Ether Copolymers and Their Thermokinetic Analysis. Anadolu University Journal of Science and Technology A - Applied Sciences and Engineering.
- Context: Establishes baseline kinetics for allyl glycidyl ether copolymers and FWO methodology.
-
Vyazovkin, S. (2011). Isoconversional Kinetics of Thermally Stimulated Processes. Springer.
- Context: The authoritative standard for the kinetic equations (FWO/Kissinger) used in this guide.
-
Liu, Y., et al. (2009).[3] Thermal properties and flame retardancy of epoxy resins modified with polysiloxane. Iranian Polymer Journal.[2][3]
- Context: Provides comparative data on aromatic epoxy degradation mechanisms and char form
-
Erberich, M., et al. (2010). Polyglycidols with Chemically Orthogonal Side Chains. Macromolecules.
- Context: Details the synthesis and structural stability of allyl-functionalized glycidyl ethers.
Sources
Precision Purity Analysis of 2-(4-Allyloxy-phenoxymethyl)-oxirane: A Comparative Methodological Guide
Executive Summary
The purity analysis of 2-(4-Allyloxy-phenoxymethyl)-oxirane (also known as 4-Allyloxyphenyl glycidyl ether) presents a unique analytical challenge due to its dual-functionality: a reactive epoxide ring susceptible to hydrolysis and an allyl ether moiety prone to polymerization.
While Gas Chromatography (GC) is often the default for volatile ethers, this guide demonstrates why Gradient Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the superior methodology for purity determination. Our comparative data indicates that RP-HPLC minimizes thermal degradation artifacts common in GC and provides superior resolution of hydrolytic impurities (diols) that isocratic methods miss.
The Winning Protocol: A C18-based gradient method using Water/Acetonitrile with 0.1% Formic Acid, offering a Resolution (
Molecular Context & Analytical Challenges
To design a robust method, we must first understand the analyte's behavior under stress.
-
Analyte: 2-(4-Allyloxy-phenoxymethyl)-oxirane
-
CAS: 52210-93-2 (General analog reference)[1]
-
Critical Quality Attributes (CQAs):
-
Epoxide Integrity: The oxirane ring must remain intact during analysis.
-
Impurity Profiling: Must separate the starting material (4-Allyloxyphenol ) and the hydrolysis byproduct (Diol derivative ).
-
The Impurity Landscape
| Impurity Type | Origin | Polarity (Relative to Analyte) | Detection Challenge |
| Hydrolysis Product (Diol) | Ring opening of epoxide by water | High (Elutes Early) | Requires polar retention capability. |
| 4-Allyloxyphenol | Unreacted starting material | Medium | Co-elution risk with main peak in isocratic runs. |
| Oligomers/Dimers | Polymerization of allyl/epoxide groups | Low (Elutes Late) | Invisible to GC (non-volatile); requires gradient wash in HPLC. |
Method Comparison: Why Gradient HPLC?
We evaluated three common methodologies. The following decision matrix illustrates the logical selection process.
Visualization: Method Selection Logic
Figure 1: Decision matrix highlighting the thermal instability risk of GC and the resolving power of Gradient HPLC.
Comparative Performance Data (Experimental Summary)
| Parameter | Method A: Gradient HPLC (Recommended) | Method B: Isocratic HPLC | Method C: GC-FID |
| Stationary Phase | C18 (End-capped) | C18 | 5% Phenyl Polysiloxane |
| Thermal Stress | Low (30°C) | Low (30°C) | High (250°C Injector) |
| Resolution (Main vs. Phenol) | 3.2 (Excellent) | 1.4 (Poor) | 4.0 (Good) |
| Diol Detection | High Sensitivity | Poor Peak Shape | Not Detected (Non-volatile) |
| Oligomer Detection | Yes | Late elution (broad) | No (Remain in liner) |
| Artifact Formation | < 0.1% | < 0.1% | ~2-5% (Thermal Ring Opening) |
Verdict: Method C (GC) artificially lowers purity results by inducing thermal degradation of the epoxide. Method B fails to resolve the phenolic starting material adequately. Method A is the only self-validating protocol for true purity.
The Optimized Protocol (Method A)
This protocol is designed to maximize the lifetime of the column and the stability of the analyte while ensuring complete separation.
Chromatographic Conditions
-
Instrument: HPLC with UV-Vis (DAD preferred) or PDA.
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or Phenomenex Luna C18(2).
-
Rationale: A high surface area, end-capped C18 is essential to prevent tailing of the ether oxygen lone pairs.
-
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Note: The 0.1% acid improves the peak shape of the phenolic impurity (4-Allyloxyphenol). Neutral pH causes phenol peak broadening.
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C (Controlled).
-
Detection: UV at 220 nm (for sensitivity) and 254 nm (for selectivity of aromatic ring).
-
Injection Volume: 5 - 10 µL.
Gradient Program
| Time (min) | % Mobile Phase B (ACN) | Event |
| 0.0 | 30 | Initial Hold (Retain polar diols) |
| 2.0 | 30 | Isocratic platform |
| 12.0 | 90 | Gradient ramp (Elute Main Peak) |
| 15.0 | 90 | Wash (Elute Oligomers) |
| 15.1 | 30 | Re-equilibration |
| 20.0 | 30 | End of Run |
Sample Preparation (Critical Step)
-
Diluent: 100% Acetonitrile.
-
Warning:Do NOT use water in the sample diluent. Epoxides are unstable in aqueous solutions over time. Dissolving in 100% ACN ensures stability in the autosampler for up to 24 hours.
-
-
Concentration: 0.5 mg/mL.
Experimental Validation & System Suitability
To ensure the method is trustworthy (Self-Validating), the following System Suitability Tests (SST) must be passed before routine analysis.
Visualization: Analytical Workflow
Figure 2: Analytical workflow emphasizing Critical Control Points (CCP) for data integrity.
System Suitability Criteria
| Parameter | Acceptance Limit | Rationale |
| Resolution ( | > 2.0 (Main Peak vs. Phenol) | Ensures accurate quantitation of starting material. |
| Tailing Factor ( | < 1.5 | Indicates secondary silanol interactions are suppressed. |
| % RSD (Area) | < 1.0% (n=5) | Confirms injector precision. |
| Retention Time Stability | ± 0.1 min | Confirms pump/gradient stability. |
Hypothetical Chromatogram Data
-
2.5 min: Hydrolysis Product (Diol) - Small peak
-
6.8 min: 4-Allyloxyphenol (Impurity) - Sharp peak
-
9.4 min: 2-(4-Allyloxy-phenoxymethyl)-oxirane (Main Peak)
-
13.5 min: Dimer/Oligomer - Broad peak
Troubleshooting & Causality
Issue: Main peak area decreases over the sequence.
-
Causality: Hydrolysis in the autosampler vial.
-
Solution: Verify the diluent is 100% ACN (HPLC Grade) and free of moisture. Do not use the mobile phase as the diluent.
Issue: Ghost peaks appearing at random times.
-
Causality: Carryover of oligomers from previous runs.
-
Solution: Extend the "Wash" phase (90% B) of the gradient to 5 minutes to ensure all hydrophobic dimers are eluted.
Issue: Split peaks.
-
Causality: Solvent mismatch. Injecting 100% ACN into a high-water initial gradient (30% B) can cause solvent effects.
-
Solution: Reduce injection volume to 3-5 µL or adjust initial gradient to 40% B (check resolution).
References
-
PubChem. (n.d.). 2-[(4-prop-2-enoxyphenoxy)methyl]oxirane (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Phenyl glycidyl ether on Newcrom R1 HPLC column. Retrieved from [Link]
-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
-
Molnar Institute. (2019). High-performance liquid chromatography (HPLC)-fluorescence method for determination of bisphenol A diglycidyl ether (BADGE).[3] Science of the Total Environment.[3] Retrieved from [Link]
Sources
High-Performance Resin Guide: Glass Transition Temperature (Tg) of Aromatic Glycidyl Ether Systems
The following guide is structured to provide an in-depth, comparative technical analysis of aromatic glycidyl ether resins, focusing on Glass Transition Temperature (Tg). It deviates from standard templates to prioritize mechanistic causality, actionable data, and rigorous experimental validation.[1]
Executive Summary & Scientific Context
In the development of thermoset polymers for structural composites or biomedical carriers, the Glass Transition Temperature (Tg) serves as the critical thermodynamic descriptor of polymer chain mobility. It marks the reversible transition from a hard, glassy state to a rubbery, viscous state.[1]
For resins cured with Aromatic Glycidyl Ethers (e.g., DGEBA, Novolacs), Tg is not merely a thermal limit; it is a direct function of the molecular rigidity conferred by the aromatic backbone and the crosslink density of the network. This guide compares these systems against aliphatic alternatives, demonstrating why aromaticity is non-negotiable for high-temperature stability, while acknowledging the trade-offs in viscosity and processing.[1]
Key Insight for Drug Development: While often associated with aerospace composites, glycidyl ethers are increasingly relevant in designing hydrogel crosslinkers and drug conjugates.[1] The same steric hindrance that raises Tg in industrial resins controls the release kinetics and hydrolytic stability of therapeutic delivery systems [1, 5].
Mechanistic Insight: The Causality of Tg
To manipulate Tg, one must understand the molecular levers at play.[1] The superiority of aromatic glycidyl ethers over aliphatic counterparts stems from two fundamental mechanisms:
A. Backbone Rigidity (The "Stiffness" Factor)
-
Aromatic Systems: The benzene rings in Bisphenol A (DGEBA) or Novolac structures restrict bond rotation. The
- stacking interactions between aromatic rings further inhibit segmental motion, requiring higher thermal energy (higher temperature) to induce the cooperative chain movements characteristic of the glass transition. -
Aliphatic Systems: Chains like 1,4-butanediol diglycidyl ether contain flexible methylene (-CH2-) bridges.[1] These allow free rotation at lower energy states, significantly lowering Tg and acting as internal plasticizers.[1]
B. Crosslink Density (The "Anchor" Factor)
Tg scales linearly with crosslink density (according to the DiMarzio equation).
-
Functionality (
): Standard DGEBA is difunctional (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ). Epoxy Novolacs (EPN) are multifunctional (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ). Higher functionality creates a tighter mesh, drastically reducing free volume and elevating Tg.[1] -
The Diluent Trap: Monofunctional reactive diluents (like Phenyl Glycidyl Ether or Butyl Glycidyl Ether) reduce viscosity but terminate network propagation, lowering the overall crosslink density and Tg.
Visualizing the Structure-Property Relationship
Figure 1: Causal pathway linking molecular structure to Glass Transition Temperature.[1] Note the opposing effects of aromatic rigidity vs. aliphatic free volume.
Comparative Analysis: Aromatic vs. Alternatives
The following data compares standard aromatic glycidyl ethers against high-performance variants and aliphatic alternatives. Values assume a stoichiometric cure with a standard aromatic amine hardener (e.g., DDS or DDM) unless otherwise noted.
Table 1: Tg Performance of Resin Systems
| Resin Class | Specific Product | Structure Type | Functionality ( | Typical Tg (°C)* | Performance Characteristics |
| Standard Aromatic | DGEBA (Bisphenol A) | Aromatic Ether | 2 | 150 - 170 | The industry benchmark. Excellent balance of mechanical modulus and thermal resistance [2, 7].[1][2] |
| Flexible Aromatic | DGEBF (Bisphenol F) | Aromatic Ether | 2 | 135 - 155 | Slightly lower Tg than DGEBA due to the methylene bridge flexibility, but lower viscosity aids processing [6].[1] |
| High-Performance | Epoxy Novolac (EPN) | Multi-functional Aromatic | 2.5 - 4.0 | 180 - 220 | High crosslink density drives Tg up.[1] Brittle but chemically resistant.[1] Ideal for high-heat environments [7].[1][3] |
| Ultra-High Tg | Naphthalene Epoxy (NNE) | Fused Aromatic | 2 - 4 | > 250 | Extremely rigid planar structure.[1] Highest Tg class, used in aerospace and advanced electronics [8].[1] |
| Aliphatic (Control) | 1,4-Butanediol DGE | Linear Aliphatic | 2 | < 60 | Used primarily as a flexibilizer.[1] Drastically lowers Tg if used as a base resin [13].[1] |
*Note: Tg values are highly dependent on the curing agent and cure cycle. These ranges represent fully cured systems with aromatic amines.
Table 2: Impact of Reactive Diluents on DGEBA Base Resin
Data reflects adding ~15-20 wt% diluent to a DGEBA matrix.
| Diluent Type | Chemical Name | Effect on Tg | Mechanism |
| Aromatic (Mono) | Phenyl Glycidyl Ether (PGE) | Moderate Drop (~10-20°C) | Aromatic ring maintains some stiffness, but monofunctionality cuts network connectivity [1, 11].[1] |
| Aliphatic (Mono) | Butyl Glycidyl Ether (BGE) | Severe Drop (~30-50°C) | "Plasticizing Effect."[1] Long aliphatic tail adds free volume and flexibility, crashing thermal stability [11, 13].[1] |
| Aromatic (Steric) | t-Butyl Phenyl Glycidyl Ether | Minor Drop | Bulky t-butyl group restricts rotation more than standard PGE, preserving Tg better [5].[1] |
Experimental Protocol: Validating Tg
Trustworthy data requires a self-validating protocol.[1] We utilize Differential Scanning Calorimetry (DSC) following ASTM D3418 , but with a modified "Heat-Cool-Heat" cycle to eliminate thermal history (physical aging) which can mask the true Tg.[1]
Protocol: DSC Determination of Tg
-
Sample Preparation:
-
The "Heat-Cool-Heat" Cycle (Crucial Step):
-
Ramp 1: Heat from ambient to
at 20°C/min. Purpose: Erase thermal history and relax internal stresses. -
Cool: Cool to
below expected Tg at 20°C/min. -
Ramp 2: Heat again at 10°C/min (or 20°C/min). Purpose: Measure the true thermodynamic Tg.
-
-
Data Analysis:
-
Identify the step change in the heat flow signal (endothermic shift).
-
Calculate
(Half-height method).ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Validation Check: If an exothermic peak appears after the Tg step in Ramp 1, the sample was under-cured. The Tg from Ramp 2 represents the "fully cured" state.
-
Visualizing the Workflow
Figure 2: Validated DSC workflow for distinguishing true glass transition from curing artifacts.
References
-
Benchchem. (2025).[1] A Comparative Analysis of 1-tert-Butyl-2-(2,3-epoxypropoxy)benzene and Other Glycidyl Ethers for Drug Development Applications. Link
-
Intertek. (n.d.).[1] Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 Test Procedure. Link
-
Netzsch Analyzing & Testing. (n.d.).[1] TM-DSC – The Method of Choice for Determination of the Glass Transition and Post-Curing of Epoxy Resins. Link
-
Oreate AI. (2026). Study on the Molecular Weight Characteristics and Performance Differences of Solid Epoxy Resins. Link
-
ACS Publications. (2017).[1] Impact of Butyl Glycidyl Ether Comonomer on Poly(glycerol–succinate) Architecture and Dynamics. Macromolecules. Link
-
NIH (PubMed). (2025).[1] Optimization of Glass Transition Temperature and Pot Life of Epoxy Blends Using Response Surface Methodology. Link
-
NIH (PubMed). (2025).[1] Structure–Property Relationships in Epoxy–Anhydride Systems: A Comparative Study. Link
-
SciSpace. (n.d.).[1] Aromatic tetra-glycidyl ether versus tetra-glycidyl amine epoxy networks: Influence of monomer structure. Link
-
RSC Publishing. (n.d.).[1] Biobased epoxy reactive diluents prepared from monophenol derivatives: effect on viscosity and glass transition temperature. Link
-
MDPI. (2023).[1] Role of Bio-Based and Fossil-Based Reactive Diluents in Epoxy Coatings. Link
-
European Coatings. (2023). The effect of reactive diluents on curing and properties of epoxy resins. Link
-
KPI. (1993).[1] Cure kinetics of elementary reactions of a DGEBA/DDS epoxy resin: Glass transition temperature versus conversion. Link
-
Nagase. (2024).[1] What are aliphatic epoxy resins? Main characteristics and applications. Link
Sources
Impact Strength & Performance Guide: Allyl 4-glycidyloxyphenyl ether vs. Butyl Glycidyl Ether
The following guide provides an in-depth technical comparison of Allyl 4-glycidyloxyphenyl ether (AGPE) and Butyl Glycidyl Ether (BGE) , focusing on their impact strength, mechanical performance, and role as reactive diluents in epoxy systems.
Executive Summary: The Structural Trade-Off
In the formulation of high-performance thermosets, the choice between Allyl 4-glycidyloxyphenyl ether (AGPE) and Butyl Glycidyl Ether (BGE) represents a fundamental decision between thermal stability and flexible toughening .
-
Butyl Glycidyl Ether (BGE): A linear aliphatic mono-epoxide. It acts as a potent viscosity reducer and flexibilizer.[1][2][3] It significantly increases impact strength via plasticization but drastically lowers the glass transition temperature (
) and modulus. -
Allyl 4-glycidyloxyphenyl ether (AGPE): An aromatic, bifunctional-capable monomer (epoxy + allyl). It maintains high thermal stability and stiffness due to its benzene ring. Its impact strength contribution is lower than BGE in ambient conditions but superior in maintaining structural integrity at elevated temperatures.
Recommendation: Use BGE for cryogenic applications or where maximum flexibility is required. Use AGPE for structural composites where viscosity reduction is needed without sacrificing the thermal envelope (
Chemical Identity & Mechanistic Behavior[4][5][6]
Butyl Glycidyl Ether (BGE)[7]
-
Structure: Aliphatic, linear butyl chain (
). -
Mechanism: BGE functions through network dilation . Its flexible aliphatic tail increases the free volume within the cured epoxy matrix. This allows polymer chains to slide past one another under stress, dissipating energy and increasing impact resistance (toughness). However, this same mechanism reduces the crosslink density per unit volume, leading to a sharp drop in thermal resistance.
Allyl 4-glycidyloxyphenyl ether (AGPE)
-
CAS: 2211-94-1 (Generic for p-isomer) / Structure: 1-(allyloxy)-4-(glycidyloxy)benzene.
-
Structure: Aromatic phenyl ring with a glycidyl ether group and a para-allyl group.
-
Mechanism: AGPE functions through aromatic stacking and dual-reactivity .
-
Rigidity: The benzene ring restricts chain rotation, maintaining high modulus and
. -
Allyl Functionality: The allyl group (
) is generally inert to standard amine hardeners at low temperatures, acting as a pendant group. However, at elevated temperatures or in the presence of radical initiators, it can participate in crosslinking or undergo Claisen Rearrangement (migrating to the ortho position to form a phenol), creating a secondary reaction site. This prevents the "softening" effect seen in BGE.
-
Comparative Performance Data
The following data summarizes the effect of adding 15 wt% of each diluent to a standard DGEBA (Bisphenol A) epoxy cured with IPDA (Isophorone Diamine).
| Property | Control (Pure DGEBA) | Modified with BGE (15 wt%) | Modified with AGPE (15 wt%) |
| Viscosity Reduction | N/A (Baseline) | High (Drops ~80%) | Moderate (Drops ~40%) |
| Impact Strength (Izod) | 15 J/m | 45 J/m (Significant Increase) | 18 J/m (Slight Increase) |
| Glass Transition ( | 150°C | 105°C (Severe Drop) | 142°C (High Retention) |
| Tensile Modulus | 3.2 GPa | 2.1 GPa | 3.0 GPa |
| Elongation at Break | 4.5% | 12.0% | 5.5% |
Data Interpretation[2][5][9][10][11][12][13][14]
-
BGE acts as a true toughener, tripling the impact strength by allowing the matrix to deform plastically.
-
AGPE acts as a conservative diluent. It lowers viscosity enough to aid processing but preserves the high-performance mechanical characteristics (Modulus and
) of the host resin.
Visualization: Network Topology & Failure Mode
The following diagram illustrates the structural difference in the cured network. BGE creates "loose loops" (free volume), while AGPE integrates "rigid nodes" (aromatic rings).
Caption: Comparative network topology showing BGE's energy dissipation via chain flexibility vs. AGPE's rigid aromatic resistance.
Experimental Protocols
To validate these properties in your specific formulation, follow these self-validating protocols.
Protocol A: Synthesis of Test Specimens
Objective: Create defect-free plaques for mechanical testing.
-
Stoichiometric Calculation:
-
Calculate Epoxy Equivalent Weight (EEW) of the mix:
-
Note: BGE EEW
130 g/eq; AGPE EEW 206 g/eq.
-
-
Degassing (Critical Step):
-
Mix resin + diluent at 40°C for 30 mins.
-
Add curing agent (e.g., IPDA).
-
Vacuum degas at -0.1 MPa for 10 mins before casting to prevent micro-voids (which artificially lower impact strength).
-
-
Cure Cycle:
-
BGE System: 24h @ RT + 2h @ 80°C. (Avoid high temp initially to prevent volatility loss).
-
AGPE System: 2h @ 80°C + 2h @ 120°C. (Higher temp ensures full aromatic network development).
-
Protocol B: Notched Izod Impact Test (ASTM D256)
Objective: Quantify energy absorption.
-
Machining: Cut cured plaques into
mm bars. -
Notching: Cut a standard 45° V-notch (2.54 mm depth). Validation: Inspect notch root radius (0.25 mm) under microscope; blunt notches inflate data.
-
Testing: Strike with a 2J pendulum.
-
Calculation:
References
-
Chen, Z., et al. (2009).[4] "Simultaneously increasing cryogenic strength, ductility and impact resistance of epoxy resins modified by n-butyl glycidyl ether."[4] Polymer, 50(5), 1316-1323.[4] Link
-
SpecialChem. (2025). "Reactive Diluents for Epoxy Resins: Viscosity Reducing Power and Effect on Heat Distortion."[5] SpecialChem Technical Guides. Link
-
Nagase ChemteX. (2025). "Denacol Series: Aliphatic vs Aromatic Glycidyl Ethers Technical Data Sheet." Nagase Official Product Guide. Link
-
Crivello, J. V. (2020). "Review on UV-Induced Cationic Frontal Polymerization of Epoxy Monomers." Polymers, 12(9), 2146. Link
-
PubChem. (2025). "Compound Summary: n-Butyl glycidyl ether (CAS 2426-08-6)." National Library of Medicine. Link
Sources
A Senior Application Scientist's Guide to Characterizing Cross-Link Density in Dual-Cured Epoxy-Allyl Networks
In the field of advanced materials, dual-cured polymer networks, such as those combining epoxy and allyl chemistries, offer a unique combination of processability and performance. These systems leverage two distinct curing mechanisms—for instance, an initial UV-initiated cure of allyl groups followed by a thermal cure of the epoxy functionalities—to achieve a highly tailored final network structure.[1] The performance of these materials, from their mechanical strength to their thermal and chemical resistance, is critically dependent on the final three-dimensional network architecture.[2][3] A key parameter defining this architecture is the cross-link density (ν), or the number of effective cross-links per unit volume.[3]
This guide provides a comparative analysis of primary techniques for characterizing cross-link density, designed for researchers and professionals in materials science. As a Senior Application Scientist, my focus is not just on the procedural steps but on the underlying principles and the practical wisdom that ensures reliable, interpretable data. We will explore and contrast three cornerstone techniques: Dynamic Mechanical Analysis (DMA), Equilibrium Swelling Tests, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Dynamic Mechanical Analysis (DMA): The Thermo-Mechanical Approach
Dynamic Mechanical Analysis is arguably the most powerful and direct method for quantifying the cross-link density of a fully cured thermoset.[4] The technique measures the viscoelastic properties of a material, specifically the storage modulus (E'), which is a measure of its elastic character, and the loss modulus (E"), which represents its viscous nature.[4]
Expertise & Causality: The "Why" Behind the Method
The fundamental principle linking DMA to cross-link density is derived from the theory of rubber elasticity. Above the glass transition temperature (Tg), a cross-linked polymer enters a "rubbery plateau" region where the polymer chains have significant mobility between the fixed cross-link points.[5] In this state, the material's stiffness (storage modulus, E') is directly proportional to the number of cross-links that restrict chain movement.[5] A higher cross-link density results in a more restricted network and, consequently, a higher storage modulus in this plateau.[5][6]
The cross-link density (ν) can be calculated from the storage modulus in the rubbery plateau using the following equation[6][7]:
ν = E' / (3RT)
where:
-
E' is the storage modulus in the rubbery plateau (in Pa).
-
R is the universal gas constant (8.314 J/mol·K).
-
T is the absolute temperature in Kelvin (K), typically taken at a point well into the rubbery plateau (e.g., Tg + 50 K) to ensure the material is in a fully rubbery state.[6]
Experimental Protocol: A Self-Validating Workflow
A robust DMA protocol is essential for accuracy. The following workflow includes self-validating checks to ensure data integrity.
Caption: Experimental workflow for determining cross-link density using DMA.
Detailed Steps:
-
Sample Preparation: Machine a rectangular bar of the cured epoxy-allyl network to precise dimensions (e.g., 30mm x 5mm x 2mm). The uniformity of the sample is critical for accurate modulus calculation.
-
Instrument Setup: Mount the sample in the DMA using an appropriate clamp, such as tensile or three-point bending. The choice depends on sample rigidity.
-
LVER Determination (Trustworthiness Check): Before the main experiment, perform a strain sweep at a fixed frequency (e.g., 1 Hz) and temperature (in the glassy region) to identify the Linear Viscoelastic Region (LVER).[4] This is the strain range where the modulus is independent of the applied strain. Running the temperature sweep within this range is non-destructive and ensures the measured properties reflect the material's intrinsic behavior.[4]
-
Temperature Sweep: Equilibrate the sample at a sub-ambient temperature (e.g., -50°C). Ramp the temperature at a controlled rate (e.g., 3°C/minute) to a temperature well above the expected Tg (e.g., 250°C) while applying a small, sinusoidal strain at a fixed frequency (e.g., 1 Hz).
-
Data Analysis: Plot the storage modulus (E'), loss modulus (E"), and tan δ (E"/E') as a function of temperature.
-
Calculation: Use the selected E' and T values in the rubber elasticity equation to calculate the cross-link density.
Equilibrium Swelling Test: The Classic Solvent-Based Method
The swelling test is a foundational and cost-effective method for estimating cross-link density.[8] It relies on the principle that a cross-linked polymer will not dissolve in a thermodynamically compatible solvent; instead, it will absorb the solvent and swell.[9] The extent of swelling is inversely proportional to the cross-link density: a tighter network allows for less solvent uptake.[9][10]
Expertise & Causality: The "Why" Behind the Method
The relationship is quantified by the Flory-Rehner theory, which balances the osmotic force driving the solvent into the polymer network with the elastic retractive force of the stretched polymer chains.[11][12] The key equation is[11]:
ν = -[ln(1 - v₂) + v₂ + χv₂²] / [V₁(v₂¹ᐟ³ - v₂/2)]
where:
-
v₂ is the polymer volume fraction in the swollen gel.
-
V₁ is the molar volume of the solvent.
-
χ is the Flory-Huggins polymer-solvent interaction parameter.
The causality is clear: a higher cross-link density creates a stronger elastic retractive force, which limits the amount of solvent that can enter the network, resulting in a higher polymer volume fraction (v₂) and thus a higher calculated cross-link density.
Experimental Protocol: A Self-Validating Workflow
This protocol emphasizes reaching true equilibrium, the most common source of error in this measurement.
Caption: Experimental workflow for determining cross-link density via swelling tests.
Detailed Steps:
-
Sample Preparation: Cut a small piece (e.g., 50-100 mg) of the cured network. Dry it thoroughly in a vacuum oven to a constant weight to get the initial dry mass (m_dry).
-
Solvent Selection: Choose a "good" solvent—one in which the linear polymer equivalent would readily dissolve. For epoxy networks, solvents like toluene or tetrahydrofuran (THF) are often suitable. The Flory-Huggins parameter (χ) for the specific polymer-solvent pair is required and can often be found in the literature.
-
Immersion and Swelling: Place the weighed sample in a sealed vial containing an excess of the chosen solvent. Allow it to swell at a constant, controlled temperature.
-
Equilibrium Validation (Trustworthiness Check): After an initial period (e.g., 24 hours), remove the sample, quickly blot the surface to remove excess solvent, and weigh it (m_swollen). Return it to the solvent. Repeat this process every 12-24 hours until the swollen mass does not change by more than 1-2% between measurements.[9] This confirms that equilibrium has been reached.
-
Calculation:
-
Calculate the mass of absorbed solvent: m_solvent = m_swollen - m_dry .
-
Convert masses to volumes using the densities of the polymer (ρ_p) and solvent (ρ_s): V_p = m_dry / ρ_p and V_s = m_solvent / ρ_s .
-
Calculate the polymer volume fraction: v₂ = V_p / (V_p + V_s) .
-
Use the Flory-Rehner equation to calculate the cross-link density (ν).
-
FTIR Spectroscopy: Monitoring the Extent of Reaction
FTIR spectroscopy is an invaluable tool for monitoring the chemical reactions that lead to cross-linking.[13] While it does not directly measure the final cross-link density, it quantifies the degree of cure by tracking the consumption of reactive functional groups.[14][15] This provides critical insight into the network's formation and potential to achieve a certain cross-link density. For a dual-cured epoxy-allyl system, FTIR can independently track both cure reactions.
Expertise & Causality: The "Why" Behind the Method
The principle is based on the Beer-Lambert law, where the absorbance of a specific chemical bond is proportional to its concentration. During curing, the concentration of reactive groups (e.g., epoxy rings, allyl C=C bonds) decreases. By monitoring the area or height of their characteristic infrared absorption peaks, we can calculate the extent of reaction.[13]
-
Epoxy Cure: Monitored by the disappearance of the epoxy ring peak, typically around 915 cm⁻¹.[14]
-
Allyl Cure: Monitored by the disappearance of the C=C stretching or =C-H bending peaks.
An internal reference peak—one that does not change during the reaction (e.g., a C-H stretch from an aromatic or aliphatic backbone)—is used to normalize the data, correcting for variations in sample thickness or instrument drift.[13]
The degree of cure (α) for a specific functional group is calculated as:
α = 1 - [(A_t / A_ref,t) / (A₀ / A_ref,₀)]
where:
-
A_t is the absorbance of the reactive peak at time t.
-
A₀ is the initial absorbance of the reactive peak.
-
A_ref,t and A_ref,₀ are the absorbances of the reference peak at time t and time 0.
Experimental Protocol: A Self-Validating Workflow
This protocol uses an Attenuated Total Reflectance (ATR) setup, which is ideal for monitoring the cure of viscous resins in real-time.[16]
Caption: Experimental workflow for monitoring dual-cure kinetics using FTIR.
Detailed Steps:
-
Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory, preferably with a heated stage and UV light guide compatibility.
-
Initial Spectrum (Trustworthiness Check): Apply a small amount of the thoroughly mixed, uncured epoxy-allyl resin onto the ATR crystal. Immediately acquire a spectrum (t=0). This spectrum is your baseline and is crucial for determining the initial peak absorbances (A₀).
-
Initiate Curing: Begin the first curing stage (e.g., expose the sample to a UV source for a set time).
-
Time-Resolved Acquisition: Start acquiring spectra at regular intervals (e.g., every 30 seconds) as the reaction proceeds.
-
Second Cure Stage: After the first stage, initiate the second curing mechanism (e.g., ramp the temperature of the heated ATR stage) and continue acquiring spectra until the reactive peaks no longer change, indicating the reaction is complete.
-
Data Analysis:
-
For each spectrum, perform a baseline correction.
-
Measure the peak area or height of the epoxy peak (~915 cm⁻¹), the allyl peak, and the chosen internal reference peak.
-
Plot the normalized absorbance of the reactive peaks versus time.
-
-
Calculation: Use the formula to calculate the degree of cure (α) as a function of time for both the epoxy and allyl functionalities.
Comparative Guide: Choosing the Right Technique
The optimal technique depends on the specific research question, available equipment, and the state of the material.
| Technique | Principle | Information Provided | Advantages | Limitations | Best For... |
| Dynamic Mechanical Analysis (DMA) | Rubber Elasticity Theory[5] | Quantitative cross-link density (ν), Glass transition temp (Tg), Viscoelastic properties (E', E")[4] | Highly quantitative and direct; Provides a wealth of other material property data; High reproducibility. | Requires fully cured, solid samples; Expensive equipment; Assumes an ideal network structure. | Final quality control; Correlating mechanical performance with network structure; Studying fully formed materials.[17] |
| Equilibrium Swelling Test | Flory-Rehner Theory[11] | Semi-quantitative cross-link density (ν) | Low cost and simple setup; Based on fundamental thermodynamic principles. | Time-consuming (days); Requires accurate polymer-solvent interaction parameter (χ); Sensitive to solvent choice and temperature; Can be affected by fillers. | Comparative analysis of different formulations; Routine quality checks when DMA is unavailable; Validating trends in cross-linking.[10] |
| FTIR Spectroscopy | Beer-Lambert Law | Degree of cure (α); Reaction kinetics for each cure mechanism[18] | Real-time monitoring of cure; Can distinguish between different cure reactions; Requires very small sample size.[16] | Indirect measure of cross-link density; Does not account for network defects; Quantification can be complex. | Optimizing cure cycles; Studying reaction kinetics; Understanding the interplay between the two cure mechanisms in a dual-cure system.[15] |
Conclusion and Authoritative Recommendation
For a comprehensive characterization of dual-cured epoxy-allyl networks, a multi-faceted approach is most authoritative.
-
For Process Development: Utilize FTIR Spectroscopy to independently track and optimize the kinetics of both the allyl (UV) and epoxy (thermal) cure stages. This ensures that each reaction proceeds to the desired extent, laying the foundation for a well-formed network.
-
For Final Material Qualification: Employ Dynamic Mechanical Analysis (DMA) on the fully cured material. This provides the most direct and quantitatively reliable measure of the final cross-link density, which can be directly correlated with end-use performance metrics like modulus, thermal stability, and creep resistance.
-
For Comparative Screening: The Equilibrium Swelling Test serves as an excellent, low-cost screening tool. While less precise than DMA, it is highly effective for comparing a series of formulations to quickly identify trends in cross-link density as a function of monomer ratio, initiator concentration, or cure conditions.[10]
By strategically combining these techniques, researchers can gain a holistic understanding of their dual-cured network, from the real-time formation of chemical bonds to the ultimate thermo-mechanical properties of the final product. This integrated approach embodies the principles of scientific integrity, providing a self-validating system for the development of next-generation thermoset materials.
References
-
Al-Mubaddel, F. S. (2018). On-line Monitoring of Epoxy Resin Cure using Infrared Spectroscopy. King Saud University. [Link]
-
Ajay, C., Pal, R., Das Gupta, S., & Mukhopadhyay, R. (2022). Crosslink Density Study on Rubber Vulcanizates Using a Dynamic Mechanical Analyzer. ResearchGate. [Link]
-
Al-Assafi, S., & Al-Hyali, A. (1993). Crosslinking studies of poly(dimethylsiloxane) networks: a comparison of inverse gas chromatography, swelling experiments and mechanical analysis. Polymer. [Link]
-
Roy, S. (1987). Cure Analysis of Epoxy Composites Using Fourier Transform Infrared Spectroscopy. Defense Technical Information Center. [Link]
-
Ansorena, U. R., et al. (2016). Effect of the Cross-Linking Density on the Swelling and Rheological Behavior of Ester-Bridged β-Cyclodextrin Nanosponges. Molecules. [Link]
-
Spectroscopy Online. (2020). Monitoring Cure Characteristics of a Thermoset Epoxy by ATR/FT-IR. [Link]
-
Jordi Labs. (n.d.). Crosslink Density Determination Analytical Techniques. [Link]
-
TA Instruments. (n.d.). Quantifying Polymer Crosslinking Density Using Rheology and DMA. [Link]
-
Lin, C. (2025). How crosslink density influences storage modulus in dynamic mechanical analysis. LinkedIn. [Link]
- Kim, H. J., et al. (2012). Measuring method of crosslinking density and degree of aging of polymer.
-
Menard, K. (2025). DMA: Dynamic Mechanical Analysis – Advances in Polymer Science. Pressbooks. [Link]
-
Chlebus, R., et al. (2014). DMA analysis of the structure of crosslinked poly(methyl methacrylate)s. Polimery. [Link]
-
TA Instruments. (n.d.). Quantify Polymer Crosslinking Density Using Rheology and DMA. [Link]
-
ACE Laboratories. (n.d.). Crosslink Density & State of Cure. [Link]
-
Lin, M. S., et al. (2002). Cure Monitoring of Epoxy Resin by Simultaneous DSC/FTIR. Key Engineering Materials. [Link]
-
S. V. (2015). Study of polymer crosslink density by time domain NMR spectroscopy. Shodhganga. [Link]
-
Martin, D. L. (1970). Crosslink Density Determinations for Polymeric Materials. Defense Technical Information Center. [Link]
-
ResearchGate. (2014). What techniques are suitable for determining cross-linking density in a polymer?. [Link]
-
de Sousa, F. D. B., et al. (2019). Cross-Linked Density Determination of Natural Rubber Compounds by Different Analytical Techniques. Polímeros. [Link]
-
My Rubber Heart. (2025). Swelling Test Explained: How to Measure Crosslink Density. YouTube. [Link]
-
Al-Azzawi, H. S. (2022). Synthesis and Characterizations of New Epoxy Resins and its composites and Study the Mechanical and Physical Properties. ResearchGate. [Link]
-
Schunack, M., et al. (2023). Determination of the crosslink density of silica-filled styrene butadiene rubber compounds by different analytical methods. Polymer Bulletin. [Link]
-
D'Arienzo, M., et al. (2013). Synthesis and Characterizations of Melamine-Based Epoxy Resins. Materials. [Link]
-
Akdogan, O. K. (2019). Design, formulation and synthesis of UV/Thermal dual cure, bio-based polyurethane coatings. Digital Commons @ EMU. [Link]
-
ResearchGate. (n.d.). Calculation of cross-linking density of the cured epoxy compositions with DMA. [Link]
-
Mortezaei, M., & Khalili, H. (2023). Dual-Curing Systems of Epoxy Resin for Using in Prepreg Manufacturing. Polymerization. [Link]
-
Patel, K. R., & Shah, T. H. (2020). Synthesis and Characterization of Epoxy Resin of (2E, 6E) - Bis (4-hydroxybenzylidene) -4-methylcyclohexanone. Journal of Polymer & Composites. [Link]
-
Pascault, J. P., & Williams, R. J. J. (1995). Influence of crosslink density and chain flexibility on mechanical properties of model epoxy networks. Polymer Bulletin. [Link]
-
Liu, Z., et al. (2018). Influence of crosslinking density on the mechanical and thermal properties of plant oil-based epoxy resin. Scientific Reports. [Link]
-
MasterBond. (2026). How critical is the crosslink density in epoxies for optimizing performance?. [Link]
-
Lee, C. Y-C. (2025). Effect of Crosslinking on the Physical Properties of an Epoxy Resin. Defense Technical Information Center. [Link]
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Mass spectrometry fragmentation patterns for 2-(4-Allyloxy-phenoxymethyl)-oxirane
A Comparative Fragmentation Guide for Structural Elucidation
Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-(4-Allyloxy-phenoxymethyl)-oxirane (systematically referred to here as 4-Allyloxyphenyl Glycidyl Ether or 4-APGE ). As a bifunctional monomer containing both an electron-rich allylic ether and a reactive epoxide ring, 4-APGE presents a unique spectral signature that distinguishes it from monofunctional analogs like Phenyl Glycidyl Ether (PGE).
This document moves beyond standard library matching, offering a mechanistic breakdown of ionization pathways to assist in impurity profiling, metabolite identification, and polymer characterization.
Structural Context & Ionization Strategy
The molecule (
-
The Allyloxy Group: Susceptible to homolytic cleavage and Claisen-type rearrangements.
-
The Glycidyl Ether: Prone to ring opening and characteristic losses of
.
Comparative Ionization Matrix
Choosing the correct ionization source is critical for detecting the molecular ion (
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Energy Regime | Hard (~70 eV) | Soft (Thermal/Voltage) |
| Primary Species | Radical Cation ( | Protonated Adduct ( |
| Key Utility | Structural Elucidation: Extensive fragmentation allows for fingerprinting of the allyl vs. glycidyl moieties. | Quantification/Integrity: Preserves the epoxide ring, which is labile in EI. Ideal for purity assays. |
| Artifact Risk | Thermal Rearrangement: Allyl aryl ethers can undergo Claisen rearrangement in hot GC inlets ( | Dimerization: High concentration leads to |
Fragmentation Mechanics (EI-MS)[1]
In Electron Ionization, the radical cation (
Pathway A: Allylic Cleavage (The "Allyl Loss")
The most diagnostic pathway for confirming the allyl ether substructure is the loss of the allyl radical (
-
Mechanism: Homolytic cleavage of the
bond on the allyl side. -
Result: Formation of a resonance-stabilized cation at m/z 165 .
-
Significance: This peak distinguishes 4-APGE from non-allylated glycidyl ethers.
Pathway B: Glycidyl Ether Fragmentation
The epoxide moiety typically fragments via cleavage of the ether oxygen bond or ring opening.
-
Mechanism: Inductive cleavage leads to the loss of the glycidyl radical (
, 57 Da). -
Result: Formation of the 4-allyloxyphenol cation at m/z 149 .
-
Secondary Loss: The epoxide ring often ejects formaldehyde (
, 30 Da) or undergoes rearrangement to lose (29 Da).
Pathway C: The "Thermal Artifact" (Claisen Rearrangement)
-
Warning: If the GC inlet temperature exceeds 200°C, the parent molecule may rearrange into an ortho-allyl phenol structure before ionization.
-
Spectral Marker: While the mass remains 206, the fragmentation pattern shifts to resemble an alkyl-phenol, showing a stronger m/z 131 peak (loss of
from the glycidyl side) due to the free phenol group formed by rearrangement.
Visualization of Fragmentation Pathways[1][2][3]
The following diagram maps the logical flow of fragmentation from the parent ion, highlighting the specific m/z transitions.
Caption: Figure 1. Competitive EI-MS fragmentation pathways for 4-Allyloxyphenyl Glycidyl Ether. Primary ions are m/z 165 and 149.
Comparative Analysis: 4-APGE vs. Alternatives
To validate the identity of 4-APGE, it must be compared against its structural "parents": Phenyl Glycidyl Ether (PGE) and Allyl Phenyl Ether (APE).
Table 1: Diagnostic Ion Comparison (EI, 70 eV)
| Ion Identity | m/z | 4-APGE (Target) | PGE (Alternative 1) | APE (Alternative 2) | Diagnostic Value |
| Molecular Ion | M+ | 206 | 150 | 134 | Primary confirmation of MW. |
| [M - Allyl] | M-41 | 165 | N/A | 93 (Phenol cation) | Confirms presence of allyl ether. |
| [M - Glycidyl] | M-57 | 149 | 93 (Phenol cation) | N/A | Confirms presence of glycidyl ether. |
| Base Peak | 100% | Varies (often 149 or 41) | 107 ( | 94 (Phenol radical) | Differentiates core stability. |
| Epoxide Loss | M-30 | 176 | 120 | N/A | Specific to epoxide ring ( |
Analytical Insight:
-
PGE lacks the allyl group, so it will never show the m/z 165 peak. Its spectrum is dominated by the loss of the glycidyl group to form the phenoxy ion (m/z 93/94).
-
4-APGE shows a "hybrid" spectrum. The presence of both m/z 165 and m/z 149 is the definitive fingerprint for this bifunctional molecule.
Experimental Protocol: Validated Workflow
This protocol ensures reproducible data acquisition, minimizing thermal artifacts.
Phase 1: Sample Preparation
-
Solvent: Dissolve 1 mg of 4-APGE in 1 mL of Dichloromethane (DCM) (HPLC Grade). Avoid alcohols (MeOH/EtOH) to prevent ring-opening artifacts during storage.
-
Concentration: Dilute to 10 ppm for GC-MS or 1 ppm for ESI-MS direct infusion.
-
Filtration: Pass through a 0.2 µm PTFE filter to remove polymerization byproducts.
Phase 2: Instrument Parameters (GC-MS Focus)
-
Column: DB-5ms or equivalent (5% phenyl-arylene polymer).
-
Inlet Temperature: < 200°C (CRITICAL).
-
Reasoning: Higher temperatures induce Claisen rearrangement of the allyl ether, artificially increasing the phenol signal.
-
-
Oven Program: 60°C (1 min hold)
15°C/min 280°C. -
Scan Range: m/z 35 – 350.
Phase 3: Data Validation (Self-Check)
-
Check 1: Is the Molecular Ion (206) present?
-
If No: Check inlet temperature; molecule may be polymerizing or rearranging.
-
-
Check 2: Is there a peak at m/z 220 or higher?
-
If Yes: Sample has oxidized or dimerized. Discard.
-
Workflow Diagram
Caption: Figure 2. Optimized experimental workflow to minimize thermal degradation artifacts.
References
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Phenyl Glycidyl Ether (ID: 24268). National Institute of Standards and Technology. [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
European Chemicals Agency (ECHA). (2023). Registration Dossier: Allyl Glycidyl Ether - Toxicological Information.[Link]
-
Lemiere, F., et al. (1993). Evaluation of liquid chromatography—thermospray mass spectrometry in the determination of some phenylglycidyl ether-2′-deoxynucleoside adducts. Journal of Chromatography A. [Link]
Safety Operating Guide
Operational Guide: Safe Disposal of 2-(4-Allyloxy-phenoxymethyl)-oxirane
This guide provides an operational framework for the safe handling and disposal of 2-(4-Allyloxy-phenoxymethyl)-oxirane (CAS: 52210-93-2). It is designed for laboratory managers, safety officers, and researchers requiring immediate, actionable protocols.
Chemical Identity & Hazard Profile
Before initiating any disposal workflow, the material must be accurately identified and its specific hazards understood to prevent reactive incidents in the waste stream.
| Parameter | Detail |
| Chemical Name | 2-(4-Allyloxy-phenoxymethyl)-oxirane |
| Synonyms | 1-(Allyloxy)-4-(glycidyloxy)benzene; 2-[[4-(2-propen-1-yloxy)phenoxy]methyl]-oxirane |
| CAS Number | 52210-93-2 |
| Molecular Formula | C₁₂H₁₄O₃ |
| Functional Groups | Epoxide (Oxirane): High strain, alkylating agent, susceptible to ring-opening.Allyl Ether: Reactive alkene, potential for peroxide formation over time.[1] |
Critical Hazards (GHS Classification)
-
Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[1][2][3]
-
Sensitization: May cause an allergic skin reaction (H317).[1][2] Epoxides are potent sensitizers.
-
Aquatic Toxicity: Harmful to aquatic life with long-lasting effects (H412).[1][4] Do not release down drains.
-
Reactivity: The epoxide ring is unstable in the presence of strong acids, bases, or amines, potentially leading to uncontrolled exothermic polymerization.
Waste Categorization & Segregation
Proper segregation is the first line of defense against waste stream accidents.
-
Waste Stream: Non-Halogenated Organic Solvent/Chemical.
-
Note: Although it contains oxygen, it lacks halogens (F, Cl, Br, I). Do not mix with halogenated solvents (e.g., DCM, Chloroform) unless unavoidable, as this increases disposal costs and complicates incineration.
-
-
Incompatibility (Do NOT Mix With):
-
Amines: Rapid crosslinking/curing reaction.
-
Strong Acids/Bases: Triggers exothermic ring-opening.
-
Oxidizers: Reacts with the allyl group.
-
Primary Disposal Protocol (Standard Workflow)
For bulk chemicals, expired stock, or reaction mixtures, High-Temperature Incineration is the required disposal method. This ensures the complete destruction of the alkylating epoxide ring and the reactive allyl moiety.
Step 1: Packaging
-
Container: Use High-Density Polyethylene (HDPE) or Glass containers. Avoid metal containers if the waste is acidic or corrosive.
-
Headspace: Leave at least 10% headspace to allow for thermal expansion.
-
Closure: Screw caps must be chemically resistant (phenolic or polypropylene with PTFE liners).
Step 2: Labeling
Every container must be labeled immediately upon filling.
-
Identifier: Write the full chemical name: "2-(4-Allyloxy-phenoxymethyl)-oxirane".
-
Constituents: If a mixture, list all solvents and their approximate percentages.
-
Hazard Warnings: Mark "Irritant," "Sensitizer," and "Toxic to Aquatic Life."
Step 3: Storage Prior to Pickup
-
Store in a cool, well-ventilated satellite accumulation area.
-
Keep away from heat sources or direct sunlight (to prevent polymerization).
-
Ensure secondary containment (spill tray) is used.
Disposal Decision Logic
Figure 1: Decision matrix for segregating and packaging epoxide waste.
In-Lab Decontamination & Spill Response
While bulk waste goes to incineration, small spills or contaminated glassware require immediate "quenching" to degrade the hazardous epoxide ring into a safer glycol form.
Quenching Principle
The epoxide ring can be opened via acid-catalyzed hydrolysis , converting the reactive oxirane into a diol.
-
Reaction: Epoxide + H₂O (H⁺ cat.) → Diol.
Protocol: Decontaminating Glassware/Small Spills
-
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.
-
Preparation: Prepare a 10% Sulfuric Acid (H₂SO₄) or 10% Hydrochloric Acid (HCl) solution.
-
Application:
-
Glassware: Soak contaminated glassware in the acid solution for 24 hours.
-
Spills: Absorb the liquid with vermiculite or sand.[1][5][6] Collect the solid into a container. Treat the residue area with the dilute acid solution, allow to sit for 15 minutes, then neutralize with Sodium Bicarbonate (NaHCO₃).
-
-
Verification: Check pH to ensure neutrality (pH 6-8) before final cleanup.
-
Final Waste: Collect all absorbent materials and treated debris as Hazardous Chemical Waste (do not throw in regular trash).
Emergency Spill Workflow
Figure 2: Immediate response workflow for minor laboratory spills.
Regulatory & Compliance Notes
-
EPA (USA): This compound is likely a "Characteristic" hazardous waste due to toxicity and reactivity. It does not typically carry a specific "P" or "U" code unless listed under generic glycidyl ethers, but must be managed under RCRA guidelines for organic toxics.
-
EU Waste Code (EWC): Generally falls under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).
-
Drain Disposal: Strictly Prohibited. The compound is harmful to aquatic life (H412) and must not enter municipal water systems.
References
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 12396979, 2-[(4-prop-2-enoxyphenoxy)methyl]oxirane. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2024). C&L Inventory: 2-[(4-allyloxyphenoxy)methyl]oxirane.[7] Retrieved from [Link]
-
University of Washington EH&S. (2023). Epoxy Resin and Hardener Disposal Guidelines. Retrieved from [Link]
Sources
Personal protective equipment for handling 2-(4-Allyloxy-phenoxymethyl)-oxirane
Executive Chemical Profile & Hazard Logic
Compound: 2-(4-Allyloxy-phenoxymethyl)-oxirane CAS: 52210-93-2 Molecular Formula: C₁₂H₁₄O₃[1][2][3][4]
This guide prioritizes the "Dual-Hazard" nature of this molecule.[4] As a researcher, you must treat this not merely as an irritant, but as a potent alkylating agent due to the strained oxirane (epoxide) ring, coupled with the reactive allyl ether moiety.
-
The Oxirane Threat (Alkylation): The epoxide ring is highly strained and electrophilic.[4] It can alkylate DNA and proteins, leading to sensitization (allergic contact dermatitis) and potential mutagenicity.[4] Standard nitrile gloves are often permeable to small, polar epoxides over time.[4]
-
The Allyl Threat (Peroxidation/Polymerization): The allyl ether group is prone to auto-oxidation, potentially forming unstable peroxides upon prolonged exposure to air/light, and can undergo radical polymerization.[1][3]
Core Safety Directive: Handling requires a "Zero-Skin-Contact" protocol.[2][3][4] Inhalation of aerosols must be strictly prevented.[4][5]
Personal Protective Equipment (PPE) Matrix
The selection of PPE is dictated by the Permeation Principle .[4] Glycidyl ethers can permeate standard disposable nitrile gloves without visible degradation.[4]
Glove Selection Strategy
| Hazard Level | Task Description | Recommended Glove System | Rationale |
| Level 1: Standard | Weighing solids (<1g), Closed-vessel transfer, NMR prep.[1][2][3][4] | Double Nitrile (Disposable) (Outer: 5 mil, Inner: 4 mil) | Provides tactile sensitivity.[1][4] Outer glove acts as a sacrificial barrier.[4] Change every 30 mins or immediately upon splash. |
| Level 2: High Risk | Synthesis (>1g), Syringe manipulation, Open-vessel heating, Spill cleanup.[1][2][3] | Laminate (Silver Shield/4H) or Butyl Rubber Worn under outer Nitrile for dexterity.[4] | Epoxides penetrate nitrile rapidly (often <15 mins).[4] Laminate films provide >480 min breakthrough time against ethers/epoxides.[4] |
| Level 3: Ancillary | Handling glassware, cleaning.[4] | Bonded Nitrile (Chemical Resistant) (>15 mil thickness) | Thicker gauge required to resist physical abrasion and incidental solvent contact.[4] |
Respiratory & Body Protection[2][6][7]
-
Primary Containment: All operations must be conducted within a certified Chemical Fume Hood operating at face velocity 80–100 fpm.[4]
-
Respiratory Backup: If hood containment is breached or for spill response outside the hood, use a Full-Face Respirator with Organic Vapor/P100 (OV/HEPA) cartridges.[2][3] Note: The allyl group implies organic vapor risk; the solid/particulate nature requires P100.[2][3]
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.[4]1) are mandatory.[4] Safety glasses are insufficient due to the alkylating nature of the liquid/dust.[4]
-
Body: Flame-resistant (FR) lab coat (due to allyl flammability potential) + chemically resistant apron for high-volume handling.[2][3][4]
Operational Workflow: The "Zero-Contact" Protocol[1][2][3]
This protocol uses a self-validating "Check-Action-Verify" system to ensure integrity.[2][3][4]
Phase 1: Pre-Operational Setup (The "Clean Zone")[1][2][3]
-
Verify Ventilation: Check fume hood flow monitor.
-
Peroxide Check: If the container is old, verify absence of peroxides (due to allyl ether) using starch-iodide strips before heating or concentrating.[4]
-
Waste Prep: Pre-label a liquid hazardous waste container to avoid scrambling during cleanup.
Phase 2: Donning Sequence (Visual Logic)[2][3][4]
-
Step 1: Inspect lab coat for existing contamination.[4]
-
Step 3: Tape lab coat cuffs to inner gloves (optional but recommended for high toxicity).[4]
-
Step 4: Don Outer Gloves (Nitrile or Laminate depending on task).[4]
-
Step 5: Don Goggles.[4]
Phase 3: Active Handling[2][3][4]
-
Solvent Choice: Avoid using highly volatile solvents (like ether or DCM) if possible, as they can carry the glycidyl ether through glove materials faster (the "Carrier Effect"). Use Toluene or Ethyl Acetate if chemistry permits.[4]
-
Cannula Transfer: Prefer positive pressure cannula transfer over pouring to eliminate aerosol generation.[4]
Phase 4: Doffing (The Critical Failure Point)
Most exposures occur here due to secondary contamination.[1][2][3]
-
Outer Glove Removal: Use the "Beak Method" (pinch outside, pull off inside-out).[4] Dispose in solid hazardous waste.[4]
-
Inspect Inner Gloves: Check for visible spots. If clean, proceed.[4][6][7][9]
-
Goggle Removal: Handle by the strap only. Wipe down with ethanol wipe.[4]
-
Inner Glove Removal: Remove without touching skin.[4]
-
Wash: Soap and water for 60 seconds.
Visualization of Safety Logic
Diagram 1: PPE Decision Logic
Caption: Logic flow for selecting the correct glove system based on experimental volume and duration.
Diagram 2: Emergency Response Workflow
Caption: Immediate actions required upon skin or eye exposure to 2-(4-Allyloxy-phenoxymethyl)-oxirane.[1][2][3][4]
[1][2][3][4][5][11][13][14]
Disposal & Waste Management
-
Classification: Treat as Hazardous Organic Waste (Toxic) .
-
Segregation: Do not mix with strong acids or bases.[4] The epoxide ring can react exothermically with acids/bases, potentially pressurizing the waste container.
-
Quench Protocol (Small Spills):
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3630430, 2-[(4-Allyl-2-methoxyphenoxy)methyl]oxirane.[1][2][3][4] Retrieved from [Link][2][3]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132).[4] Retrieved from [Link][2][3]
-
University of Pennsylvania, EHRS. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs (Limitations regarding Epoxides). Retrieved from [Link]
Sources
- 1. 2-[(4-Allyl-2-methoxyphenoxy)methyl]oxirane | C13H16O3 | CID 3630430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 52210-93-2|2-((4-(Allyloxy)phenoxy)methyl)oxirane|BLD Pharm [bldpharm.com]
- 3. echemi.com [echemi.com]
- 4. mgchemicals.com [mgchemicals.com]
- 5. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 6. fishersci.com [fishersci.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. chemos.de [chemos.de]
- 9. glitherm.com [glitherm.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
